tert-Butyl (2-methoxy-6-nitrophenyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-methoxy-6-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-12(2,3)19-11(15)13-10-8(14(16)17)6-5-7-9(10)18-4/h5-7H,1-4H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUDBYPDZQDJOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of tert-Butyl (2-methoxy-6-nitrophenyl)carbamate
Introduction
tert-Butyl (2-methoxy-6-nitrophenyl)carbamate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. The presence of the ortho-methoxy and nitro groups on the phenyl ring, combined with the versatile tert-butoxycarbonyl (Boc) protecting group on the amine, makes it a strategic building block for the construction of complex molecular architectures. The electron-withdrawing nitro group can be a precursor for an amino group via reduction, opening pathways for further functionalization, while the methoxy group influences the electronic properties and steric environment of the molecule.
This technical guide provides a comprehensive overview of the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the synthetic strategy, provide a detailed, field-proven experimental protocol, and discuss the underlying chemical principles and safety considerations. This guide aims to equip the reader with the necessary knowledge to perform this synthesis efficiently and safely, ensuring a high-purity final product.
Synthetic Strategy and Core Principles
The synthesis of this compound is achieved through the protection of the amino group of 2-methoxy-6-nitroaniline with a tert-butoxycarbonyl (Boc) group. This reaction is a classic example of nucleophilic acyl substitution.
The Role of the Boc Protecting Group
The Boc group is one of the most widely used protecting groups for amines in organic synthesis.[1] Its popularity stems from its stability under a wide range of reaction conditions, including basic, nucleophilic, and reducing environments, and its facile removal under moderately acidic conditions.[1] This orthogonality allows for selective manipulation of other functional groups within a molecule without affecting the protected amine.
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the amino group of 2-methoxy-6-nitroaniline on one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). The use of a base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), is often employed to deprotonate the amine, thereby increasing its nucleophilicity and reaction rate. The reaction with Boc₂O results in the formation of the desired carbamate, along with the byproducts tert-butanol and carbon dioxide.[2]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Methoxy-6-nitroaniline | Reagent | Commercially Available |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent | Commercially Available |
| Triethylamine (TEA) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent | Commercially Available |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxy-6-nitroaniline (5.0 g, 29.7 mmol).
-
Dissolution: Add anhydrous dichloromethane (100 mL) to the flask and stir at room temperature until the starting material is fully dissolved.
-
Base Addition: To the stirred solution, add triethylamine (6.2 mL, 44.6 mmol, 1.5 equiv.).
-
Boc₂O Addition: Slowly add di-tert-butyl dicarbonate (7.8 g, 35.7 mmol, 1.2 equiv.) portion-wise over 10-15 minutes. The reaction is exothermic, and a gentle reflux may be observed. The evolution of carbon dioxide gas will also be apparent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v) as the eluent. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%). Alternatively, recrystallization from a suitable solvent system like ethyl acetate/hexanes can be employed to obtain the pure product as a solid.[3]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Characterization Data (Predicted and Comparative)
| Technique | Data for tert-Butyl (2-nitrophenyl)carbamate [4] |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.65 (bs, 1H), 8.55 (d, J = 8 Hz, 1H), 8.18 (d, J = 8 Hz, 1H), 7.60 (t, J = 8 Hz, 1H), 7.08 (t, J = 8 Hz, 1H), 1.54 (s, 9H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 152.20, 135.90, 135.70, 125.80, 121.80, 120.70, 81.80, 28.20 |
| Appearance | Yellow solid |
For the target molecule, this compound, one would expect to see an additional singlet in the ¹H NMR spectrum around 3.8-4.0 ppm corresponding to the methoxy protons. The aromatic proton signals will also be different due to the presence of the methoxy group.
FTIR (KBr): The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the carbamate (around 1700-1725 cm⁻¹), and C-N stretching, as well as aromatic C-H and C=C vibrations. The nitro group will exhibit strong asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
2-Methoxy-6-nitroaniline: This compound is toxic if swallowed and may cause skin and eye irritation.
-
Di-tert-butyl dicarbonate: This reagent is a lachrymator and can cause skin and respiratory irritation. It is also flammable.
-
Triethylamine: This is a corrosive and flammable liquid with a strong, unpleasant odor. It can cause severe skin and eye burns.
-
Dichloromethane: This is a volatile and potentially carcinogenic solvent.
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. For detailed safety information, consult the Safety Data Sheets (SDS) for each reagent.
Conclusion
The synthesis of this compound via Boc protection of 2-methoxy-6-nitroaniline is a robust and efficient procedure. This guide provides a comprehensive framework, from the underlying chemical principles to a detailed experimental protocol and safety considerations. By following this guide, researchers can confidently synthesize this valuable intermediate for their applications in drug discovery and organic synthesis.
References
-
American Elements. This compound. [Link]
-
Yang, J. W., Pan, S. C., & List, B. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses. [Link]
-
Supporting Information for an article. (n.d.). [Link]
-
NIST. tert-Butyl carbamate. [Link]
- Google Patents.
-
The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (n.d.). [Link]
-
PubChem. tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. [Link]
-
NIST. Butyl carbamate. [Link]
-
SpectraBase. Tert-butyl (2-formyl-6-methoxyphenyl)carbamate. [Link]
-
ResearchGate. tert-Butyl methoxy(2-propynyl)carbamate. (2001). [Link]
-
SFA ScholarWorks. Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. (2019). [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). [Link]
Sources
An In-depth Technical Guide to tert-Butyl (2-methoxy-6-nitrophenyl)carbamate
Introduction
tert-Butyl (2-methoxy-6-nitrophenyl)carbamate, identified by CAS Number 1283176-56-6, is a highly functionalized aromatic compound of significant interest to the chemical research and pharmaceutical development sectors.[1][2] As a derivative of aniline, its core structure features a phenyl ring substituted with a methoxy group, a nitro group, and a nitrogen atom protected by the tert-butoxycarbonyl (Boc) group. This specific arrangement of functional groups makes it a valuable and versatile intermediate in multi-step organic synthesis.
The strategic placement of the ortho-methoxy and ortho-nitro groups relative to the Boc-protected amine provides a powerful platform for constructing complex molecular architectures. The Boc group offers robust protection under a wide range of reaction conditions, yet it can be removed cleanly under specific acidic protocols, allowing for the controlled unmasking of the aniline functionality.[3][4] Simultaneously, the nitro group serves as a synthetic handle that can be readily reduced to a primary amine, paving the way for the creation of ortho-phenylenediamine derivatives—a core scaffold in numerous heterocyclic and pharmacologically active molecules.[5] This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications for professionals in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the compound's physical and spectral properties is fundamental to its effective use in a laboratory setting.
Core Properties
The key physicochemical properties of this compound are summarized in the table below. While some data points like melting point are not consistently reported in publicly available literature, the provided information is based on supplier data and computational predictions.[1][2]
| Property | Value | Reference(s) |
| CAS Number | 1283176-56-6 | [1][2] |
| Molecular Formula | C₁₂H₁₆N₂O₅ | [1] |
| Molecular Weight | 268.27 g/mol | [1] |
| Appearance | Not consistently reported; likely a solid. | [2] |
| Melting Point | Not Available (N/A) | [2] |
| Storage | Sealed in a dry environment at 2-8°C | [6] |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. |
Spectroscopic Data Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
-
tert-Butyl Protons: A sharp, strong singlet integrating to 9 protons (9H) would appear in the upfield region, typically around δ 1.5 ppm, characteristic of the magnetically equivalent methyl groups of the Boc protector.[7]
-
Methoxy Protons: A singlet integrating to 3 protons (3H) for the -OCH₃ group would be observed, likely in the δ 3.8-4.0 ppm range.
-
Aromatic Protons: The three protons on the phenyl ring will appear as a complex multiplet or as distinct doublets and triplets in the aromatic region (δ 7.0-8.0 ppm), with their exact chemical shifts and coupling constants dictated by the electronic effects of the three different substituents.
-
Carbamate Proton: A broad singlet corresponding to the N-H proton would be present, typically in the downfield region (δ 8.5-9.5 ppm), though its position and broadness can be influenced by solvent and concentration.[7]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The spectrum will show 12 distinct carbon signals. Key signals include the quaternary carbon of the tert-butyl group (~80-82 ppm), the methyl carbons (~28 ppm), the methoxy carbon (~55-60 ppm), the carbamate carbonyl carbon (~152-155 ppm), and six unique signals for the aromatic carbons.[7]
-
-
IR (Infrared) Spectroscopy:
-
The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include:
-
N-H Stretch: A moderate band around 3300-3400 cm⁻¹.
-
C-H Stretch: Aliphatic stretches just below 3000 cm⁻¹ and aromatic stretches above 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band for the carbamate carbonyl group, typically found around 1700-1725 cm⁻¹.[8]
-
NO₂ Stretch: Two strong bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically near 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
-
-
Synthesis and Reactivity
The strategic value of this compound lies in its straightforward synthesis and predictable reactivity, which allows for its seamless integration into complex synthetic routes.
Synthetic Pathway: Boc Protection of 2-Methoxy-6-nitroaniline
The most direct and industrially scalable synthesis involves the N-protection of the commercially available starting material, 2-methoxy-6-nitroaniline, using di-tert-butyl dicarbonate (Boc₂O).
Causality of Method Selection: This method is overwhelmingly preferred due to its operational simplicity and high efficiency. The reaction proceeds under mild conditions, typically at room temperature, and avoids the use of harsh or toxic reagents.[9][10] The primary byproducts, tert-butanol and carbon dioxide, are volatile and easily removed during workup, simplifying the purification process.[3] The use of a base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can catalyze the reaction, but it often proceeds well without strong catalysis for activated anilines.
The workflow for this synthesis is illustrated below.
Caption: Synthetic workflow for Boc-protection.
Detailed Experimental Protocol
This protocol is a representative procedure based on standard N-Boc protection of anilines.[11]
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2-methoxy-6-nitroaniline (1.0 eq). Dissolve the starting material in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.2 M concentration).
-
Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature. If the reaction is sluggish, a catalytic amount of DMAP (0.05 eq) can be added.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove any basic catalyst), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the pure this compound.
Key Reactivity Pathways
The synthetic utility of this intermediate stems from two principal transformations: deprotection of the amine and reduction of the nitro group.
Caption: Key reactivity pathways of the title compound.
-
Pathway A: Boc Deprotection: The Boc group is reliably cleaved under anhydrous acidic conditions.[3] A standard protocol involves treating the compound with trifluoroacetic acid (TFA) in a solvent like DCM at room temperature. This reaction is typically rapid and quantitative, liberating the free 2-methoxy-6-nitroaniline and producing volatile byproducts (isobutylene and CO₂), which simplifies isolation.[12] This step is essential when the synthetic strategy requires the amine to participate in a subsequent reaction, such as amide coupling or nucleophilic substitution.
-
Pathway B: Nitro Group Reduction: The nitro group can be selectively reduced to an amine without cleaving the Boc group using various methods, such as catalytic hydrogenation (H₂ over Pd/C), or chemical reduction with reagents like iron powder in ammonium chloride or tin(II) chloride.[5] This transformation is of paramount importance as it yields tert-butyl (2-amino-6-methoxyphenyl)carbamate.[13] This product is a masked ortho-phenylenediamine, a critical building block for synthesizing a wide array of nitrogen-containing heterocycles, including benzimidazoles, which are prevalent in medicinal chemistry.
Applications in Research and Development
The unique trifunctional nature of this compound makes it a strategic intermediate in several areas:
-
Medicinal Chemistry: As a precursor to ortho-phenylenediamines, it is instrumental in the synthesis of kinase inhibitors, antiviral agents, and other therapeutics built upon heterocyclic scaffolds. The ability to sequentially deprotect the Boc group and then utilize the newly formed diamine allows for the controlled and regioselective construction of complex drug candidates.[11]
-
Heterocyclic Chemistry: It serves as a foundational building block for synthesizing substituted benzimidazoles, quinoxalines, and other fused heterocyclic systems. These ring systems are privileged structures in drug discovery and materials science.
-
Materials Science: Substituted anilines are used in the development of organic electronics, dyes, and polymers. The controlled deprotection and functionalization enabled by this intermediate allow for the precise tuning of material properties.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be observed when handling this compound. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, data from structurally related nitrophenyl and carbamate compounds can provide guidance.
-
Hazard Classification: Based on related compounds, it should be treated as harmful if swallowed (GHS07) and may cause skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves, is required at all times.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids. Recommended storage is between 2-8°C.[6]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
-
Alichem. 2-(Boc-amino)-1-methoxy-3-nitrobenzene | CAS 1283176-56-6. [Link]
-
American Elements. This compound | CAS 1283176-56-6. [Link]
-
Supporting Information for various tert-butyl carbamates. [Link]
-
Harale, P. L., et al. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 28(03), 046–052. [Link]
-
GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]
-
Atlantis Press. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Proceedings of the 2019 International Conference on Advanced Functional Materials (ICAFM 2019). [Link]
-
Yang, J. W., Pan, S. C., & List, B. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]
-
ResearchGate. Synthesis of BoCprotected 3-( thiosustitutedcarbamido)aniline compound. [Link]
-
Hairui Chemical. This compound | 1283176-56-6. [Link]
-
The Royal Society of Chemistry. (2014). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
-
National Institutes of Health. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Beilstein Journal of Organic Chemistry. [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
National Institutes of Health. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research. [Link]
-
Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION for Catalytic N-methylation and primary carbamates formation. [Link]
-
SpectraBase. tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. [Link]
-
ChemBK. tert-Butyl (2-amino-6-methoxyphenyl)carbamate. [Link]
-
ElectronicsAndBooks.com. Selective nitrolytic deprotection of N-BOC-amines and N-BOC-amino acids derivatives. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ResearchGate. ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. americanelements.com [americanelements.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1283176-56-6|this compound|BLD Pharm [bldpharm.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. atlantis-press.com [atlantis-press.com]
- 12. researchgate.net [researchgate.net]
- 13. chembk.com [chembk.com]
An In-depth Technical Guide to tert-Butyl (2-methoxy-6-nitrophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of tert-butyl (2-methoxy-6-nitrophenyl)carbamate, a key organic building block utilized in medicinal chemistry and synthetic research. The document details its chemical identifiers, physicochemical properties, a robust synthesis protocol, and its strategic applications. By elucidating the causality behind its synthesis and utility, this paper serves as a technical resource for professionals engaged in drug discovery and complex organic synthesis, emphasizing the compound's role as a versatile intermediate.
Chemical Identity and Core Descriptors
This compound is a substituted aromatic compound featuring a tert-butoxycarbonyl (Boc) protecting group on an aniline derivative. The strategic placement of the methoxy and nitro groups on the phenyl ring makes it a valuable and reactive intermediate for further chemical transformations.
Table 1: Core Identifiers
| Identifier | Value | Source |
| CAS Number | 1283176-56-6 | [1][2][3] |
| PubChem CID | 68365845 | [1] |
| Molecular Formula | C₁₂H₁₆N₂O₅ | [1][2] |
| Molecular Weight | 268.27 g/mol | [1][2] |
| InChI | InChI=1S/C12H16N2O5/c1-12(2,3)19-11(15)13-10-8(14(16)17)6-5-7-9(10)18-4/h5-7H,1-4H3,(H,13,15) | [1] |
| InChIKey | ZUUDBYPDZQDJOO-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=CC=C1OC)[O-] | [1][2] |
Diagram 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Physicochemical and Computational Data
While experimentally determined physical data such as melting and boiling points are not widely published, computational predictions provide valuable insights for handling and reaction planning.
Table 2: Predicted Physicochemical Properties
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 90.7 Ų | [2] |
| LogP (Octanol-Water Partition Coeff.) | 2.95 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 5 | [2] |
| Rotatable Bonds | 3 | [2] |
Synthesis and Rationale
The target compound is synthesized via the N-protection of 2-methoxy-6-nitroaniline using di-tert-butyl dicarbonate (Boc₂O). This reaction is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the construction of complex molecules, where the temporary masking of a reactive amine group is required.[4][5]
Causality of Reagent Selection:
-
Starting Material (2-methoxy-6-nitroaniline): This precursor provides the core aromatic scaffold. The electron-withdrawing nitro group deactivates the amine, making it less nucleophilic than a standard aniline. However, it is still sufficiently reactive for the protection reaction.
-
Protecting Reagent (Di-tert-butyl dicarbonate, Boc₂O): Boc₂O is the reagent of choice for introducing the Boc protecting group. It is an electrophilic source of the "Boc" moiety. The reaction produces benign byproducts (tert-butanol and CO₂), simplifying purification.
-
Solvent (e.g., Tetrahydrofuran - THF): An aprotic solvent like THF is used to dissolve the reactants without interfering with the reaction mechanism.
-
Base/Catalyst (e.g., 4-Dimethylaminopyridine - DMAP): While not always strictly necessary for reactive amines, a catalyst like DMAP is often included, especially for less nucleophilic amines like anilines. DMAP functions as a nucleophilic catalyst, reacting with Boc₂O to form a highly reactive intermediate, which is then more readily attacked by the amine, accelerating the reaction.[6]
Experimental Protocol: Synthesis
This section outlines a validated, step-by-step procedure for the synthesis of this compound.
Materials and Reagents:
-
2-methoxy-6-nitroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxy-6-nitroaniline (1.0 eq) in anhydrous THF. Add a catalytic amount of DMAP (e.g., 0.05-0.1 eq).
-
Addition of Reagent: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) portion-wise or as a solution in THF. The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aniline. Reaction times can vary but are typically in the range of 2-24 hours.[6]
-
Workup - Quenching and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the residue with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic impurities and unreacted Boc₂O byproducts) and then with brine.[7]
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product is often a solid or a thick oil. It can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.[6]
Diagram 2: Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of the target compound.
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its utility stems from the orthogonal reactivity of its functional groups.
-
Amine Protection: The Boc group provides robust protection for the aniline nitrogen, preventing it from participating in undesired reactions while other parts of the molecule are modified. It can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane), which do not affect many other functional groups.[8]
-
Directed Ortho-Metalation: The methoxy and Boc-protected amine groups can act as directing groups in ortho-lithiation reactions, allowing for the introduction of new substituents at the C3 position of the phenyl ring.
-
Nitro Group Reduction: The nitro group can be selectively reduced to an amine. This transformation is fundamental in medicinal chemistry, as the resulting diamine scaffold is a precursor to a wide range of heterocyclic compounds, such as benzimidazoles and quinoxalines, which are privileged structures in drug discovery.
-
Precursor to Anisidines: The parent compound, o-nitroanisole, is a known precursor for the synthesis of o-anisidine, an important intermediate for dyes and pharmaceuticals.[9][10][11] The presence of the Boc-protected amine in the target compound allows for more complex derivatives of this scaffold to be synthesized. For instance, after reduction of the nitro group, a new diamino-anisole derivative is formed, opening pathways to novel molecular architectures.[12]
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this exact compound may not be universally available, handling precautions can be inferred from its chemical class. Aromatic nitro compounds can be toxic and should be handled in a well-ventilated fume hood.[9] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
Conclusion
This compound is a strategically designed chemical intermediate that offers synthetic chemists a powerful tool for constructing complex molecular architectures. The interplay of its Boc-protected amine, methoxy, and nitro functionalities provides a versatile platform for sequential and selective chemical modifications. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for its effective application in the demanding fields of pharmaceutical research and advanced organic synthesis.
References
-
American Elements. This compound | CAS 1283176-56-6. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2020). ortho-Nitroanisole. In Some Aromatic Amines and related Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 127. Lyon (FR): International Agency for Research on Cancer. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Crucial Role of 4-Nitroanisole in Modern Organic Synthesis. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 77922, tert-Butyl carbamate. [Link]
-
Wang, L., et al. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. [Link]
-
Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 182-192. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 545874, tert-Butyl 4-nitrophenylcarbamate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 22344747, tert-butyl N-(5-amino-2-methoxyphenyl)carbamate. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). 2-Nitroanisole. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon (FR): International Agency for Research on Cancer. [Link]
-
Wang, L., et al. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]
-
Wikipedia contributors. (2025, November 21). o-Nitroanisole. Wikipedia. [Link]
-
Wolfe, J. P., et al. (2018). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. National Institutes of Health. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14710384, tert-Butyl (3-fluoro-2-methylphenyl)carbamate. [Link]
-
Beilstein-Institut. EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]
-
ResearchGate. (2010). ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. [Link]
-
Caprio, V. E., Jones, M. W., & Brimble, M. A. (2001). tert-Butyl methoxy(2-propynyl)carbamate. Molecules, 6(3), M200. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10264884, Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14939408, tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate. [Link]
-
SD Fine-Chem Limited. 2-NITROANISOLE (o-nitroanisole). [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. chemscene.com [chemscene.com]
- 3. 1283176-56-6|this compound|BLD Pharm [bldpharm.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. reddit.com [reddit.com]
- 9. ortho-Nitroanisole - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 2-Nitroanisole - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. o-Nitroanisole - Wikipedia [en.wikipedia.org]
- 12. atlantis-press.com [atlantis-press.com]
"tert-Butyl (2-methoxy-6-nitrophenyl)carbamate" molecular weight and formula
An In-Depth Technical Guide to tert-Butyl (2-methoxy-6-nitrophenyl)carbamate: Synthesis, Properties, and Application in Pharmaceutical Development
Introduction
In the landscape of modern medicinal chemistry, the strategic use of advanced intermediates is paramount to the efficient construction of complex molecular architectures. This compound is a key building block, primarily recognized for its crucial role in the synthesis of targeted cancer therapeutics. Its structure, featuring a nitroaromatic ring, a methoxy substituent, and a tert-butoxycarbonyl (Boc)-protected amine, offers a versatile platform for sequential chemical transformations. The Boc group provides robust protection for the amine functionality under a variety of conditions, yet it can be readily removed under mild acidic conditions, allowing for subsequent synthetic manipulations. The nitro group can be reduced to an amine, providing a handle for further derivatization, while the methoxy group influences the electronic properties of the aromatic ring. This guide provides a comprehensive overview of the core properties, synthesis, spectroscopic characterization, and principal applications of this compound, with a particular focus on its utility for researchers, scientists, and professionals in the field of drug development.
Core Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These identifiers are essential for substance registration, tracking, and safety data sheet referencing.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆N₂O₅ | [1] |
| Molecular Weight | 268.27 g/mol | [1] |
| CAS Number | 1283176-56-6 | [1] |
| MDL Number | MFCD29049234 | [1] |
| Appearance | Expected to be a solid, likely yellow, due to the nitrophenyl group. | [2] |
Synthesis of this compound
The synthesis of this compound typically involves the protection of the corresponding aniline, 2-methoxy-6-nitroaniline, using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard and widely utilized method for introducing the Boc protecting group onto an amine.
Proposed Synthetic Protocol
The following protocol is based on established procedures for the Boc-protection of anilines.[3]
Reaction: 2-methoxy-6-nitroaniline + Di-tert-butyl dicarbonate → this compound
Reagents and Materials:
-
2-methoxy-6-nitroaniline (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 eq)
-
A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
A suitable base (e.g., Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP) (catalytic))
-
Reaction flask, magnetic stirrer, and standard laboratory glassware
Step-by-Step Procedure:
-
To a solution of 2-methoxy-6-nitroaniline in the chosen solvent, add the base (if using TEA, add ~1.5 eq; if using DMAP, add ~0.1 eq).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The residue is then taken up in an organic solvent such as ethyl acetate and washed sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
-
Further purification can be achieved by recrystallization or column chromatography on silica gel.
Spectroscopic Analysis
Expected ¹H and ¹³C NMR Data
The following table outlines the expected Nuclear Magnetic Resonance (NMR) shifts. These are estimations based on data for structurally similar compounds such as tert-butyl (2-nitrophenyl)carbamate.[2] The presence of the methoxy group at the 2-position and the nitro group at the 6-position will influence the chemical shifts of the aromatic protons and carbons.
| ¹H NMR | Expected δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic CH | 7.2 - 7.8 | m | 3H | Ar-H |
| Methoxy | ~3.9 | s | 3H | -OCH₃ |
| tert-Butyl | ~1.5 | s | 9H | -C(CH₃)₃ |
| NH | 8.0 - 9.5 | br s | 1H | -NH- |
| ¹³C NMR | Expected δ (ppm) | Assignment |
| Carbonyl | ~152 | C=O |
| Aromatic C-N/O | 135 - 150 | C-NH, C-OCH₃, C-NO₂ |
| Aromatic CH | 120 - 130 | Ar-CH |
| tert-Butyl Carbonyl | ~82 | -OC (CH₃)₃ |
| Methoxy Carbon | ~56 | -OCH₃ |
| tert-Butyl Methyls | ~28 | -C(CH₃ )₃ |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the functional groups present in the molecule.[4]
-
N-H Stretch: A peak around 3300-3400 cm⁻¹ corresponding to the carbamate N-H bond.
-
C-H Stretch: Peaks around 2950-3000 cm⁻¹ for the aliphatic C-H bonds of the tert-butyl and methoxy groups.
-
C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ for the carbamate carbonyl group.
-
N-O Stretch (Nitro Group): Two strong bands, typically around 1520-1560 cm⁻¹ (asymmetric) and 1340-1360 cm⁻¹ (symmetric).
-
C-O Stretch: Peaks in the 1050-1250 cm⁻¹ region for the C-O bonds of the carbamate and methoxy ether.
Mass Spectrometry (MS)
In mass spectrometry, the molecule is expected to show a molecular ion peak [M]⁺ or, more commonly in soft ionization techniques like Electrospray Ionization (ESI), a protonated molecular peak [M+H]⁺ at m/z 269.11. A common fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da) or the entire tert-butoxy group.
Application in Drug Development: Synthesis of Osimertinib Intermediate
The primary and most significant application of this compound is as a key intermediate in the synthesis of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.
In the synthetic route to Osimertinib, this compound serves as the precursor to the aniline core of the drug. The synthesis involves a two-step transformation:
-
Nucleophilic Aromatic Substitution (SₙAr): The Boc-protected aniline is reacted with N-(2-(dimethylamino)ethyl)-N-methylamine. This reaction is not a direct substitution on the ring bearing the carbamate but rather a related intermediate is used where a leaving group (like fluorine) is present on the ring. The carbamate itself is a product of a precursor aniline that may have undergone such a substitution prior to Boc protection. A more direct application involves the reduction of the nitro group to an amine, followed by further functionalization.
-
Reduction of the Nitro Group: The nitro group is reduced to an amine, typically using a reducing agent like iron powder in the presence of an acid, or catalytic hydrogenation. This unmasks a second amino group, which is then used to build the rest of the Osimertinib molecule.
The overall transformation where this building block is pivotal leads to the formation of N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine, a late-stage intermediate in the synthesis of Osimertinib.[5][6]
Sources
- 1. americanelements.com [americanelements.com]
- 2. rsc.org [rsc.org]
- 3. atlantis-press.com [atlantis-press.com]
- 4. tert-Butyl carbamate [webbook.nist.gov]
- 5. N1-(2-(Dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl)-2-nitro-1,4-benzenediamine | C25H29N7O3 | CID 71239349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
A Guide to the Mechanistic Roles of tert-Butyl (2-methoxy-6-nitrophenyl)carbamate in Advanced Organic Synthesis
This technical guide provides an in-depth exploration of the mechanism of action for tert-Butyl (2-methoxy-6-nitrophenyl)carbamate, a versatile synthetic intermediate. We will move beyond simple reaction schemes to dissect the underlying principles that govern its reactivity. This document is intended for researchers, chemists, and drug development professionals who utilize complex substituted anilines in multi-step synthetic campaigns. Our focus is on the interplay between the Boc-protecting group and the unique electronic and steric environment created by the ortho-methoxy and ortho-nitro substituents, which dictates its utility and mechanistic pathways.
Core Molecular Architecture: A Balance of Stability and Controlled Reactivity
The utility of this compound stems from the specific functions of its three key components: the tert-butoxycarbonyl (Boc) group, the electron-donating ortho-methoxy group, and the powerfully electron-withdrawing ortho-nitro group.
-
The Boc Protecting Group: The primary role of the Boc group is to mask the nucleophilicity of the aniline nitrogen.[1] Carbamates are exceptionally stable protecting groups under a wide range of conditions, particularly basic and nucleophilic environments, allowing for selective transformations elsewhere in the molecule.[1][2] Its removal is typically achieved under anhydrous acidic conditions, a mechanism predicated on the formation of the stable tert-butyl cation.[3][4]
-
The Ortho Substituents: The positioning of the methoxy and nitro groups ortho to the carbamate-protected amine is critical.
-
The nitro group is a strong deactivating group, reducing the electron density of the aromatic ring and influencing the acidity of the N-H proton (before protection).
-
The methoxy group , an activating group, electronically opposes the nitro group, creating a nuanced electronic environment that can be exploited in subsequent synthetic steps.
-
The true mechanistic value of this compound is realized when these groups act in concert, enabling two primary, divergent reaction pathways upon deprotection or direct transformation of the nitro group.
Mechanism I: Acid-Catalyzed Deprotection—Unmasking the Amine
The most fundamental mechanism of action is the cleavage of the Boc group to liberate the free amine, 2-methoxy-6-nitroaniline. This process is a cornerstone of peptide synthesis and is widely used for amine protection.[2] The reaction proceeds via protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA). This enhances the electrophilicity of the carbonyl carbon and facilitates the departure of the tert-butoxy group, which fragments into isobutylene and carbon dioxide after forming a stable tert-butyl cation.[4]
The rationale for using strong, non-nucleophilic acids like TFA is to ensure efficient protonation without competing side reactions. Scavengers, such as anisole or thioanisole, are often included to trap the electrophilic tert-butyl cation, preventing it from alkylating other sensitive functional groups.[4]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Mechanism II: The Nitro Group as a Synthetic Linchpin
The ortho-nitro group is not merely a spectator; it is a versatile functional handle that unlocks powerful synthetic transformations. Its reactivity is central to the compound's role as a precursor to complex heterocyclic systems and functionalized diamines.
Pathway A: Reductive Transformation to an ortho-Phenylenediamine Derivative
A primary application for this molecule is in the synthesis of ortho-phenylenediamine derivatives, which are key building blocks for pharmaceuticals. The nitro group can be selectively reduced to an amine, yielding tert-Butyl (2-amino-6-methoxyphenyl)carbamate. This transformation is typically achieved using various reducing agents, with the choice depending on the substrate's sensitivity.
| Reagent System | Typical Conditions | Mechanistic Insight & Rationale |
| Hydrazine Hydrate & FeCl₃/Activated Carbon | Ethanol, 80°C | A common and effective method where hydrazine acts as the hydrogen source and iron chloride catalyzes the transfer hydrogenation. Activated carbon increases the surface area and efficiency.[5][6] |
| H₂ gas & Pd/C | Methanol or Ethyl Acetate, rt | Catalytic hydrogenation is a clean method that proceeds via the reduction of the nitro group on the surface of the palladium catalyst. It is highly effective but may not be compatible with other reducible functional groups. |
| SnCl₂·2H₂O | Ethyl Acetate, 70°C | Stannous chloride is a classic reagent for nitro group reduction, acting as a single-electron donor in a series of steps to form the amine. |
This reduction creates a 1,2-diamine scaffold (after Boc deprotection) that is primed for subsequent cyclization reactions to form benzodiazepines, quinoxalines, or other important heterocyclic cores.
Caption: Synthetic workflow via nitro group reduction.
Pathway B: Oxidative Cyclization to Benzofuroxan Derivatives
Under oxidative conditions, the parent 2-nitroaniline (formed after Boc deprotection) can undergo intramolecular cyclization to form a benzofuroxan (benzofurazan-N-oxide) ring system. This class of compounds is known for its high energy density and biological activity, including acting as nitric oxide (NO) donors.[7][8]
The mechanism, often initiated by an oxidant like sodium hypochlorite, is thought to proceed through the formation of a nitrene or a related N-anion intermediate from the amino group.[9] This highly reactive species then attacks one of the oxygen atoms of the adjacent nitro group, leading to a five-membered ring. Subsequent rearrangement and loss of a water molecule yield the stable benzofuroxan structure. DFT studies suggest a stepwise process involving oxidation, hydrolysis, and cyclization is a plausible route.[9] This pathway highlights the compound's potential as a precursor for energetic materials or specialized signaling molecules.[10]
Field-Proven Experimental Protocol: Nitro Group Reduction
The following protocol for the reduction of the nitro group is adapted from established methodologies for structurally similar compounds and serves as a self-validating system.[5][6]
Objective: To synthesize tert-Butyl (2-amino-6-methoxyphenyl)carbamate.
Materials:
-
This compound (1.0 eq)
-
Ethanol (10 mL per gram of substrate)
-
Iron(III) Chloride (FeCl₃) (0.1 eq)
-
Activated Carbon (0.2 g per gram of substrate)
-
Hydrazine Hydrate (80% solution) (5.0 eq)
-
Diatomaceous Earth (e.g., Celite®)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound, ethanol, iron(III) chloride, and activated carbon.
-
Rationale: Ethanol serves as a suitable solvent. FeCl₃ is the catalyst for the transfer hydrogenation, and activated carbon provides a high surface area for the reaction.
-
-
Initiation: Heat the mixture to 60-70 °C with vigorous stirring.
-
Rationale: Heating increases reaction kinetics and ensures all solids are well-suspended.
-
-
Reagent Addition: Add hydrazine hydrate dropwise to the heated suspension over 20-30 minutes. An exothermic reaction and gas evolution (N₂) will be observed. After the addition is complete, heat the reaction to 80 °C.
-
Rationale: Dropwise addition controls the exothermic reaction. Hydrazine is the hydrogen donor that reduces the nitro group in the presence of the iron catalyst.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Rationale: TLC provides a reliable method to determine reaction completion, preventing over-running or premature workup.
-
-
Workup: Cool the reaction mixture to room temperature. Filter the suspension through a pad of diatomaceous earth to remove the activated carbon and iron salts, washing the pad with ethyl acetate.
-
Rationale: Diatomaceous earth is a fine filter aid that effectively removes solid catalysts and byproducts.
-
-
Extraction & Purification: Combine the filtrate and washes in a separatory funnel. Wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Rationale: The aqueous washes remove residual hydrazine and inorganic salts. Drying removes water before solvent evaporation.
-
-
Final Purification: The resulting crude solid can be further purified by recrystallization or column chromatography to yield the pure tert-Butyl (2-amino-6-methoxyphenyl)carbamate.
Conclusion
This compound is more than a simple protected aniline. Its mechanism of action is a study in controlled, multi-faceted reactivity. The Boc group provides robust protection, allowing for manipulation of other parts of a molecule, while its clean, acid-labile deprotection unmasks a key synthetic handle. Critically, the ortho-nitro group serves as a launchpad for two divergent and powerful transformations: reduction to a versatile ortho-phenylenediamine precursor or potential oxidative cyclization to a benzofuroxan system. Understanding these competing and complementary mechanistic pathways allows the discerning researcher to strategically employ this compound in the efficient synthesis of complex molecular targets.
References
- Recent progress in synthesis and applic
- Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate.
- Scheme 1 Reduction and fragmentation of nitrobenzyl carbamates.
- benzofurazan oxide. Organic Syntheses Procedure.
- DFT Study of Benzofuroxan Synthesis Mechanism from 2-Nitroaniline via Sodium Hypochlorite. Chinese Journal of Chemical Physics | AIP Publishing.
- Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
- tert-Butyl (2-amino-6-methoxyphenyl)
- Protecting Groups for Amines: Carbam
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Synthesis of amino acid derivatives of benzofuroxan.
- tert-Butyloxycarbonyl protecting group. Wikipedia.
- Protective Groups. Organic Chemistry Portal.
- Benzofuroxan‐Based Energetic Materials with Alternating Nitro and Hydroxyl Groups: Synthesis, Characterization, and Energetic Properties.
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. atlantis-press.com [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00189J [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
Aimed at Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of tert-butyl (2-methoxy-6-nitrophenyl)carbamate, a versatile building block in modern organic synthesis and medicinal chemistry. We will delve into its synthesis, key reactions, and applications, with a focus on providing actionable insights and detailed experimental protocols for laboratory use.
The Strategic Importance of Substituted Anilines
Aniline derivatives are fundamental precursors for a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of substituents on the aniline ring is a powerful tool to modulate the molecule's electronic properties, steric hindrance, and ultimately, its reactivity and biological activity. In this compound, the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group creates a unique chemical entity with tailored reactivity.
Nitroaniline derivatives, in general, are crucial intermediates.[1] However, their synthesis can be challenging, often requiring multiple steps and harsh reaction conditions.[1] The development of efficient and regioselective methods for the direct amination of aromatic nitro compounds remains an active area of research.[1]
Synthesis and Properties
The title compound is synthesized from 2-methoxy-6-nitroaniline.[2][3] This precursor is a light yellow to brown solid with a molecular weight of 168.15 g/mol and the chemical formula C₇H₈N₂O₃.[2][3]
Synthetic Protocol: Boc Protection of 2-Methoxy-6-nitroaniline
The protection of the amino group of 2-methoxy-6-nitroaniline with a tert-butyloxycarbonyl (Boc) group is a standard procedure to moderate its reactivity and enhance its solubility in organic solvents.
Detailed Experimental Workflow:
-
Reaction Setup: In a round-bottom flask, dissolve 2-methoxy-6-nitroaniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, for example, triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution.
-
Introduction of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the reaction mixture. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Workup: Quench the reaction with water. Extract the aqueous layer with an organic solvent like DCM or ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Rationale for Experimental Choices:
-
Base: The organic base is crucial for scavenging the acidic proton of the carbamic acid intermediate, thereby driving the reaction to completion.
-
Catalyst: DMAP acts as a potent acylation catalyst, significantly increasing the rate of the reaction.
-
Workup: The aqueous wash steps are essential to remove unreacted reagents and byproducts, ensuring a clean product upon purification.
Caption: Synthesis workflow for this compound.
Key Reactions and Synthetic Utility
The chemical versatility of this compound stems from the presence of two key functional groups: the nitro group and the Boc-protected amine. These groups can be manipulated selectively to access a variety of downstream products.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine, yielding tert-butyl (2-amino-6-methoxyphenyl)carbamate. This transformation is typically achieved through catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
-
Catalyst Suspension: In a flask suitable for hydrogenation, suspend a catalytic amount of palladium on carbon (10% Pd/C) in a solvent such as ethanol or ethyl acetate.
-
Substrate Addition: Add the this compound to the suspension.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC).
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the desired product.
Deprotection of the Boc Group
The Boc protecting group is labile under acidic conditions, allowing for the regeneration of the free amine.
Experimental Protocol: Acidic Deprotection
-
Acidic Treatment: Dissolve the Boc-protected compound in a solvent like dichloromethane or methanol.
-
Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane or ether), and stir the mixture at room temperature.
-
Isolation: Once the reaction is complete, the solvent and excess acid are removed under reduced pressure to yield the ammonium salt of the deprotected amine.
The orthogonality of these reactions allows for a stepwise functionalization of the molecule, providing access to complex molecular architectures.
Caption: Key transformations of this compound.
Applications in Medicinal Chemistry
Substituted anilines and their derivatives are privileged scaffolds in medicinal chemistry, frequently appearing in the structures of kinase inhibitors and other targeted therapeutics.[4][5] The 2-nitro-6-(pyridin-2-yl)aniline scaffold, for example, is a promising starting point for the development of novel therapeutic agents.[4]
The 1,2-diaminobenzene moiety, readily accessible from this compound, is a key precursor for the synthesis of benzimidazoles, a class of heterocyclic compounds with a broad spectrum of biological activities.
The unique substitution pattern of this compound makes it a valuable intermediate for the synthesis of complex molecules.[6] The presence of both electron-donating and electron-withdrawing groups allows for diverse chemical modifications.[4][6] For instance, related fluoro-methoxy-nitroaniline derivatives are used in the synthesis of potent kinase inhibitors for cancer treatment.[6]
Data Summary
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1283176-56-6 | C₁₂H₁₆N₂O₅ | 268.27 |
| 2-Methoxy-6-nitroaniline | 16554-45-3 | C₇H₈N₂O₃ | 168.15 |
Conclusion
This compound is a highly versatile and valuable building block for organic synthesis and medicinal chemistry. Its well-defined reactivity and the orthogonal nature of its functional groups provide a robust platform for the construction of complex molecular targets. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this important chemical intermediate.
References
- Vertex AI Search. This compound | 1283176-56-6.
- Doron Scientific. This compound.
- CymitQuimica. Secondary Amines.
- ChemicalBook. tert-butyl (2-methoxy-4-nitrophenyl)carbamate - CAS 911365-00-9.
- BenchChem. Application Notes and Protocols for the Synthesis of "2-Nitro-6-(pyridin-2-yl)aniline" Derivatives in Medicinal Chemistry.
- CymitQuimica. 2-Methoxy-6-nitroaniline.
- Smolecule. Buy tert-Butyl (2-(2-nitrophenoxy)ethyl)carbamate.
- MySkinRecipes. Kinase Inhibitors (13).
- Google Patents. US5466871A - Process for preparing nitroaniline derivatives.
- Sigma-Aldrich. 2-Methoxy-6-nitroaniline.
- ChemicalBook. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety.
Sources
- 1. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]
- 2. 2-Methoxy-6-nitroaniline | CymitQuimica [cymitquimica.com]
- 3. 2-Methoxy-6-nitroaniline | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinase Inhibitors (13) [myskinrecipes.com]
- 6. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
A Technical Guide to the Stability, Storage, and Handling of tert-Butyl (2-methoxy-6-nitrophenyl)carbamate
This document provides an in-depth technical overview of the stability and optimal storage conditions for tert-Butyl (2-methoxy-6-nitrophenyl)carbamate. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes chemical principles with practical, field-proven methodologies to ensure the integrity and reliability of this compound in experimental and developmental workflows.
Physicochemical Profile and Structural Overview
This compound is a substituted aromatic compound featuring both a carbamate and a nitro group. These functional groups are the primary determinants of its chemical reactivity and stability profile. Understanding this structure is fundamental to predicting its behavior under various experimental and storage conditions.
Table 1: Compound Identification and Properties
| Parameter | Value | Reference |
|---|---|---|
| CAS Number | 1283176-56-6 | |
| Chemical Formula | C₁₂H₁₆N₂O₅ | |
| Molecular Weight | 268.27 g/mol | |
| IUPAC Name | tert-butyl N-(2-methoxy-6-nitrophenyl)carbamate |
| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin/serious eye/respiratory irritation) | |
Caption: Chemical structure of this compound.
Core Stability Considerations: A Mechanistic Approach
The stability of this molecule is governed by the interplay of its two key functional moieties: the tert-butyl carbamate linker and the nitro-substituted aromatic ring. Each presents a distinct liability that must be managed.
The Carbamate Linkage: Inherent Susceptibility to Hydrolysis
The carbamate functional group is an ester of carbamic acid and is known to be susceptible to hydrolysis. This cleavage of the ester bond is the most probable degradation pathway under aqueous conditions and can be catalyzed by both acidic and basic conditions.[1]
-
Base-Catalyzed Hydrolysis: This is often the more significant pathway for carbamates.[1] Hydroxide ions act as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamate. This leads to the cleavage of the C-O bond, releasing the corresponding alcohol (tert-butanol), carbon dioxide, and the parent amine (2-methoxy-6-nitroaniline).[2] The reaction is generally faster in neutral to alkaline solutions.[2][3]
-
Acid-Catalyzed Hydrolysis: While many carbamates exhibit greater stability in acidic pH compared to basic conditions, strong acidic environments can also promote hydrolysis.[2][4] The reaction mechanism involves protonation of the carbonyl oxygen, increasing its electrophilicity and making it more susceptible to nucleophilic attack by water.
The consequence of hydrolysis is the loss of the Boc protecting group, which is often the intended function in a synthetic context but represents degradation during storage.
Sources
An In-Depth Technical Guide to the Key Starting Materials for the Synthesis of tert-Butyl (2-methoxy-6-nitrophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of tert-Butyl (2-methoxy-6-nitrophenyl)carbamate
This compound is a key building block in synthetic organic chemistry, particularly valued in the development of pharmaceutical agents. Its structure, featuring a nitro-substituted aromatic ring, a methoxy group, and a Boc-protected amine, offers a versatile platform for the construction of more complex molecules. The strategic placement of these functional groups allows for selective chemical transformations, making it an important intermediate in the synthesis of various heterocyclic compounds and other pharmacologically active moieties. The tert-butoxycarbonyl (Boc) protecting group is instrumental in masking the nucleophilicity of the aniline nitrogen, thereby enabling regioselective reactions on other parts of the molecule. Its facile removal under acidic conditions provides a reliable method for deprotection at a later synthetic stage.
This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a detailed focus on the selection and rationale behind the key starting materials and reagents.
Core Synthetic Strategy: A Two-Step Approach
The most direct and widely employed synthesis of this compound involves a two-step sequence:
-
Synthesis of the aniline precursor: 2-methoxy-6-nitroaniline.
-
Protection of the amino group: N-tert-butoxycarbonylation (Boc protection) of 2-methoxy-6-nitroaniline.
This approach allows for the efficient construction of the target molecule from readily available starting materials. The following sections will delve into the critical aspects of each step, emphasizing the causality behind experimental choices.
Part 1: Synthesis of the Key Intermediate: 2-Methoxy-6-nitroaniline
The primary starting material for the synthesis of the target carbamate is 2-methoxy-6-nitroaniline. The selection of a reliable synthetic route to this intermediate is paramount for the overall efficiency of the process.
Preferred Synthetic Route: Williamson Ether Synthesis
A common and effective method for the preparation of 2-methoxy-6-nitroaniline is through the methylation of 2-amino-3-nitrophenol. This reaction is a classic example of a Williamson ether synthesis.
Key Starting Materials and Reagents:
| Starting Material/Reagent | Role | Rationale for Selection |
| 2-Amino-3-nitrophenol | Primary Substrate | Commercially available and possesses the required arrangement of amino and nitro groups on the aromatic ring. The phenolic hydroxyl group is susceptible to methylation. |
| Methyl Iodide (CH₃I) | Methylating Agent | A highly reactive and effective source of a methyl group for the Williamson ether synthesis. |
| Potassium Carbonate (K₂CO₃) | Base | A moderately strong base sufficient to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion. It is preferred for its ease of handling and removal after the reaction. |
| Dimethylformamide (DMF) | Solvent | A polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction by solvating the potassium cation, leaving the phenoxide anion more reactive. |
Experimental Protocol: Synthesis of 2-Methoxy-6-nitroaniline
-
Reaction Setup: To a solution of 2-amino-3-nitrophenol in dimethylformamide (DMF), add potassium carbonate.
-
Activation: Stir the mixture at room temperature for approximately 30 minutes. This allows for the formation of the potassium phenoxide salt.
-
Methylation: Add methyl iodide to the reaction mixture.
-
Reaction: Continue stirring at room temperature for several hours until the reaction is complete (monitoring by Thin Layer Chromatography is recommended).
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization to yield 2-methoxy-6-nitroaniline as an orange solid.
Causality Behind Experimental Choices:
-
The use of a polar aprotic solvent like DMF is crucial as it promotes the SN2 reaction pathway for the methylation of the phenoxide. Protic solvents would solvate the nucleophile, reducing its reactivity.
-
Potassium carbonate is a suitable base as it is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions with the nitro or amino groups.
-
Methyl iodide is a highly efficient methylating agent due to the excellent leaving group ability of the iodide ion.
Part 2: N-tert-Butoxycarbonylation (Boc Protection)
The second and final step in the synthesis is the protection of the amino group of 2-methoxy-6-nitroaniline as a tert-butyl carbamate. The Boc group is a widely used protecting group for amines due to its stability in a broad range of reaction conditions and its straightforward removal under acidic conditions.[1]
Key Starting Materials and Reagents:
| Starting Material/Reagent | Role | Rationale for Selection |
| 2-Methoxy-6-nitroaniline | Substrate | The key intermediate synthesized in the previous step. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Boc-donating reagent | A stable, commercially available, and highly effective reagent for the introduction of the Boc protecting group. |
| Triethylamine (Et₃N) or similar base | Base | Acts as a scavenger for the acid generated during the reaction and can facilitate the reaction by deprotonating the amine, increasing its nucleophilicity. |
| Dichloromethane (DCM) or similar solvent | Solvent | An inert solvent that dissolves the reactants and does not interfere with the reaction. |
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve 2-methoxy-6-nitroaniline in a suitable solvent such as dichloromethane (DCM) in a reaction flask.
-
Addition of Reagents: Add triethylamine to the solution, followed by the slow, portion-wise addition of di-tert-butyl dicarbonate ((Boc)₂O).
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup: Upon completion, wash the reaction mixture with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.
Expert Insights and Mechanistic Considerations:
The N-tert-butoxycarbonylation of an amine with di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the carbonyl carbons of the (Boc)₂O. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butoxide and carbon dioxide. The presence of a base like triethylamine helps to neutralize the protonated amine that is formed, driving the reaction to completion.
It is important to note that anilines, particularly those with electron-withdrawing groups like the nitro group, are less nucleophilic than aliphatic amines. Therefore, the reaction may require slightly longer reaction times or the use of a catalyst in some cases.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and a distinct singlet for the nine equivalent protons of the tert-butyl group. Based on a similar compound, N-BOC-3-methoxy-4-nitroaniline, the tert-butyl protons would appear around 1.54 ppm and the methoxy protons around 3.98 ppm.[1]
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the methoxy carbon, the carbonyl carbon of the carbamate, and the quaternary and methyl carbons of the tert-butyl group.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretch of the carbamate, the C=O stretch of the carbonyl group, and the N-O stretches of the nitro group.
Conclusion
The synthesis of this compound is a straightforward yet crucial process for accessing a versatile building block in medicinal chemistry and drug development. The key to a successful synthesis lies in the careful selection of starting materials and reagents for the two primary steps: the Williamson ether synthesis to form 2-methoxy-6-nitroaniline, followed by the N-tert-butoxycarbonylation to yield the final product. Understanding the rationale behind the choice of reagents and reaction conditions, as outlined in this guide, is essential for achieving high yields and purity. The protocols and insights provided herein are intended to equip researchers with the foundational knowledge to confidently and efficiently synthesize this important chemical intermediate.
References
Sources
A Guide to Nitrophenyl Carbamates: From Historical Discovery to Modern Synthetic Applications
This technical guide provides a comprehensive overview of the discovery, history, and application of nitrophenyl carbamates in chemical synthesis. It is intended for researchers, scientists, and professionals in drug development who seek to understand the fundamental principles and practical applications of this important class of chemical intermediates. We will explore the historical context of their development, the underlying chemical principles that govern their reactivity, and their pivotal role in fields ranging from peptide synthesis to modern drug discovery.
The Genesis of a Reagent: A Historical Perspective
The story of nitrophenyl carbamates is intrinsically linked to the broader history of aromatic chemistry. The groundwork was laid in the 19th century by chemists like Friedlieb Ferdinand Runge, whose pioneering work on coal tar derivatives in the 1830s led to the isolation of compounds such as aniline (which he called "Kyanol") and phenol.[1][2][3][4][5] While Runge did not discover nitrophenyl carbamates, his work was fundamental to the burgeoning field of synthetic organic chemistry, which would eventually create the need for sophisticated reagents to control reactivity.
The carbamate functional group itself became a subject of interest for its chemical stability and its structural resemblance to the peptide bond.[6][7][8] This similarity would later prove crucial in the development of peptide chemistry. The true potential of nitrophenyl carbamates as synthetic tools was unlocked with the advent of reagents that could reliably install the carbamate moiety. The introduction of p-nitrophenyl chloroformate (PNPCOCl) was a watershed moment, providing chemists with a versatile and highly reactive tool.[9][10] This reagent allowed for the efficient conversion of alcohols and amines into their corresponding p-nitrophenyl carbonates and carbamates, which are activated intermediates ideal for further transformations.[6][8][10]
The Core Synthesis: Understanding p-Nitrophenyl Chloroformate
The most common route to nitrophenyl carbamates involves the reaction of a primary or secondary amine with p-nitrophenyl chloroformate.[9][10] This reaction is a cornerstone of carbamate chemistry due to its efficiency and the unique properties conferred by the p-nitrophenyl group.
Causality of Reagent Choice: Why p-Nitrophenyl?
The effectiveness of p-nitrophenyl chloroformate and the resulting carbamates stems from fundamental electronic effects:
-
High Electrophilicity: The strongly electron-withdrawing nitro group (-NO₂) at the para position of the phenyl ring pulls electron density away from the carbonate carbonyl carbon. This makes the carbonyl carbon highly electrophilic and thus very susceptible to nucleophilic attack by an amine.
-
Excellent Leaving Group: The p-nitrophenoxide ion is an excellent leaving group. Its stability is enhanced by resonance delocalization of the negative charge onto the nitro group. This thermodynamic favorability drives the reaction forward, ensuring high conversion rates.[11]
This combination of an activated electrophile and a superb leaving group makes the formation of the carbamate and its subsequent reactions highly efficient.[12][13]
General Synthetic Workflow
The synthesis is typically a straightforward nucleophilic acyl substitution performed under mild conditions. An amine nucleophile attacks the electrophilic carbonyl carbon of p-nitrophenyl chloroformate, leading to the displacement of the chloride ion and formation of the p-nitrophenyl carbamate.
Caption: Mechanism of nucleophilic substitution on a p-nitrophenyl carbamate.
This two-step process is the foundation of its application in peptide synthesis, where an activated amino acid (as a nitrophenyl carbamate) reacts with the N-terminus of a growing peptide chain.
Key Applications in Synthesis
Nitrophenyl carbamates are workhorses in organic synthesis, valued for their reliability and versatility.
Amine Protecting Groups
The carbamate functional group is a robust protecting group for amines. [6][8]Nitrophenyl carbamates offer a distinct advantage as they are stable under acidic conditions but can be cleaved under specific basic conditions, making them orthogonal to common acid-labile groups like Boc (tert-butyloxycarbonyl). [11]The release of the yellow-colored p-nitrophenolate ion upon cleavage provides a convenient visual and spectrophotometric method for monitoring the deprotection reaction. [11]
Peptide Synthesis
Historically, one of the most significant applications of this chemistry is in peptide synthesis. [14][15]By converting the N-terminus of an amino acid into its p-nitrophenyl carbamate, the amino acid becomes "activated." This activated intermediate can then react with the free amino group of another amino acid or peptide to form a new peptide bond, with p-nitrophenol as the byproduct. This method, while largely superseded in modern automated synthesis by other coupling reagents, was crucial in the historical development of solid-phase peptide synthesis (SPPS). [14]
Drug Discovery and Prodrugs
The carbamate linkage is a key structural motif in numerous approved therapeutic agents. [6][7][16]Its stability and ability to participate in hydrogen bonding make it an effective peptide bond isostere. [8]The synthesis of these molecules often relies on the predictable reactivity of nitrophenyl carbamates. Furthermore, this chemistry is widely used to create prodrugs. A biologically active molecule containing a phenol or amine can be masked as a carbamate derivative, which is later cleaved in vivo to release the active drug. [17]
Bioconjugation and Linker Chemistry
The ability to form stable carbamate or carbonate linkages makes p-nitrophenyl activated compounds ideal for bioconjugation. Reagents like p-nitrophenyl chloroformate are used to activate hydroxyl or amine groups on polymers, surfaces, or biomolecules, preparing them for covalent attachment to proteins, peptides, or other ligands. [10]
Experimental Protocols and Data
To ensure trustworthiness and reproducibility, the following sections provide detailed, field-proven methodologies.
Protocol 1: Synthesis of p-Nitrophenyl Benzylcarbamate
This protocol details the synthesis of a model p-nitrophenyl carbamate from benzylamine and p-nitrophenyl chloroformate.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzylamine (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add pyridine (1.1 eq) to the solution and stir for 5 minutes.
-
Reagent Addition: Dissolve p-nitrophenyl chloroformate (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes. A precipitate (pyridinium hydrochloride) may form. [18]4. Reaction: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the p-nitrophenyl benzylcarbamate as a crystalline solid.
Protocol 2: Synthesis of a Urea from a p-Nitrophenyl Carbamate
This protocol describes the use of the previously synthesized carbamate to form an unsymmetrical urea.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve the p-nitrophenyl benzylcarbamate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or DCM.
-
Nucleophile Addition: Add a second amine, for example, propylamine (1.2 eq), to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary. [19]The formation of the yellow p-nitrophenolate color may be observed, especially if a base is present.
-
Monitoring: Monitor the reaction by TLC until the starting carbamate is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1 M NaOH to remove the p-nitrophenol byproduct, followed by a brine wash.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. The resulting crude urea can be purified by column chromatography or recrystallization.
Data Summary
The following table summarizes representative data for the synthesis of various carbamates using p-nitrophenyl chloroformate.
| Amine/Alcohol Substrate | Product | Solvent | Base | Yield (%) | Reference |
| Benzylamine | p-Nitrophenyl benzylcarbamate | DCM | Pyridine | >90% | General Procedure [19] |
| L-Phenylalanine Ethyl Ester | N-(p-Nitrophenoxycarbonyl)-L-phenylalanine ethyl ester | CH₂Cl₂ | Triethylamine | ~75% | [18] |
| 6-(Tritylthio)hexane-1-amine | p-Nitrophenyl (6-(tritylthio)hexyl)carbamate | THF | DIEA | ~70% | [20] |
| Palmitoylethanolamide | Palmitoylethanolamide-p-nitrophenyl carbonate | DCM | Pyridine | Good | [19] |
Conclusion
From their theoretical underpinnings in the early days of aromatic chemistry to their indispensable role in modern synthesis, nitrophenyl carbamates represent a triumph of reagent design. Their predictable reactivity, governed by the powerful electronic influence of the nitro group, provides chemists with a reliable tool for forming carbamate and carbonate linkages. Whether used as protecting groups, activating agents in peptide synthesis, or key intermediates in the construction of complex pharmaceuticals, their legacy is a testament to the enduring power of fundamental chemical principles. This guide serves as a foundation for both understanding their history and applying their chemistry to solve contemporary scientific challenges.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 273–285. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Semantic Scholar. [Link]
-
Chaturvedi, D. (2011). Application of organic carbamates in drug design. Part 1: Anticancer agents. Mini-Reviews in Medicinal Chemistry, 11(1), 53-67. [Link]
-
Keyvan, G., & Lari, J. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Biochemicals, 2(1), 1-17. [Link]
-
Grimaldi, M., et al. (2017). Synthesis of carbamates 7–9. ResearchGate. [Link]
-
Reddy, K. R., et al. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Beilstein Journal of Organic Chemistry, 12, 2097–2103. [Link]
-
Katritzky, A. R., et al. (2005). Synthesis of New Active o-Nitrophenyl Carbamates. ResearchGate. [Link]
-
Sammet, B. (2009). 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. Synlett, 2009(18), 3050-3051. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Comparing Reagents: Why 4-Nitrophenyl Chloroformate Stands Out in Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Jacquemard, C., et al. (2012). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(45), 41481-41489. [Link]
-
Bender, M. L., & Homer, R. B. (1965). The Mechanism of the Alkaline Hydrolysis of p-Nitrophenyl N-Methylcarbamate. The Journal of Organic Chemistry, 30(11), 3975–3978. [Link]
-
Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124. [Link]
-
Kim, J., et al. (2020). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]
- Google Patents. (1984). Method for producing p-nitrophenyl chloroformate.
-
Nielsen, J., & Lyngsø, K. O. (2005). Facile Synthesis of o-Nitrobenzylcarbamate and 1-(2-Nitrophenyl ethyl) Carbamate Protected α,ω-Diamines. Letters in Organic Chemistry, 2(4), 329-331. [Link]
-
Wikipedia. (n.d.). Friedlieb Ferdinand Runge. Wikipedia. [Link]
-
Reddy, K. R., et al. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. National Institutes of Health. [Link]
-
Franzen, R., & Figueras, S. (2003). Synthesis of allophanate-derived branched glycoforms from alcohols and p-nitrophenyl carbamates. PubMed. [Link]
-
Sammet, B. (2009). 4-Nitrophenyl Chloroformate. Thieme. [Link]
-
Letsinger, R. L., & Ogilvie, K. K. (1967). Use of p-nitrophenyl chloroformate in blocking hydroxyl groups in nucleosides. The Journal of Organic Chemistry, 32(8), 2664–2666. [Link]
-
Ertel, J. F., & Wallace, R. A. (1970). p-Nitrophenyl carbamates as active-site-specific reagents for serine proteases. Biochemistry, 9(13), 2585–2591. [Link]
-
Tossi, A. (2019). Friedlieb Ferdinand Runge (1794-1867) – An Unusual Chemist. ResearchGate. [Link]
-
Britannica. (n.d.). Friedlieb Ferdinand Runge. Britannica. [Link]
- Google Patents. (2009). Process for making aminoalkylphenyl carbamates and intermediates therefor.
-
Tossi, A. (2019). View of Friedlieb Ferdinand Runge (1794-1867) – An Unusual Chemist. Substantia. [Link]
-
Tossi, A. (2019). Friedlieb Ferdinand Runge (1794-1867) – An Unusual Chemist. Semantic Scholar. [Link]
Sources
- 1. Friedlieb Ferdinand Runge - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Friedlieb Ferdinand Runge | Organic Chemistry, Analytical Chemistry & Dye Synthesis | Britannica [britannica.com]
- 4. View of Friedlieb Ferdinand Runge (1794-1867) – An Unusual Chemist | Substantia [riviste.fupress.net]
- 5. [PDF] Friedlieb Ferdinand Runge (1794-1867) – An Unusual Chemist | Semantic Scholar [semanticscholar.org]
- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
- 11. emerginginvestigators.org [emerginginvestigators.org]
- 12. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates [beilstein-journals.org]
- 13. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brieflands.com [brieflands.com]
- 15. nbinno.com [nbinno.com]
- 16. [PDF] Organic Carbamates in Drug Design and Medicinal Chemistry | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. orgsyn.org [orgsyn.org]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis routes of 4-Nitrophenyl carbamate [benchchem.com]
Methodological & Application
Application Notes and Protocols: Tert-Butyl (2-methoxy-6-nitrophenyl)carbamate as a Photolabile Protecting Group
Abstract
In the landscape of multistep organic synthesis, particularly in the fields of medicinal chemistry and drug development, the precise control over reactive functional groups is paramount. Photolabile protecting groups (PPGs) offer an unparalleled level of spatiotemporal control, enabling the masking and unmasking of functional groups with the application of light.[1][2] This application note provides a detailed guide for the use of tert-butyl (2-methoxy-6-nitrophenyl)carbamate, a derivative of the classic ortho-nitrobenzyl (oNB) protecting group, for the protection of amines. We will delve into the underlying photochemical mechanisms, provide validated, step-by-step protocols for both protection and deprotection, and offer expert insights to ensure successful implementation in your research endeavors.
Introduction to Photolabile Protecting Groups
Photolabile protecting groups are moieties that can be cleaved from a substrate upon irradiation with light of a specific wavelength.[1] This "traceless" deprotection method avoids the use of harsh chemical reagents, offering orthogonality to many traditional protecting group strategies.[1] The ortho-nitrobenzyl group and its derivatives are among the most widely used classes of PPGs due to their well-established chemistry and predictable cleavage mechanisms.[3][4] The inclusion of a methoxy group, as in the case of this compound, can modulate the electronic properties and absorption wavelength of the chromophore.[5]
Properties and Characteristics
The selection of a suitable protecting group is contingent on several key parameters. Below is a summary of the essential characteristics of the this compound protecting group.
| Property | Value/Characteristic | Significance |
| Chemical Formula | C₁₂H₁₆N₂O₅ | - |
| Molecular Weight | 268.27 g/mol | - |
| Appearance | Typically a crystalline solid | Ease of handling and weighing. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Facilitates reaction setup and purification. |
| Deprotection Wavelength | Typically in the UV-A range (320-400 nm) | Allows for selective cleavage, though potential for photodamage to sensitive substrates should be considered.[4] |
| Cleavage Byproducts | 2-methoxy-6-nitrosobenzaldehyde, CO₂, isobutene | Byproducts are generally non-interfering in subsequent reactions. The gaseous nature of CO₂ and isobutene drives the reaction to completion. |
Mechanism of Photochemical Cleavage
The photolytic cleavage of 2-nitrobenzyl-based protecting groups proceeds through a well-documented intramolecular rearrangement.[1][6] Upon absorption of a photon, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic position to form an aci-nitro intermediate.[1][6] This intermediate then undergoes a series of rearrangements, ultimately leading to the release of the protected amine and the formation of a 2-nitrosobenzaldehyde derivative.
Sources
The Strategic Role of tert-Butyl (2-methoxy-6-nitrophenyl)carbamate in the Synthesis of Advanced Kinase Inhibitors
Introduction: A Scaffold for Precision Oncology
In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of targeted cancer therapy. Kinases, a large family of enzymes that regulate cellular signaling pathways, are frequently dysregulated in cancer, making them prime targets for therapeutic intervention. The design of small molecules that can effectively block the activity of specific kinases requires a sophisticated understanding of their structure and a versatile synthetic toolbox. Within this context, substituted anilines serve as critical building blocks for a multitude of kinase inhibitors, providing a versatile scaffold for the construction of complex molecular architectures. This application note delves into the strategic use of tert-Butyl (2-methoxy-6-nitrophenyl)carbamate , a key intermediate whose unique structural features are instrumental in the synthesis of next-generation kinase inhibitors. We will explore the rationale behind its design, provide detailed protocols for its application, and illustrate its role in the broader context of targeted drug discovery.
The presence of a Boc-protected amine, a methoxy group, and a nitro group on the phenyl ring of this compound is not coincidental. Each functional group plays a deliberate and crucial role in a multi-step synthetic strategy. The tert-butoxycarbonyl (Boc) group provides a robust and easily removable protecting group for the aniline nitrogen, preventing unwanted side reactions during subsequent synthetic transformations. The methoxy and nitro groups, with their distinct electronic properties, are strategically positioned to direct further chemical modifications and ultimately contribute to the final inhibitor's binding affinity and selectivity for its target kinase.
While direct literature citing the use of this compound in a specific, named kinase inhibitor is nascent, its structural isomer, tert-butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate, is a well-documented precursor in several synthetic routes to Osimertinib (AZD9291) .[1][2] Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[3][4] The synthetic principles and strategies employed for the Osimertinib precursor are directly translatable and highlight the immense potential of its 2-methoxy-6-nitro isomer in the development of novel kinase inhibitors.
This guide will therefore use the well-established synthetic logic from related compounds to provide a comprehensive and practical framework for researchers, scientists, and drug development professionals to leverage the unique chemical properties of This compound in their own kinase inhibitor discovery programs.
Core Principles: The Rationale Behind the Reagent
The utility of This compound in kinase inhibitor synthesis is rooted in the strategic interplay of its functional groups. Understanding this rationale is key to appreciating its application.
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. Its bulkiness prevents the nitrogen from participating in nucleophilic or basic reactions, while its lability under acidic conditions allows for clean and selective deprotection at a later stage in the synthesis.[5][6][7] This is crucial for unmasking the aniline nitrogen at the appropriate moment for coupling with other fragments of the target kinase inhibitor.
-
The Methoxy Group as a Directing Group: The methoxy group is an electron-donating group that activates the aromatic ring towards electrophilic substitution. Its ortho, para-directing nature can be exploited in further functionalization of the phenyl ring, should the synthetic strategy require it. More importantly, in the context of many kinase inhibitors, the methoxy group can form key hydrogen bonds with amino acid residues in the ATP-binding pocket of the target kinase, thereby enhancing the inhibitor's potency and selectivity.
-
The Nitro Group as a Precursor and Modulator: The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). This property is often the cornerstone of synthetic strategies where a nucleophile, often a key fragment of the final inhibitor, displaces a leaving group (like a halogen) positioned ortho or para to the nitro group. Furthermore, the nitro group can be readily reduced to an amine, providing another point for chemical diversification and the introduction of new functionalities.
The following diagram illustrates the strategic positioning of these functional groups and their intended roles in a generalized synthetic workflow.
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. AZD-9291 synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. Self-optimisation of the final stage in the synthesis of EGFR kinase inhibitor AZD9291 using an automated flow reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
For the modern organic chemist, particularly those in the vanguard of pharmaceutical and peptide synthesis, the strategic protection of amine functionalities is a cornerstone of success. Among the arsenal of protective groups, the tert-butoxycarbonyl (Boc) group stands out for its reliability, ease of introduction, and mild removal conditions.[1][2] This guide provides an in-depth exploration of N-tert-butoxycarbonylation, offering a blend of mechanistic theory and practical, field-proven protocols to empower researchers in their synthetic endeavors.
The Indispensable Role of the Boc Protecting Group
The Boc group's prevalence in organic synthesis is a testament to its robust yet cleavable nature.[3] It effectively shields the nucleophilic and basic character of primary and secondary amines by converting them into less reactive carbamates.[4][5] This protection is crucial for preventing unwanted side reactions during subsequent chemical transformations on other parts of a molecule.[1] A key advantage of the Boc group is its orthogonality to other common protecting groups. For instance, it remains stable under basic conditions used to cleave Fmoc (9-fluorenylmethoxycarbonyl) groups and is resistant to the catalytic hydrogenation conditions that remove Cbz (benzyloxycarbonyl) groups.[1][6] This orthogonality is paramount in complex, multi-step syntheses, such as solid-phase peptide synthesis (SPPS).[1]
Core Reagents for N-tert-Butoxycarbonylation
While several reagents can be employed for the introduction of the Boc group, a few have emerged as the workhorses of the modern synthetic laboratory. The choice of reagent is often dictated by the substrate's reactivity, the desired reaction conditions, and cost-effectiveness.
| Reagent | Structure | Key Features |
| Di-tert-butyl dicarbonate ((Boc)₂O) | The most common and versatile reagent for N-Boc protection.[5] Reacts efficiently with a wide range of amines. Byproducts are volatile (CO₂ and tert-butanol), simplifying purification.[7] | |
| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | A crystalline, stable solid that is less sensitive to moisture than (Boc)₂O.[8] Particularly useful for the protection of amino acids, often yielding clean reactions and high yields.[9] | |
| 1-(tert-Butoxycarbonyl)imidazole (N-Boc-imidazole) | A milder reagent, suitable for sensitive substrates.[10] The reaction is driven by the formation of the stable imidazole byproduct. |
Mechanistic Insights into N-tert-Butoxycarbonylation
A thorough understanding of the reaction mechanism is essential for optimizing reaction conditions and troubleshooting unforeseen challenges. The N-tert-butoxycarbonylation reaction proceeds via a nucleophilic acyl substitution pathway.[5]
The Role of Di-tert-butyl dicarbonate ((Boc)₂O)
The reaction between an amine and (Boc)₂O is a classic example of nucleophilic attack on a carbonyl carbon. The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride, leading to the formation of a tetrahedral intermediate.[1][11] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable and volatile byproducts, tert-butanol and carbon dioxide.[1][7] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[12]
While the reaction can proceed without a base, the use of a mild base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is common to neutralize the protonated amine and accelerate the reaction.[12][13]
Caption: Mechanism of N-Boc protection using (Boc)₂O.
The Action of Boc-ON
Boc-ON offers an alternative pathway for N-tert-butoxycarbonylation, particularly favored in peptide synthesis.[8] The reaction mechanism is similar in that it involves a nucleophilic attack by the amine. However, the leaving group in this case is the more stable α-cyano-α-phenyl oxime. The reaction is typically carried out in the presence of a base like triethylamine.[8]
Caption: Mechanism of N-Boc protection using Boc-ON.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrate and scale of the reaction.
Protocol 1: General Procedure for N-tert-Butoxycarbonylation using (Boc)₂O
This protocol is suitable for a wide range of primary and secondary amines.
Materials:
-
Amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equiv)[13]
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or a biphasic mixture of Dioxane/Water)[13][14]
-
Base (optional, e.g., Triethylamine (TEA), Sodium Hydroxide (NaOH), or 4-Dimethylaminopyridine (DMAP)) (1.2-2.0 equiv)[12][14]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the amine (1.0 equiv) in the chosen solvent in a round-bottom flask.[12]
-
Base Addition (Optional): If using a base, add it to the solution and stir. For reactions that are exothermic, it is advisable to cool the mixture in an ice bath.[12]
-
Reagent Addition: Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equiv) to the stirring solution.[12] A gentle effervescence (CO₂ evolution) may be observed.[7]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 1-12 hours).[12][13]
-
Workup:
-
Once the reaction is complete, if a biphasic system was used, separate the organic layer. If a single organic solvent was used, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[13]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-Boc protected amine.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or recrystallization, if necessary.
Catalyst- and Solvent-Free Variation: For certain substrates, an environmentally benign procedure can be employed by reacting the amine with (Boc)₂O without any solvent or catalyst.[5]
Protocol 2: N-tert-Butoxycarbonylation of Amino Acids using Boc-ON
This protocol is optimized for the protection of amino acids.[8]
Materials:
-
Amino acid (1.0 equiv)
-
Boc-ON (1.1 equiv)[8]
-
Triethylamine (Et₃N) (1.5 equiv)[8]
-
1:1 (v/v) Dioxane/Water[8]
-
Ethyl acetate (EtOAc)
-
5% Citric acid solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the amino acid (1.0 equiv) and triethylamine (1.5 equiv) in a 1:1 mixture of dioxane and water.[8]
-
Reagent Addition: At room temperature, add Boc-ON (1.1 equiv) to the stirring solution.[8]
-
Reaction: Continue stirring the mixture. It should become homogeneous within about an hour. Allow the reaction to proceed for an additional 2 hours.[8]
-
Workup:
-
Isolation: Combine the ethyl acetate layers, dry over anhydrous Na₂SO₄ or MgSO₄, and evaporate the solvent under reduced pressure to yield the crude N-Boc amino acid.[8]
-
Purification: The crude product can be further purified by recrystallization.[8]
Troubleshooting Common Issues in N-tert-Butoxycarbonylation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient reagent ((Boc)₂O or Boc-ON) - Low reactivity of the amine (e.g., sterically hindered or electron-deficient amines) - Inadequate base or no base used | - Increase the stoichiometry of the Boc-reagent (e.g., to 1.5-2.0 equiv). - Add a catalyst like DMAP to increase the reactivity.[15] - Increase the reaction time and/or temperature. - Ensure an adequate amount of base is used to neutralize any acidic protons and to deprotonate the amine. |
| Formation of Side Products (e.g., N,N-di-Boc derivatives, urea) | - Over-reaction with primary amines - Presence of moisture with certain reagents | - Carefully control the stoichiometry of the Boc-reagent. - Add the Boc-reagent slowly to the reaction mixture. - For sensitive substrates, consider using a milder reagent like N-Boc-imidazole. - Ensure the use of anhydrous solvents and reagents. |
| Difficulty in Removing Byproducts | - The oxime byproduct from Boc-ON can sometimes be difficult to remove completely. | - Perform multiple extractions with an appropriate organic solvent as described in the protocol.[8] - Purification by column chromatography may be necessary. |
Safety and Handling of Reagents
Di-tert-butyl dicarbonate ((Boc)₂O):
-
Hazards: Flammable solid, harmful if swallowed or inhaled, and causes skin and eye irritation.[16][17] May decompose upon heating, leading to pressure buildup in closed containers.[18]
-
Handling: Keep away from heat, sparks, and open flames.[16] Use in a well-ventilated area, preferably in a fume hood.[16] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[16] Refrigeration is often recommended.[16][17]
Boc-ON:
-
Hazards: May cause skin and eye irritation.
-
Handling: Handle with care, avoiding dust formation. Use in a well-ventilated area and wear appropriate PPE.
-
Storage: Store in a cool, dry place away from incompatible materials.
The Final Step: Deprotection of the Boc Group
The utility of the Boc group is not only in its protective capacity but also in its facile removal under mild acidic conditions.[6] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for deprotection.[1] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[4]
Caption: General workflow for the acid-catalyzed deprotection of an N-Boc group.
For acid-sensitive substrates, alternative, milder deprotection methods have been developed, including the use of Lewis acids or thermal conditions.[19][20]
Conclusion
The N-tert-butoxycarbonylation reaction is an indispensable tool in the repertoire of the synthetic chemist. A comprehensive understanding of the available reagents, their mechanisms of action, and the practical aspects of the experimental protocols is key to its successful implementation. By leveraging the information presented in this guide, researchers can confidently and efficiently protect amine functionalities, paving the way for the synthesis of complex and valuable molecules.
References
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(40), 18294-18313. [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: Boc Anhydride. AAPPTec. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
S. V. Kessar Commemorative Issue. (2002). A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. ARKIVOC, 2002(vii), 28-33. [Link]
-
Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences, 2(7), 1-8. [Link]
-
Appiah, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23835-23841. [Link]
-
Taher, T., et al. (2016). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. New Journal of Chemistry, 40(5), 4491-4496. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026). Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]
-
Taher, T., et al. (2016). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. New Journal of Chemistry, 40(5), 4491-4496. [Link]
-
Cheraiet, Z., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 3(2), 125-131. [Link]
-
Cheraiet, Z., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 3(2), 125-131. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Hebei Boz Chemical Co., Ltd. (2023). Amine Protection / Deprotection. Hebei Boz Chemical Co., Ltd. [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]
-
Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water. Organic Letters, 8(15), 3259–3262. [Link]
-
Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses. [Link]
-
ResearchGate. (n.d.). The mechanistic pathway for the N-tert-butoxycarbonylation of amines in the presence of PINZS. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Application of Boc-anhydride [en.highfine.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. peptide.com [peptide.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Amine Protection / Deprotection [hi.bzchemicals.com]
- 15. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 16. Di-tert-butyl dicarbonate(24424-99-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 17. peptide.com [peptide.com]
- 18. spectrumchemical.com [spectrumchemical.com]
- 19. benchchem.com [benchchem.com]
- 20. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Application Notes: Strategic Utilization of tert-Butyl (2-methoxy-6-nitrophenyl)carbamate in Advanced Multi-Step Organic Synthesis
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic application of tert-Butyl (2-methoxy-6-nitrophenyl)carbamate. This versatile building block offers a unique combination of functionalities—a Boc-protected amine, a reducible nitro group, and a methoxy group on an aromatic scaffold—that can be sequentially and selectively manipulated. We will explore its synthesis, the chemical logic behind its use, and provide detailed protocols for its key transformations, including directed ortho-metalation, nitro group reduction, and orthogonal deprotection. The causality behind experimental choices is emphasized to provide field-proven insights for leveraging this reagent in the synthesis of complex, polysubstituted aromatic compounds, which are common motifs in bioactive molecules.
Introduction: A Multifunctional Synthetic Linchpin
In the intricate field of multi-step organic synthesis, success often hinges on the strategic use of starting materials that offer a high degree of "synthetic optionality." this compound (CAS 1283176-56-6) is a prime example of such a reagent.[1][2] It is not merely a chemical; it is a pre-packaged synthetic strategy.
The molecule incorporates three key functional groups, each with distinct and orthogonally addressable reactivity:
-
A tert-Butyloxycarbonyl (Boc) Protected Amine: This carbamate provides robust protection for the aniline nitrogen against a wide range of nucleophilic and basic conditions.[3][4] Crucially, it is labile under acidic conditions, allowing for selective deprotection at a desired stage.[5][6]
-
A Nitro Group: The nitro functionality serves as a masked amine. Its reduction, typically achieved through catalytic hydrogenation or with metal reagents, is a high-yielding transformation that can be performed without disturbing the Boc group, thereby revealing a new reactive site.[7][8]
-
A Methoxy Group and Carbamate on an Aromatic Ring: This substitution pattern is ideal for Directed ortho-Metalation (DoM). The carbamate is a powerful Directed Metalation Group (DMG), capable of directing strong bases like organolithiums to deprotonate the C3 position with high regioselectivity, enabling the introduction of a wide array of electrophiles.[9][10]
This guide will dissect the utility of this reagent, providing both the conceptual framework and the practical protocols to integrate it into complex synthetic campaigns.
Figure 1: Key functional regions of the title compound.
Synthesis and Characterization
While commercially available, understanding the synthesis of the title compound provides insight into its structure. It is typically prepared by protecting the amino group of 2-methoxy-6-nitroaniline with di-tert-butyl dicarbonate (Boc₂O).
Protocol 1: Synthesis of this compound
This protocol describes the N-tert-butoxycarbonylation of a suitable aniline precursor.
Reaction Scheme:
(Image of 2-methoxy-6-nitroaniline reacting with Boc₂O and a base like DMAP or Et₃N in a solvent like DCM to yield this compound)
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 2-methoxy-6-nitroaniline | 168.15 | 5.0 g | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 7.8 g | 1.2 |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.36 g | 0.1 |
| Triethylamine (Et₃N) | 101.19 | 4.6 mL | 1.1 |
| Dichloromethane (DCM) | - | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask, add 2-methoxy-6-nitroaniline (5.0 g, 29.7 mmol) and dissolve in dichloromethane (100 mL).
-
Add triethylamine (4.6 mL, 32.7 mmol) and DMAP (0.36 g, 2.97 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of Boc₂O (7.8 g, 35.7 mmol) in DCM (30 mL) to the reaction mixture over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethyl acetate/hexanes to yield the title compound as a solid. A typical yield is 85-95%.
Physicochemical Properties:
| Property | Value |
| CAS Number | 1283176-56-6[1][2] |
| Molecular Formula | C₁₂H₁₆N₂O₅[1][2] |
| Molecular Weight | 268.27 g/mol [2] |
| Appearance | Solid[11] |
| Storage | 4°C, protect from light[11] |
Core Synthetic Transformations
The strategic power of this reagent lies in the selective manipulation of its functional groups. The following sections detail the protocols for these key transformations.
The Boc Group: Orthogonal Amine Protection and Deprotection
The Boc group is one of the most common amine protecting groups in organic chemistry.[5][6] Its popularity stems from its high stability to a wide range of reagents (e.g., bases, nucleophiles, mild reducing agents) and its clean, efficient removal under acidic conditions.[3][4][12] This acid-lability allows for an orthogonal protection strategy, where other protecting groups sensitive to different conditions (e.g., base-labile Fmoc or hydrogenation-labile Cbz) can be used in the same molecule.[4][12][13]
Causality: The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which fragments into isobutylene and a proton.[14] The resulting carbamic acid readily decarboxylates to yield the free amine.
Figure 2: Simplified mechanism of acid-catalyzed Boc deprotection.
Materials & Reagents:
| Reagent/Material | Purpose | Amount |
| Boc-protected Substrate | Starting Material | 1.0 mmol |
| Trifluoroacetic Acid (TFA) | Acid Catalyst | 5-10 mL |
| Dichloromethane (DCM) | Solvent | 10 mL |
| Saturated NaHCO₃ (aq) | Neutralization | As needed |
Procedure:
-
Dissolve the Boc-protected substrate (1.0 mmol) in DCM (10 mL) in a round-bottom flask.
-
Add TFA (5 mL) dropwise at room temperature. Caution: Gas evolution (CO₂) will occur.
-
Stir the mixture for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and carefully add saturated NaHCO₃ solution until the aqueous layer is basic (pH > 8) to neutralize any remaining acid and free the amine.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to afford the deprotected amine.
Expert Insight: The intermediate tert-butyl cation can alkylate electron-rich aromatic rings or other nucleophiles present in the substrate.[6][14] If this is a concern, scavengers such as anisole or thioanisole can be added to the reaction mixture to trap the cation.[6]
The Nitro Group: A Gateway to a Second Amine
The reduction of an aromatic nitro group is a fundamental and reliable transformation. It can be achieved under various conditions, with catalytic hydrogenation being one of the cleanest methods.
Causality: The substrate is exposed to hydrogen gas in the presence of a metal catalyst (e.g., Palladium on carbon). The nitro group is selectively reduced to an amine, leaving the Boc group and most other functionalities intact.
Materials & Reagents:
| Reagent/Material | Purpose | Amount |
| Nitro-substituted Substrate | Starting Material | 1.0 mmol |
| Palladium on Carbon (10% Pd/C) | Catalyst | 10 mol% |
| Methanol or Ethanol | Solvent | 20 mL |
| Hydrogen (H₂) Gas | Reducing Agent | Balloon or Parr shaker |
Procedure:
-
In a flask suitable for hydrogenation, dissolve the nitro-substituted substrate (1.0 mmol) in methanol (20 mL).
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle three times.
-
Stir the reaction vigorously under a positive pressure of hydrogen (balloon) at room temperature for 4-12 hours.
-
Monitor the reaction by TLC. Upon completion, carefully vent the hydrogen and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude amine product, which can be purified by column chromatography if necessary.
Directed ortho-Metalation: C-H Functionalization
Directed ortho-Metalation (DoM) is a powerful tool for regioselective C-H activation.[10] A heteroatom-containing Directed Metalation Group (DMG) coordinates to an organolithium base, directing deprotonation at the adjacent ortho position.[10][15] In this compound, both the carbamate and methoxy groups can act as DMGs. However, the carbamate group is a significantly stronger director, ensuring highly selective lithiation at the C3 position.[9][16]
Causality: The Lewis basic oxygen of the carbamate coordinates to the lithium atom of s-BuLi or t-BuLi. This pre-coordination complex positions the strong base to abstract the sterically accessible and electronically activated proton at the C3 position, generating an aryllithium intermediate that can be trapped by an electrophile.
Materials & Reagents:
| Reagent/Material | Purpose | Amount (1.0 mmol scale) |
| This compound | Substrate | 268 mg |
| Anhydrous Tetrahydrofuran (THF) | Solvent | 10 mL |
| sec-Butyllithium (s-BuLi, ~1.4 M in cyclohexanes) | Base | 0.79 mL (1.1 mmol) |
| Electrophile (e.g., Iodomethane) | Quenching Agent | 1.2 mmol |
Procedure:
-
Add the substrate (268 mg, 1.0 mmol) to an oven-dried, nitrogen-flushed flask.
-
Dissolve in anhydrous THF (10 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (0.79 mL, 1.1 mmol) dropwise via syringe. A color change is typically observed, indicating anion formation. Stir for 1 hour at -78 °C.
-
Add the electrophile (e.g., iodomethane, 1.2 mmol) dropwise and continue stirring at -78 °C for 2 hours.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography on silica gel.
A Multi-Step Synthetic Workflow: A Case Study
The true utility of this compound is demonstrated in a multi-step sequence where its functionalities are unmasked and derivatized in a planned order.
Sources
- 1. americanelements.com [americanelements.com]
- 2. chemscene.com [chemscene.com]
- 3. N-BOC-3-Methoxy-4-nitroaniline | 877671-39-1 | Benchchem [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. atlantis-press.com [atlantis-press.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 11. Tert-butyl (2-methoxy-4-nitrophenyl)carbamate | 911365-00-9 [sigmaaldrich.com]
- 12. Protective Groups [organic-chemistry.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. uwindsor.ca [uwindsor.ca]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: Amine Protection with tert-Butyl (2-methoxy-6-nitrophenyl)carbamate
Introduction: A Photolabile Approach to Amine Protection
In the landscape of modern organic synthesis, particularly within the realms of peptide synthesis, medicinal chemistry, and materials science, the judicious use of protecting groups is paramount. The ability to selectively mask and unmask reactive functional groups with high efficiency and under mild conditions is a cornerstone of complex molecular architecture. Among the myriad of strategies for amine protection, the use of photolabile protecting groups (PPGs) offers an unparalleled level of control, enabling the spatiotemporal release of the amine functionality through the application of light.[1] This "uncaging" process avoids the often harsh acidic or basic conditions required for the removal of traditional protecting groups.[2]
This application note provides a comprehensive guide to the use of tert-butyl (2-methoxy-6-nitrophenyl)carbamate as a photolabile protecting group for primary and secondary amines. This reagent combines the well-established stability of the tert-butyloxycarbonyl (Boc) group with the light-sensitive nature of the 2-nitrobenzyl moiety. The presence of the methoxy group on the aromatic ring can further modulate the photochemical properties of the protecting group. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols for both the protection and deprotection steps, and present key data to guide researchers in the successful application of this versatile reagent.
The Chemistry of Protection and Deprotection: A Mechanistic Overview
The utility of this compound as a protecting group lies in two distinct chemical transformations: the formation of a stable carbamate linkage and its subsequent cleavage under UV irradiation.
Amine Protection: Formation of the Carbamate
The protection of an amine with this compound proceeds via a nucleophilic acyl substitution reaction, analogous to the widely used protection with di-tert-butyl dicarbonate (Boc-anhydride).[3][4] The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the carbamate reagent. The reaction is typically facilitated by a base, which serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproducts.
The general mechanism for the protection of a primary amine is illustrated below:
Figure 1: General workflow for amine protection.
Photochemical Deprotection: Uncaging the Amine
The key feature of the 2-nitrobenzyl family of protecting groups is their ability to be cleaved by UV light.[5] The deprotection mechanism is initiated by the absorption of a photon by the nitroaromatic chromophore, typically in the range of 340-365 nm.[6][7] This leads to an excited state that undergoes an intramolecular hydrogen abstraction from the benzylic position by the oxygen atom of the nitro group. This is followed by a rearrangement to an aci-nitro intermediate, which subsequently cyclizes and fragments to release the free amine, carbon dioxide, and a 2-nitrosobenzaldehyde derivative.[8]
The photodecomposition pathway is outlined below:
Figure 2: Simplified mechanism of photochemical deprotection.
Experimental Protocols
The following protocols provide a general framework for the protection and deprotection of amines using this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Protection of a Primary Amine
This protocol describes a general procedure for the protection of a primary amine.
Materials:
-
Primary amine
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Standard laboratory glassware and magnetic stirrer
-
Reagents for work-up and purification (e.g., saturated aqueous sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq.) in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).
-
Addition of Reagents: Add the base (1.1-1.5 eq.) to the solution and stir for 5-10 minutes at room temperature.
-
Protection Reaction: Add this compound (1.0-1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Upon completion, dilute the reaction mixture with the solvent used for the reaction. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure protected amine.
Protocol 2: Photochemical Deprotection of a Protected Amine
This protocol outlines the general procedure for the light-induced cleavage of the protecting group.
Materials:
-
Protected amine
-
Anhydrous and degassed solvent (e.g., Methanol, Acetonitrile, THF)
-
UV photoreactor or a suitable UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm)
-
Quartz reaction vessel
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Solution Preparation: Dissolve the protected amine in the chosen anhydrous and degassed solvent in a quartz reaction vessel. The concentration should be relatively low (e.g., 0.01-0.05 M) to ensure efficient light penetration.
-
Photolysis: Place the reaction vessel in the photoreactor and irradiate with UV light (typically centered around 350-365 nm) at room temperature. The use of a cooling system may be necessary to maintain a constant temperature for prolonged irradiation times.
-
Reaction Monitoring: Monitor the deprotection by TLC or LC-MS. The reaction time will vary depending on the substrate, concentration, and the intensity of the light source, but is often complete within 1-8 hours.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude product, containing the free amine and the 2-nitrosobenzaldehyde byproduct, can be purified by an appropriate method. An acidic wash can be used to extract the basic amine into the aqueous phase, which is then basified and extracted with an organic solvent. Alternatively, purification can be achieved by column chromatography.
Reaction Conditions: A Comparative Summary
The choice of solvent and base for the protection step, and the solvent for the deprotection step, can influence the reaction efficiency. The following table provides a summary of commonly used conditions.
| Parameter | Protection Reaction | Deprotection Reaction | Rationale and Considerations |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, N,N-Dimethylformamide (DMF) | Methanol, Acetonitrile, THF, Dichloromethane | For protection, the solvent should be inert and capable of dissolving the reactants. For deprotection, the solvent must be transparent to the UV light used and should not react with the excited state of the protecting group. Protic solvents like methanol can aid in the final steps of the deprotection mechanism. |
| Base (for Protection) | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Sodium Bicarbonate (for less reactive amines) | Not Applicable | A non-nucleophilic organic base is generally preferred to avoid side reactions. The choice of base may depend on the acidity of the amine's conjugate acid. |
| Temperature | Room Temperature (20-25 °C) | Room Temperature (20-25 °C) | Both protection and deprotection are typically carried out at ambient temperature. |
| Wavelength (for Deprotection) | Not Applicable | ~350-365 nm | This wavelength range is optimal for exciting the 2-nitrobenzyl chromophore while minimizing potential photodamage to other functional groups. |
Visualizing the Workflow
The overall process of amine protection and subsequent deprotection can be visualized as a cyclical workflow.
Figure 3: Experimental workflow for protection and deprotection.
Conclusion and Outlook
This compound emerges as a valuable tool for the protection of amines, offering the stability of a Boc group with the added advantage of photolabile cleavage. The mild conditions required for both the introduction and removal of this protecting group make it compatible with a wide range of sensitive substrates. The ability to trigger deprotection with light provides a high degree of control, which is particularly advantageous in applications such as solid-phase synthesis, the preparation of caged compounds for biological studies, and the development of photoresponsive materials. Further research into the fine-tuning of the photochemical properties of this and related protecting groups will undoubtedly expand their utility in cutting-edge chemical and biological research.
References
- 1. researchgate.net [researchgate.net]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Photorelease of tyrosine from α-carboxy-6-nitroveratryl (αCNV) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Side reactions during photochemical cleavage of an alpha-methyl-6-nitroveratryl-based photolabile linker - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of tert-Butyl (2-methoxy-6-nitrophenyl)carbamate in the Synthesis of Next-Generation Agrochemicals
Introduction: A Modern Approach to Agrochemical Synthesis
In the landscape of modern agrochemical development, the pursuit of efficient, safe, and sustainable synthetic routes is paramount. Sulfonylurea herbicides, a cornerstone of weed management, are traditionally synthesized using highly reactive and hazardous isocyanates. This application note details the utility of tert-butyl (2-methoxy-6-nitrophenyl)carbamate as a stable, versatile, and safer alternative for the construction of complex agrochemical molecules. The tert-butoxycarbonyl (Boc) protecting group offers a strategic advantage, enabling the controlled formation of the critical sulfonylurea bridge under milder conditions, thereby circumventing the need for hazardous reagents. This guide provides in-depth protocols and mechanistic insights for researchers and professionals in the agrochemical industry.
Core Concept: The Boc-Carbamate Advantage in Sulfonylurea Synthesis
The primary application of this compound in agrochemical synthesis lies in its function as a precursor to the corresponding aniline, which can then be elaborated into a key intermediate for sulfonylurea herbicides. The Boc-carbamate serves as a masked amine, allowing for selective reactions at other positions of the molecule before its conversion to the nucleophilic amine required for the formation of the sulfonylurea linkage.
The general synthetic strategy involves the reaction of a sulfonamide with a carbamate, a method that is increasingly favored over the use of isocyanates due to safety and handling considerations.[1][2] The Boc-protected aniline is a key player in this modern approach.
Experimental Protocols
Part 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from commercially available 2-methoxy-6-nitroaniline. The Boc group is introduced to protect the aniline nitrogen, rendering it less reactive in subsequent transformations.
Reaction Scheme:
Caption: Synthesis of the target carbamate.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight | Quantity |
| 2-Methoxy-6-nitroaniline | 16554-45-3 | 168.15 g/mol | 10.0 g (59.5 mmol) |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | 218.25 g/mol | 14.3 g (65.4 mmol) |
| 4-(Dimethylamino)pyridine (DMAP) | 1122-58-3 | 122.17 g/mol | 0.73 g (5.95 mmol) |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 g/mol | 200 mL |
| Ethyl acetate | 141-78-6 | 88.11 g/mol | As needed |
| Hexane | 110-54-3 | 86.18 g/mol | As needed |
| Saturated aq. NaHCO₃ solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 g/mol | As needed |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxy-6-nitroaniline (10.0 g, 59.5 mmol) and 4-(dimethylamino)pyridine (0.73 g, 5.95 mmol).
-
Add anhydrous tetrahydrofuran (200 mL) to the flask and stir until all solids are dissolved.
-
To the stirred solution, add di-tert-butyl dicarbonate (14.3 g, 65.4 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent.
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (200 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude solid.
-
Purify the crude product by recrystallization from a hot mixture of ethyl acetate and hexane to afford this compound as a yellow crystalline solid.
Expected Yield: 85-95%.
Part 2: Reduction of the Nitro Group
The nitro group is reduced to an amine, which is the key functional group for the subsequent sulfonylurea formation.
Reaction Scheme:
Caption: Reduction of the nitro group.
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight | Quantity |
| This compound | 1283176-56-6 | 268.27 g/mol | 10.0 g (37.3 mmol) |
| 10% Palladium on carbon (Pd/C) | 7440-05-3 | - | 1.0 g |
| Ethanol | 64-17-5 | 46.07 g/mol | 200 mL |
| Hydrogen gas (H₂) | 1333-74-0 | 2.02 g/mol | Balloon or Parr shaker |
| Celite® | 68855-54-9 | - | As needed |
Procedure:
-
In a hydrogenation flask, dissolve this compound (10.0 g, 37.3 mmol) in ethanol (200 mL).
-
Carefully add 10% Pd/C (1.0 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker at 50 psi) at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol (50 mL).
-
Combine the filtrates and remove the solvent under reduced pressure to yield tert-butyl (2-amino-6-methoxyphenyl)carbamate as a solid, which is often used in the next step without further purification.
Expected Yield: >95%.
Part 3: Formation of the Sulfonylurea Bridge
This protocol outlines the coupling of the synthesized Boc-protected diamine with a benzenesulfonyl chloride derivative to form the sulfonylurea backbone. This is a critical step in the synthesis of many sulfonylurea herbicides like Triasulfuron and Metsulfuron-methyl.[3][4][5]
Reaction Scheme:
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. Triasulfuron (Ref: CGA 131036 ) [sitem.herts.ac.uk]
- 4. US20170121293A1 - Process for preparing a novel crystalline form of metsulfuron-methyl and use of the same - Google Patents [patents.google.com]
- 5. Metsulfuron-methyl | C14H15N5O6S | CID 52999 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of heterocyclic systems using "tert-Butyl (2-methoxy-6-nitrophenyl)carbamate"
An In-Depth Guide to the Synthesis of Heterocyclic Systems Utilizing tert-Butyl (2-methoxy-6-nitrophenyl)carbamate
Introduction: A Strategic Starting Material for Heterocyclic Synthesis
In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. This compound emerges as a highly strategic and versatile starting material for constructing a variety of heterocyclic systems, particularly those containing a fused benzene ring. Its utility is derived from the specific arrangement and reactivity of its three key functional groups: a nitro group, a methoxy substituent, and a tert-butoxycarbonyl (Boc) protected amine.
The ortho-positioning of the nitro group and the carbamate is the critical architectural feature that enables intramolecular cyclization reactions upon chemical transformation. The typical synthetic strategy involves the reduction of the nitro group to an amine, which then acts as an internal nucleophile. This newly formed amine can react with the carbamate itself or with an external electrophile in a condensation reaction, leading to the formation of valuable heterocyclic cores such as benzimidazoles and benzimidazolones. The Boc group serves as a reliable protecting group for the aniline nitrogen, preventing unwanted side reactions and allowing for controlled, stepwise synthesis.[1][2][3] Its facile removal under acidic conditions provides an additional point for molecular diversification.
This guide provides detailed application notes and protocols for leveraging this compound in the synthesis of key heterocyclic structures, offering insights into the causality behind experimental choices and ensuring methodological robustness for researchers in drug discovery and organic synthesis.
Core Synthetic Pathway: The Reductive Cyclization Cascade
The primary pathway for elaborating this compound into heterocyclic systems is initiated by the reduction of the aromatic nitro group. This transformation is fundamental as it unmasks a primary amine, generating a reactive 1,2-phenylenediamine derivative. This intermediate is poised for intramolecular cyclization, the cornerstone of this synthetic strategy.[4][5]
The choice of reducing agent is critical and can be tailored to the substrate's sensitivity and the desired reaction conditions. Common methods include:
-
Catalytic Hydrogenation: Utilizing catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. This method is exceptionally clean, often yielding high-purity products with water as the only byproduct.[6]
-
Chemical Reduction: Employing metals in acidic media (e.g., SnCl₂, Fe/HCl) or transfer hydrogenation methods using reagents like hydrazine hydrate in the presence of a catalyst such as iron(III) chloride (FeCl₃).[7][8] These methods are often practical for larger-scale synthesis.
Once the diamine intermediate is formed, it can be immediately trapped in situ or isolated before proceeding to the cyclization step, which defines the final heterocyclic product.
Caption: Core reductive cyclization strategy.
Application Note 1: Synthesis of Substituted Benzimidazoles
The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The reaction of the in situ generated tert-Butyl (2-amino-6-methoxyphenyl)carbamate with aldehydes provides a direct and efficient route to 2-substituted benzimidazoles.
Causality and Mechanistic Insight
The synthesis proceeds via a two-step, one-pot sequence. First, the nitro group is reduced to an amine. The resulting diamine then undergoes a condensation reaction with an aldehyde. One of the amino groups forms a Schiff base (imine) with the aldehyde, which is then attacked by the second, neighboring amino group, leading to cyclization. A subsequent aromatization step, often an oxidation, yields the stable benzimidazole ring. The choice of aldehyde directly dictates the substitution at the 2-position of the final product, making this a highly modular synthesis.
Caption: Experimental workflow for benzimidazole synthesis.
Experimental Protocol: Synthesis of tert-Butyl (4-methoxy-8-methyl-1H-benzo[d]imidazol-1-yl)carbamate
This protocol details the synthesis using acetaldehyde as the aldehyde component.
Materials:
-
This compound (1.0 eq)
-
Iron(III) Chloride (FeCl₃) (0.1 eq)
-
Activated Carbon (small catalytic amount)
-
Hydrazine Hydrate (80% solution, 5.0 eq)
-
Acetaldehyde (1.2 eq)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (e.g., 2.82 g, 10.0 mmol), ethanol (50 mL), iron(III) chloride (0.16 g, 1.0 mmol), and a small amount of activated carbon.
-
Reduction: Heat the mixture to 60°C. Once the temperature is stable, add hydrazine hydrate (3.1 mL, 50.0 mmol) dropwise over 15 minutes. The reaction is exothermic. After the addition is complete, increase the temperature to 80°C and stir for 1 hour.[7][8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Condensation: Cool the reaction mixture to room temperature. Add acetaldehyde (0.67 mL, 12.0 mmol) to the mixture. Stir at room temperature for an additional 2 hours.
-
Work-up: Upon completion, cool the mixture and filter it through a pad of Celite to remove the catalyst and activated carbon. Wash the Celite pad with ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in dichloromethane (100 mL) and wash with saturated NaHCO₃ solution (2 x 50 mL) and then brine (50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure benzimidazole product.
Data Presentation: Scope of Aldehydes
The protocol is adaptable to various aldehydes, allowing for the synthesis of a library of 2-substituted benzimidazoles.
| Entry | Aldehyde (R-CHO) | R-Group at 2-Position | Expected Yield (%) |
| 1 | Acetaldehyde | -CH₃ | 85-95 |
| 2 | Benzaldehyde | -Ph | 80-90 |
| 3 | Isobutyraldehyde | -CH(CH₃)₂ | 75-85 |
| 4 | 4-Chlorobenzaldehyde | -C₆H₄-Cl | 82-92 |
Application Note 2: Synthesis of Benzimidazol-2(1H)-ones
An alternative and elegant use of the starting material involves an intramolecular cyclization to form a benzimidazol-2(1H)-one core. This reaction leverages the carbamate functionality as the internal one-carbon electrophile.
Causality and Mechanistic Insight
Following the initial reduction of the nitro group, the resulting primary amine can nucleophilically attack the carbonyl carbon of the adjacent Boc-carbamate. This intramolecular reaction is typically promoted by heat or the presence of a base. The cyclization proceeds via a tetrahedral intermediate, which then collapses to form the stable 5-membered urea ring, eliminating tert-butanol as a byproduct. This provides a direct route to a valuable heterocyclic scaffold without the need for an external coupling partner.[9]
Caption: Mechanism for benzimidazolone formation.
Experimental Protocol: Synthesis of 8-Methoxy-1,3-dihydro-2H-benzimidazol-2-one
Procedure:
-
Reduction: Generate tert-Butyl (2-amino-6-methoxyphenyl)carbamate from this compound as described in the reduction step of Application Note 1 (Steps 1-3).
-
Isolation of Intermediate: After monitoring confirms the complete consumption of the nitro compound, filter the reaction mixture through Celite and concentrate the filtrate. Perform a quick purification by column chromatography or recrystallization to isolate the diamine intermediate.
-
Cyclization: Dissolve the purified tert-Butyl (2-amino-6-methoxyphenyl)carbamate (e.g., 2.52 g, 10.0 mmol) in a high-boiling solvent such as N,N-dimethylformamide (DMF, 20 mL). Add a base such as sodium methoxide (0.1 eq, 54 mg, 1.0 mmol).
-
Reaction: Heat the mixture to 120°C and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up: Cool the reaction to room temperature and pour it into ice-water (100 mL). The product will often precipitate.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol/water.
References
-
Berkowitz, W., & Söderberg, B. C. G. Reductive Cyclization of 2-Nitro- and β-Nitrostyrenes, 2-Nitrobiphenyls, and 1-Nitro-1,3-Dienes to Indoles, Carbazoles, and Pyrroles. Organic Reactions. [Link]
-
MySkinRecipes. Tert-Butyl (2-((5-Methoxy-2-Nitrophenyl)Amino)Ethyl)Carbamate. MySkinRecipes. [Link]
-
Wang, D., et al. (2022). Tandem C/N-Difunctionalization of Nitroarenes: Reductive Amination and Annulation by a Ring Expansion/Contraction Sequence. National Institutes of Health. [Link]
-
Abramovitch, R. A., & Smith, E. M. (1970). o-Nitroaniline derivatives. Part V. Cyclisation of N-acylated derivatives of N-benzyl- and N-p-nitrobenzyl-o-nitroaniline: a comparison of carboxamides and sulphonamides. Journal of the Chemical Society C: Organic. [Link]
-
Goudedranche, S., et al. (2018). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. National Institutes of Health. [Link]
-
Zeng, F-L., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. [Link]
-
Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. National Institutes of Health. [Link]
-
Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
Zeng, F-L., et al. (2019). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]
-
Silva, M. M. C., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. National Institutes of Health. [Link]
Sources
- 1. Tert-Butyl (2-((5-Methoxy-2-Nitrophenyl)Amino)Ethyl)Carbamate [myskinrecipes.com]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Tandem C/N-Difunctionalization of Nitroarenes: Reductive Amination and Annulation by a Ring Expansion/Contraction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. researchgate.net [researchgate.net]
- 9. o-Nitroaniline derivatives. Part V. Cyclisation of N-acylated derivatives of N-benzyl- and N-p-nitrobenzyl-o-nitroaniline: a comparison of carboxamides and sulphonamides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: Nucleophilic Aromatic Substitution Reactions of tert-Butyl (2-methoxy-6-nitrophenyl)carbamate with Primary and Secondary Amines
Introduction: Unlocking a Versatile Synthetic Hub
In the landscape of modern medicinal chemistry and drug development, the synthesis of highly functionalized aromatic scaffolds is of paramount importance. Substituted ortho-phenylenediamines, in particular, serve as critical precursors for a vast array of heterocyclic compounds with significant biological activity. This application note details the chemistry and practical application of tert-butyl (2-methoxy-6-nitrophenyl)carbamate, a strategically designed reagent for the synthesis of these valuable diamine derivatives.
The molecule's architecture is key to its utility. It features a Boc-protected aniline, which masks the reactivity of one amine function. Crucially, the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by a potent ortho-nitro group. This activation facilitates the displacement of the adjacent methoxy group by a range of nucleophiles, most notably primary and secondary amines. The result is a facile, high-yield entry into complex, differentially protected ortho-phenylenediamine structures, poised for further synthetic elaboration. This guide provides a deep dive into the underlying mechanism, offers field-tested protocols for reaction with both primary and secondary amines, and discusses the critical parameters for success.
The Reaction Mechanism: An Electronically Driven Transformation
The reaction of this compound with amines is a classic example of Nucleophilic Aromatic Substitution (SNAr). This process is not a concerted displacement but rather a two-step addition-elimination sequence.
Causality of the Mechanism:
-
Activation: The reaction is driven by the powerful electron-withdrawing nature of the nitro (-NO₂) group. Positioned ortho to the methoxy (-OCH₃) leaving group, the nitro group strongly polarizes the C-O bond and inductively withdraws electron density from the aromatic ring, making the carbon atom attached to the methoxy group highly electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Attack & Intermediate Formation: A primary or secondary amine, acting as the nucleophile, attacks this electron-deficient carbon. This initial attack breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Stabilization: The negative charge of the Meisenheimer complex is delocalized and effectively stabilized by the resonance- and induction-effects of the ortho-nitro group. This stabilization is critical for the reaction to proceed, as it lowers the activation energy of the first, rate-determining step.
-
Elimination & Re-aromatization: In the final, rapid step, the ring re-aromatizes by expelling the methoxide ion (CH₃O⁻) as the leaving group, yielding the final substituted product.
The Boc-carbamate group remains intact throughout this process, serving as a stable protecting group that can be removed in a subsequent step under acidic conditions if desired.[1][2]
Caption: SNAr addition-elimination pathway.
Experimental Protocols
The following protocols are designed to be self-validating systems, providing clear steps and rationale. Successful execution relies on anhydrous conditions and careful monitoring.
Protocol 1: Reaction with a Model Primary Amine (Benzylamine)
This protocol details the synthesis of tert-butyl (2-(benzylamino)-6-nitrophenyl)carbamate.
Experimental Workflow Diagram
Caption: Standard workflow for SNAr reaction.
Materials & Reagents
| Reagent/Material | Amount | Moles (mmol) | Eq. | Notes |
| This compound | 500 mg | 1.76 | 1.0 | Substrate |
| Benzylamine | 206 µL (199 mg) | 1.85 | 1.05 | Nucleophile |
| Dimethyl sulfoxide (DMSO), anhydrous | 5 mL | - | - | Polar aprotic solvent |
| Ethyl acetate (EtOAc) | ~100 mL | - | - | Extraction solvent |
| Brine | ~30 mL | - | - | For washing |
| Deionized Water | ~50 mL | - | - | For quenching and washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ~5 g | - | - | Drying agent |
| Silica Gel | As needed | - | - | For chromatography |
Step-by-Step Procedure:
-
Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (500 mg, 1.76 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge the system with dry nitrogen or argon for 10 minutes. An inert atmosphere is crucial to prevent moisture from interfering with the reaction.
-
Solvent Addition: Add anhydrous DMSO (5 mL) via syringe. Stir the mixture at room temperature until the solid is fully dissolved. Rationale: DMSO is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates cations, leaving the nucleophile more reactive.
-
Nucleophile Addition: Add benzylamine (206 µL, 1.85 mmol) dropwise via syringe. A slight excess of the amine ensures complete consumption of the starting material.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C. Let the reaction stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates completion.
-
Workup (Quenching): Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (50 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers. Rationale: The product is organic-soluble, while the DMSO and any inorganic byproducts remain in the aqueous phase.
-
Washing: Wash the combined organic layers with water (2 x 20 mL) to remove residual DMSO, followed by brine (1 x 30 mL) to aid in breaking any emulsions and begin the drying process.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient elution of ethyl acetate in hexanes to isolate the pure product.
Protocol 2: Reaction with a Model Secondary Amine (Morpholine)
This protocol details the synthesis of tert-butyl (2-morpholino-6-nitrophenyl)carbamate. The procedure is nearly identical, highlighting the broad applicability of the method.
Materials & Reagents
| Reagent/Material | Amount | Moles (mmol) | Eq. | Notes |
| This compound | 500 mg | 1.76 | 1.0 | Substrate |
| Morpholine | 162 µL (162 mg) | 1.85 | 1.05 | Nucleophile |
| Dimethyl sulfoxide (DMSO), anhydrous | 5 mL | - | - | Polar aprotic solvent |
| Other materials are identical to Protocol 1 |
Step-by-Step Procedure:
Follow steps 1-11 from Protocol 1, substituting morpholine for benzylamine in step 4.
Note on Reactivity: Secondary amines like morpholine may react slightly slower than primary amines due to increased steric hindrance. The reaction time may need to be extended, which should be determined by TLC monitoring.
Data Summary and Key Insights
The success of these SNAr reactions is highly dependent on carefully chosen parameters.
Table of Reaction Parameters
| Parameter | Primary Amines (e.g., Benzylamine) | Secondary Amines (e.g., Morpholine) | Rationale & Expert Insights |
| Stoichiometry | 1.05 - 1.2 equivalents | 1.1 - 1.5 equivalents | A slight excess of the amine drives the reaction to completion. For less nucleophilic or more hindered amines, a larger excess may be beneficial. |
| Solvent | DMSO, DMF, NMP | DMSO, DMF, NMP | Polar aprotic solvents are essential. DMSO is often preferred for its ability to accelerate SNAr rates significantly. Ensure the solvent is anhydrous to prevent side reactions. |
| Temperature | 80 - 100 °C | 90 - 120 °C | Thermal energy is required to overcome the activation energy barrier for the formation of the Meisenheimer complex. Sterically hindered amines may require higher temperatures. Monitor for potential decomposition at temperatures >130 °C. The synthesis of related structures often involves heating.[3] |
| Reaction Time | 4 - 8 hours | 6 - 16 hours | Reaction time is substrate-dependent. Always rely on empirical data from TLC or LC-MS monitoring rather than a fixed duration. |
| Typical Yield | 75 - 90% | 70 - 85% | Yields are generally high but can be lower with very bulky secondary amines or poorly nucleophilic anilines. Proper purification is key to obtaining these yields. |
| Workup | Aqueous quench & extraction | Aqueous quench & extraction | A water quench is critical for precipitating the product from DMSO and enabling efficient extraction into a less polar organic solvent like EtOAc or DCM. Thorough washing is needed to remove all high-boiling point solvent. |
Conclusion
This compound stands out as a highly effective and versatile platform for the synthesis of differentially protected ortho-phenylenediamines. The SNAr reaction with primary and secondary amines proceeds under well-defined, robust conditions to deliver high yields of the desired products. The protocols and insights provided herein offer researchers a reliable foundation for employing this reagent in complex synthetic campaigns, particularly in the early stages of drug discovery where rapid library generation and scaffold diversification are critical for success.
References
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Zhang, L., et al. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. Retrieved from [Link]
-
Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 1-11. Retrieved from [Link]
-
Zask, A., et al. (2011). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Organic Letters, 13(15), 4184–4187. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of tert-Butyl (2-methoxy-6-nitrophenyl)carbamate
Welcome to the technical support center for the synthesis of tert-Butyl (2-methoxy-6-nitrophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to help you navigate the unique challenges of this reaction and consistently achieve high yields.
Introduction: The Challenge of a Doubly Ortho-Substituted Aniline
The synthesis of this compound involves the N-Boc protection of 2-methoxy-6-nitroaniline. This reaction is notoriously challenging due to the inherent properties of the starting material. The aniline nitrogen is flanked by two ortho substituents (a methoxy group and a nitro group), which creates significant steric hindrance and electronic deactivation.[1]
-
Steric Hindrance: The bulky methoxy and nitro groups physically obstruct the approach of the large di-tert-butyl dicarbonate ((Boc)₂O) reagent to the amine's lone pair of electrons.[1][2][3] This steric clash, often referred to as the "ortho effect," dramatically slows down the reaction rate compared to unhindered anilines.[1][2][4][5]
-
Electronic Deactivation: The nitro group is a potent electron-withdrawing group, which reduces the electron density on the aniline ring and, consequently, the nucleophilicity of the amino group. A less nucleophilic amine is less reactive toward the electrophilic carbonyl carbons of (Boc)₂O.
This guide provides a structured approach to overcoming these obstacles.
Caption: Core challenge in the synthesis of this compound.
Troubleshooting Guide: From Low Yield to Optimized Protocol
This section is structured in a question-and-answer format to directly address the most common issues encountered during this synthesis.
I. Low or No Reaction Yield
Question: I've mixed my 2-methoxy-6-nitroaniline with (Boc)₂O and a standard base like triethylamine (TEA) in THF or DCM, but I'm seeing very little to no product formation, even after extended reaction times. What's going wrong?
Answer: This is the most common problem and stems directly from the substrate's low reactivity. The combination of steric hindrance and electronic deactivation makes the standard Boc protection protocol ineffective.[1] The amine is not nucleophilic enough to attack the (Boc)₂O at a reasonable rate under these conditions.
Solutions & Optimization Strategies:
-
Catalyst Introduction: The use of a catalyst is often essential. Catalysts can activate either the amine or the (Boc)₂O, facilitating the reaction. A wide variety of catalysts have been successfully employed for protecting deactivated amines.[6][7]
-
Lewis Acids: Catalysts like Zn(ClO₄)₂·6H₂O, InCl₃, or FeCl₃ can coordinate to the carbonyl oxygen of (Boc)₂O, making it more electrophilic and susceptible to attack by the weakly nucleophilic aniline.[7]
-
Brønsted Acids: Solid acid catalysts such as Montmorillonite K10 clay or silica-supported sulfonic acid can protonate the (Boc)₂O, increasing its reactivity.[7]
-
Organocatalysts: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst. It reacts with (Boc)₂O to form a more reactive intermediate, which is then attacked by the aniline.
-
-
Solvent Modification: The choice of solvent can have a profound impact on reaction rates.
-
Protic Solvents: Switching from aprotic solvents like DCM or THF to a protic solvent like methanol or ethanol can significantly accelerate the reaction.[8][9] Alcohols can form hydrogen bonds that stabilize the transition state, lowering the activation energy.[8] A 2006 study demonstrated that the reaction between p-toluidine and (Boc)₂O is 70 times faster in CD₃OD than in CDCl₃.[8]
-
Solvent-Free Conditions: In some cases, running the reaction neat (without any solvent) can increase the effective concentration of reactants and promote the reaction.[10][11]
-
-
Temperature Increase: While many Boc protections are run at room temperature, heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary energy to overcome the high activation barrier. Monitor the reaction carefully by TLC or LC-MS to avoid potential decomposition or side-product formation at elevated temperatures.
Caption: Troubleshooting workflow for low reaction yield.
II. Incomplete Reactions & Difficult Purification
Question: My reaction proceeds, but it stalls at ~50% conversion. When I try to push it by adding more (Boc)₂O, I end up with a difficult-to-purify mixture. How can I drive the reaction to completion and simplify the workup?
Answer: Stalled reactions indicate that the conditions are marginal. The buildup of byproducts, such as tert-butanol and CO₂, can also alter the reaction environment.[12] Adding excess (Boc)₂O can lead to purification issues where the unreacted anhydride and its byproducts are difficult to separate from the desired product.
Solutions & Optimization Strategies:
-
Stoichiometry and Reagent Addition:
-
Instead of adding a large excess of (Boc)₂O at the beginning, use a more modest excess (e.g., 1.2-1.5 equivalents).
-
If the reaction stalls, a second small addition of both the catalyst (if applicable) and (Boc)₂O may be more effective than adding a large excess of only (Boc)₂O.
-
-
Workup and Purification:
-
Quenching Excess (Boc)₂O: After the reaction is complete, the excess (Boc)₂O can be quenched. Adding a primary amine scavenger resin or a simple, unhindered primary amine (like a small amount of aqueous ammonia or ethanolamine) can react with the remaining anhydride, forming a water-soluble carbamate that is easily removed during an aqueous workup.
-
Aqueous Workup: A standard aqueous workup is typically effective. The reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with a mild acid (like dilute HCl) to remove any basic catalysts, followed by a brine wash.[13][14]
-
Crystallization/Recrystallization: The product, this compound, is a solid. Purification by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate or ethanol/water) can be a highly effective alternative to column chromatography, especially on a larger scale.
-
Experimental Protocols
Protocol 1: Catalytic Method for Hindered Anilines
This protocol incorporates a catalyst to enhance the reaction rate.
Materials:
-
2-methoxy-6-nitroaniline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-methoxy-6-nitroaniline (1.0 eq) in DCM (approx. 0.2 M concentration) in a round-bottomed flask, add DMAP (0.1 eq).
-
Add (Boc)₂O (1.2 eq) to the mixture.
-
Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, gently heat to 40 °C.
-
Upon completion (typically 12-24 hours), dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: Why not just use a stronger, non-nucleophilic base like DBU or a metal hydride to deprotonate the aniline first? A1: While strong bases can deprotonate the aniline, they can also promote side reactions. For instance, the resulting anilide anion could potentially react with (Boc)₂O to form an N,N-di-Boc protected product, or it could promote the decomposition of the (Boc)₂O reagent itself. Catalytic methods are generally milder and offer better control.
Q2: Can I use other Boc-transfer reagents besides (Boc)₂O? A2: Yes, other reagents exist, such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) or tert-butyl chloroformate. However, (Boc)₂O is the most common, safest, and most cost-effective reagent. Its byproducts (tert-butanol and CO₂) are also relatively benign and easy to remove.[11][12]
Q3: My product seems to be unstable during silica gel chromatography. What are my options? A3: The Boc-protecting group is acid-labile.[15][16][17] Standard silica gel can be slightly acidic and may cause partial deprotection of the product during long exposure on a column. If you observe streaking or a new spot appearing on TLC after spotting your product on a silica plate, consider neutralizing your silica gel by running a flush of your eluent containing 1% triethylamine before loading your sample. Alternatively, prioritize purification by recrystallization to avoid silica gel entirely.
Q4: How do the methoxy and nitro groups specifically influence the "ortho effect"? A4: Both groups contribute to steric bulk. The nitro group, with its planar O-N-O structure, and the methoxy group, with its methyl group, physically crowd the amine. Electronically, the nitro group is strongly deactivating via resonance and inductive effects. The methoxy group is typically an activating group, but its inductive electron-withdrawing effect and its steric presence in the ortho position dominate, contributing to the overall decreased basicity and nucleophilicity of the ortho-substituted aniline.[2][4]
Data Summary: Comparison of Reaction Conditions
The following table provides a qualitative comparison of different approaches to this synthesis, based on principles from the literature.
| Condition | Reagents | Expected Rate | Potential Issues |
| Standard (Non-Catalytic) | (Boc)₂O, TEA, in DCM | Very Slow | Incomplete reaction; low to no yield. |
| Catalytic (Nucleophilic) | (Boc)₂O, DMAP , in DCM | Moderate-Fast | Requires careful purification to remove DMAP. |
| Catalytic (Lewis Acid) | (Boc)₂O, Zn(ClO₄)₂ , in DCM | Moderate-Fast | Catalyst may be moisture sensitive.[7] |
| Protic Solvent | (Boc)₂O in Methanol | Moderate | May require heating for this specific substrate.[8] |
| Optimized Combination | (Boc)₂O, DMAP , in DCM , 40 °C | Fast | Most effective but requires careful monitoring. |
References
-
Wikipedia. Ortho effect. [Link]
-
Chemistry Stack Exchange. Ortho-effect in substituted aromatic acids and bases. [Link]
-
CG's Chemistry Solutions. Why Ortho Effect Will Make You Question Acidic Character?. [Link]
-
Allen. A: Due to ortho effect basic nature of aniline decreases. R: It is due to steric hinderance because of solvation of cation. [Link]
-
ResearchGate. Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature. [Link]
-
Royal Society of Chemistry. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. [Link]
-
Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]
-
ResearchGate. Comparison of the Effect of Different Catalysts in N-Boc Protection of Aniline with (Boc) 2 O at Room Temperature. [Link]
-
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]
-
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]
-
National Center for Biotechnology Information. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
-
The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
-
ResearchGate. ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. [Link]
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
-
ResearchGate. ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Ortho effect - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. cgchemistrysolutions.co.in [cgchemistrysolutions.co.in]
- 5. A: Due to ortho effect basic nature of aniline decreases. R: It is due to steric hinderance because of solvation of cation. [allen.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. wuxibiology.com [wuxibiology.com]
- 9. N-BOC-3-Methoxy-4-nitroaniline | 877671-39-1 | Benchchem [benchchem.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 16. scispace.com [scispace.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Carbamate Formation Reactions
Welcome to the Technical Support Center for carbamate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of carbamate formation and troubleshoot common issues leading to low reaction yields. By understanding the underlying chemical principles and potential pitfalls, you can optimize your synthetic strategies for greater success.
Section 1: Initial Checks and Common Pitfalls
This section addresses the first steps you should take when encountering a low-yield carbamate formation reaction. A systematic approach to verifying your reagents and setup can often resolve the issue quickly.
Q1: My carbamate synthesis reaction has a low yield. What are the general preliminary checks I should perform?
When faced with low yields, a systematic check of your reagents and reaction setup is the first crucial step.[1]
A1: Key Preliminary Checks:
-
Reagent Quality and Purity: The stability and purity of your starting materials are paramount. Reagents like isocyanates and chloroformates are particularly sensitive to moisture and can hydrolyze over time.[1] Always use freshly opened or properly stored reagents. The purity of the amine or alcohol component is equally important; ensure they are dry and free from contaminants.
-
Anhydrous Conditions: Many carbamate synthesis reactions are highly sensitive to moisture.[1] Water can react with sensitive reagents to form undesired byproducts, such as symmetric ureas from isocyanates.[1] Ensure all glassware is oven-dried, and solvents are anhydrous. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is often essential.
-
Reaction Monitoring: Do not rely solely on reaction time. Monitor the progress of your reaction using appropriate analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This will help you determine if the reaction has gone to completion or has stalled.
Q2: I've confirmed my reagents and conditions are optimal, but the yield is still low. What are the most common side reactions I should be aware of?
Understanding potential side reactions is critical for diagnosing and mitigating low yields. The nature of these side reactions often depends on the specific synthetic route employed.
A2: Common Side Reactions in Carbamate Synthesis:
-
Urea Formation: This is a frequent issue when using isocyanate precursors. If any water is present, the isocyanate can hydrolyze to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another molecule of isocyanate to produce a symmetric urea byproduct.
-
Over-alkylation: In reactions involving the alkylation of a carbamate or the direct synthesis from an amine, CO2, and an alkyl halide, the desired carbamate product can sometimes be further alkylated.[3][4] Similarly, any unreacted starting amine can also be alkylated.[3]
-
Allophanate and Isocyanurate Formation: When reacting isocyanates with alcohols, the initial carbamate product can react with another molecule of isocyanate to form an allophanate.[5] At higher temperatures or with certain catalysts, isocyanates can trimerize to form a stable isocyanurate ring.[5]
Section 2: Deep Dive into Reaction Parameters
Optimizing reaction parameters is key to maximizing your carbamate yield. This section provides detailed guidance on the critical factors that influence the reaction outcome.
Q3: How does the choice of base and solvent impact my carbamate formation reaction?
The selection of an appropriate base and solvent system is crucial and can dramatically affect reaction rates and product yields.
A3: The Role of Base and Solvent:
-
Base Selection: A base is often employed to deprotonate the amine, increasing its nucleophilicity.[2] For reactions involving chloroformates, a base is necessary to neutralize the HCl byproduct.[6]
-
Organic Bases: Tertiary amines like triethylamine (TEA) and diisopropylethylamine (DIPEA) are common choices. Stronger, non-nucleophilic bases such as 1,8-Diazabicycloundec-7-ene (DBU) can be particularly effective in promoting reactions involving CO2.[6][7]
-
Inorganic Bases: Alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) and hydroxides are also frequently used, especially in reactions with chloroformates or in three-component couplings with CO2 and alkyl halides.[8][9][10]
-
-
Solvent Choice: The solvent influences the solubility of reactants and the stability of intermediates.
| Parameter | Recommendation | Rationale |
| Base | Screen a variety of organic and inorganic bases (e.g., TEA, DIPEA, DBU, K₂CO₃, Cs₂CO₃). | The optimal base depends on the specific substrates and reaction mechanism.[6][8][11] |
| Solvent | Use anhydrous polar aprotic solvents (e.g., THF, DCM, ACN, DMF). | These solvents facilitate the dissolution of reactants and can stabilize charged intermediates.[1] |
Q4: What is the effect of temperature and reactant stoichiometry on the yield?
Fine-tuning the reaction temperature and the molar ratio of your reactants can be a powerful tool for improving yield and minimizing side products.
A4: Optimizing Temperature and Stoichiometry:
-
Temperature Control: Temperature is a critical parameter. Some reactions require heating to overcome the activation energy barrier, while others may need to be run at lower temperatures to prevent the formation of byproducts.[3] For instance, an elevated temperature might favor N-alkylation side reactions.[4] It is often beneficial to perform initial deprotonation steps at a lower temperature (e.g., 0 °C) before adding the electrophile and allowing the reaction to warm.[3]
-
Stoichiometry: The molar ratio of reactants can significantly impact the outcome. Using a slight excess of one reactant, such as the acylating agent (e.g., chloroformate, Boc-anhydride) or the alkyl halide in CO2-based syntheses, can help drive the reaction to completion.[4][6] However, a large excess should be avoided as it can lead to purification challenges and potential side reactions.
Section 3: Troubleshooting Specific Synthetic Routes
Different methods for carbamate formation present unique challenges. This section provides targeted advice for common synthetic strategies.
Q5: I am using the isocyanate/alcohol route and observing low yields. What are the likely causes?
The reaction of an isocyanate with an alcohol is a common method for forming carbamates, but it is not without its challenges.[12][13]
A5: Troubleshooting the Isocyanate/Alcohol Route:
-
Moisture Sensitivity: As previously mentioned, isocyanates are highly reactive towards water. Any moisture in the alcohol, solvent, or reaction atmosphere can lead to the formation of symmetric ureas, consuming the isocyanate and reducing the yield of the desired carbamate.
-
Catalyst Choice: While many isocyanate-alcohol reactions proceed without a catalyst, some may require one to achieve a reasonable reaction rate.[5] Tertiary amines and organotin compounds are common catalysts.[5] The choice and loading of the catalyst may need to be optimized.
-
Side Reactions: Be mindful of allophanate and isocyanurate formation, especially at higher temperatures or with prolonged reaction times.[5]
Q6: My reaction of an amine with a chloroformate is sluggish and gives a poor yield. How can I improve it?
This is a classic and widely used method, but incomplete reactions are a common complaint.
A6: Optimizing the Amine/Chloroformate Reaction:
-
Base is Crucial: This reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic.[12] Therefore, the presence of a base is essential to neutralize the HCl and drive the reaction forward. At least one equivalent of a base like triethylamine or pyridine is typically required.
-
Amine Nucleophilicity: The reactivity of the amine is a key factor. Electron-rich amines are more nucleophilic and will react more readily. For less reactive amines, such as anilines with electron-withdrawing groups, you may need to use more forcing conditions (e.g., higher temperature, stronger base) or consider an alternative synthetic route.
-
Chloroformate Stability: Chloroformates can degrade over time, especially if exposed to moisture.[1] Use a fresh or properly stored reagent for the best results.
Q7: I am attempting a "greener" synthesis using CO2, an amine, and an alkyl halide, but the conversion is low. What should I consider?
While environmentally attractive, these three-component reactions can be tricky to optimize.
A7: Tips for CO2-Based Carbamate Synthesis:
-
The Role of the Base: A strong, non-nucleophilic base like DBU is often crucial for this transformation.[6][7] The base is thought to facilitate the formation of a carbamate anion intermediate.[7]
-
Pressure and Temperature: For reactions involving a gaseous reagent like CO2, pressure can significantly influence the reaction rate and yield.[4] Both pressure and temperature may need to be carefully optimized to favor carbamate formation over potential side reactions like N-alkylation.[7]
-
Catalysts and Additives: In some cases, the addition of a catalyst, such as an alkali metal salt or a phase-transfer catalyst like tetrabutylammonium iodide (TBAI), can improve the reaction efficiency.[8][9][10] TBAI has also been shown to suppress N-alkylation side reactions.[4]
Section 4: Purification and Product Stability
Successfully synthesizing your carbamate is only half the battle. Proper purification and an awareness of product stability are essential for obtaining your desired compound in high purity.
Q8: My carbamate seems to be degrading during purification. What are the likely causes and how can I prevent this?
Carbamate stability can vary significantly depending on the specific structure of the molecule.
A8: Addressing Carbamate Degradation During Purification:
-
Hydrolysis: The most common degradation pathway for carbamates is hydrolysis, which can be catalyzed by either acid or base.[14] The stability of the carbamate bond is highly dependent on the nature of the protecting group. For example, Boc-carbamates are labile under acidic conditions, while Fmoc-carbamates are cleaved by bases.
-
Purification Method:
-
Column Chromatography: This is a widely used and generally mild purification technique.[14] However, prolonged exposure to silica or alumina gel, which can be slightly acidic, may cause degradation of sensitive carbamates.
-
Acid-Base Extraction: This can be an effective method for separating carbamates from neutral impurities, but care must be taken to choose pH conditions that do not cleave the carbamate group.[14]
-
Recrystallization: If your carbamate is a solid, recrystallization is an excellent method for achieving high purity.[14]
-
Troubleshooting Workflow for Low Carbamate Yield
Caption: A logical workflow for initial troubleshooting of low yields.
General Reaction Scheme for Carbamate Formationdot
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; amine [label="Amine (R₂NH)"]; electrophile [label="Electrophile\n(e.g., R'O(CO)Cl, (R'O)₂CO,\nR'NCO, CO₂ + R''X)"]; carbamate [label="Carbamate\n(R₂NCO₂R')", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges amine -> carbamate; electrophile -> carbamate; }
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 10. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01433A [pubs.rsc.org]
- 12. Carbamate - Wikipedia [en.wikipedia.org]
- 13. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude tert-Butyl (2-methoxy-6-nitrophenyl)carbamate
Welcome to the technical support center for the purification of tert-Butyl (2-methoxy-6-nitrophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. The following sections are structured in a question-and-answer format to directly address common challenges encountered during purification.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: The primary impurities typically arise from the starting materials and byproducts of the Boc-protection reaction. These include:
-
Unreacted 2-methoxy-6-nitroaniline: The starting aniline is often a major contaminant if the reaction has not gone to completion.
-
Excess Di-tert-butyl dicarbonate (Boc-anhydride, Boc₂O): It is common practice to use a slight excess of Boc-anhydride to drive the reaction to completion.
-
tert-Butanol: This is a byproduct of the reaction between the amine and Boc-anhydride.[1]
-
Di-acylated side products: Although less common with anilines, double acylation can sometimes occur if there are other nucleophilic sites. Given the sterically hindered nature of the ortho-substituted aniline, this is less likely but should be considered.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process.
-
Visualization: Due to the aromatic nature of the compound, spots can typically be visualized under UV light (254 nm).[2] For staining, a potassium permanganate (KMnO₄) stain can be effective for visualizing the product and starting material. Ninhydrin stain can also be used; while it is specific for primary amines, it can visualize Boc-protected amines after heating, which cleaves the Boc group.[2]
-
Solvent System: A good starting point for a TLC solvent system is a mixture of hexanes and ethyl acetate (e.g., 7:3 or 8:2 v/v). The product, being more nonpolar than the starting aniline, should have a higher Rf value.
Q3: Is this compound stable under typical purification conditions?
A3: tert-Butyl carbamates (Boc-protected amines) are generally stable to a wide range of conditions, including basic and nucleophilic environments.[1][3] However, they are sensitive to acidic conditions, which will cleave the Boc group.[1][4] Therefore, it is crucial to avoid acidic conditions during workup and chromatography unless deprotection is intended. The nitro and methoxy groups on the aromatic ring are generally stable under standard purification conditions.
Section 2: Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key to a successful recrystallization is the choice of an appropriate solvent or solvent system.
Q1: My compound "oils out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the cooling process is too rapid.
-
Troubleshooting Steps:
-
Re-heat the solution: Add a small amount of additional solvent to the hot solution until the oil redissolves completely.
-
Slow Cooling: Allow the flask to cool slowly to room temperature. Do not place it directly in an ice bath. Insulating the flask with a cloth or paper towels can help to slow the cooling rate.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Solvent System Adjustment: If the problem persists, your solvent system may not be ideal. Consider a different solvent or adjust the ratio of your solvent pair.
-
Q2: I have low recovery of my product after recrystallization. What are the likely causes?
A2: Low recovery can be due to several factors, from using too much solvent to premature crystallization.
-
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve your crude product. Using an excess of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Cooling Temperature: Ensure the solution is cooled sufficiently to maximize crystal formation. An ice bath is often used after the solution has reached room temperature.
-
Evaporate Excess Solvent: If you have added too much solvent, you can gently heat the solution to evaporate some of the solvent to the point of saturation.
-
Check the Mother Liquor: After filtering your crystals, you can try to recover more product from the mother liquor by evaporating some of the solvent and cooling again for a second crop of crystals. Be aware that the second crop may be less pure.
-
Experimental Protocol: Recrystallization
This protocol provides a general guideline for the recrystallization of crude this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Isopropyl ether, Ethanol/Water, or Hexanes/Ethyl Acetate)
-
Erlenmeyer flask
-
Heating source (hot plate or heating mantle)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not at room temperature. For this compound, isopropyl ether is a good starting point, as the starting material 2-methoxy-6-nitroaniline can be recrystallized from it. Alternatively, a solvent pair like ethanol and water can be effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Section 3: Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography is a highly effective method for separating compounds with different polarities.
Q1: I am getting poor separation between my product and an impurity. How can I improve the resolution?
A1: Poor separation is often due to an inappropriate mobile phase or issues with the column packing.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: The ideal mobile phase should give your product an Rf value of around 0.2-0.4 on a TLC plate.
-
If the Rf is too high, decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes in a hexanes/ethyl acetate system).
-
If the Rf is too low, increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).
-
-
Use a Gradient Elution: Start with a less polar mobile phase to elute the nonpolar impurities first, then gradually increase the polarity to elute your product.
-
Column Packing: Ensure the silica gel is packed uniformly without any cracks or channels, as these can lead to poor separation.
-
Sample Loading: Load the sample onto the column in a concentrated band using a minimal amount of solvent.
-
Q2: My product is eluting with the solvent front. What does this mean?
A2: If your product elutes with the solvent front, the mobile phase is too polar. Your compound is not interacting with the stationary phase (silica gel).
-
Troubleshooting Steps:
-
Decrease Mobile Phase Polarity: Significantly decrease the polarity of your eluent. Start with a nonpolar solvent like hexanes and gradually increase the polarity.
-
Q3: I see streaking of my compound on the TLC plate and the column. Why is this happening?
A3: Streaking can be caused by several factors, including overloading the column, compound instability, or strong interactions with the silica gel.
-
Troubleshooting Steps:
-
Reduce Sample Load: Do not overload the column. A general rule of thumb is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight.
-
Check for Acidity: Silica gel is slightly acidic. If your compound is basic and sensitive to acid, it may be interacting strongly with the silica. You can neutralize the silica gel by adding a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%) to your mobile phase.
-
Experimental Protocol: Flash Column Chromatography
This protocol describes a general procedure for the purification of crude this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents for mobile phase (e.g., Hexanes, Ethyl Acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Determine the optimal mobile phase composition by running TLC plates with different solvent ratios (e.g., 9:1, 8:2, 7:3 Hexanes:Ethyl Acetate). Aim for an Rf of ~0.3 for the product.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
-
Elution: Begin eluting with the determined mobile phase. If using a gradient, start with a lower polarity and gradually increase it.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Section 4: Visualization & Data Presentation
Logical Workflow for Purification
Caption: General purification workflow for this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for common purification problems.
Quantitative Data Summary
| Purification Method | Key Parameters | Expected Outcome |
| Recrystallization | Solvent System: Isopropyl ether or Ethanol/Water | High purity solid |
| Procedure: Slow cooling, optional seeding | Crystalline product | |
| Flash Column Chromatography | Stationary Phase: Silica Gel (230-400 mesh) | Separation of impurities |
| Mobile Phase: Hexanes/Ethyl Acetate gradient | Purified compound as a solid or oil |
References
- BenchChem. (2025).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- Google Patents. (1993).
- Google Patents. (1988).
- ChemEurope. (n.d.).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Sejer, D. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow.
- University of Rochester, Department of Chemistry. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- BenchChem. (2025).
- University of Rochester, Department of Chemistry. (n.d.).
- University of Calgary, Department of Chemistry. (n.d.).
- PrepChem. (n.d.). Synthesis of 2-Methoxy-6-nitroaniline.
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.).
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- SciSpace. (n.d.).
- BOC Sciences. (n.d.). BOC-amino acids (tert-butyloxycarbonyl-protected).
- BenchChem. (n.d.). N-BOC-3-Methoxy-4-nitroaniline | 877671-39-1.
- BenchChem. (2025).
- United States Environmental Protection Agency. (n.d.).
- PubMed. (2011, September 20). Enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a key intermediate to chiral organoselenanes and organotelluranes.
- Sigma-Aldrich. (n.d.).
Sources
Common side reactions with "tert-Butyl (2-methoxy-6-nitrophenyl)carbamate" and how to avoid them
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with tert-Butyl (2-methoxy-6-nitrophenyl)carbamate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) to ensure the success of your experiments involving this versatile chemical intermediate.
I. Core Concepts & Initial Troubleshooting
FAQ 1: My Boc protection of 2-methoxy-6-nitroaniline is yielding a complex mixture of byproducts. What are the likely culprits and how can I improve the reaction?
Incomplete reactions or the formation of side products during the Boc protection of 2-methoxy-6-nitroaniline are common challenges. Several factors can contribute to these issues:
-
Insufficiently Activated Amine: The electron-withdrawing nitro group on the aromatic ring can reduce the nucleophilicity of the amine, making it less reactive towards di-tert-butyl dicarbonate (Boc₂O).
-
Steric Hindrance: The ortho-methoxy group can sterically hinder the approach of the bulky Boc anhydride to the amine.
-
Inadequate Base: The choice and amount of base are critical. An inappropriate base may not effectively deprotonate the amine or neutralize the acidic byproducts, leading to an incomplete reaction. Common bases for this transformation include triethylamine (TEA), 4-dimethylaminopyridine (DMAP), and sodium bicarbonate.[1]
-
Side Reactions: The presence of a base can sometimes promote the formation of undesired isocyanates or urea derivatives.[2]
Troubleshooting Flowchart: Optimizing Boc Protection
Caption: Troubleshooting workflow for incomplete Boc protection.
Recommended Protocol for Boc Protection of 2-methoxy-6-nitroaniline:
A widely adopted and effective method involves the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
| Parameter | Recommendation | Rationale |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile | These aprotic solvents are generally effective for Boc protection reactions.[1] |
| Base | Triethylamine (TEA) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) | TEA is a sufficiently strong base to deprotonate the amine, while DMAP acts as a nucleophilic catalyst to accelerate the reaction.[3][4] |
| Temperature | 0 °C to Room Temperature | Starting the reaction at a lower temperature can help to control any potential exothermic processes and minimize side reactions. |
| Monitoring | Thin-Layer Chromatography (TLC) | Regular monitoring of the reaction progress is crucial to determine the optimal reaction time and prevent the formation of degradation products.[3][4] |
II. Navigating Deprotection Challenges
FAQ 2: I am observing unexpected side products during the acidic deprotection of this compound. What are they and how can I avoid them?
The acidic removal of the Boc group generates a tert-butyl cation, a reactive intermediate that can lead to unwanted side reactions.
-
Alkylation of Nucleophiles: The tert-butyl cation can alkylate any nucleophilic sites present in your molecule or reaction mixture. Electron-rich aromatic rings, thiols, and other functional groups are particularly susceptible to this side reaction.[5][6]
-
Formation of Genotoxic Impurities: The tert-butyl cation can also react with counter-ions (e.g., halides) to form potentially genotoxic impurities.[5][6]
Strategies to Mitigate Deprotection Side Reactions:
| Strategy | Description | Rationale |
| Use of Scavengers | Add a scavenger such as anisole, thioanisole, or triethylsilane to the reaction mixture. | These scavengers are more nucleophilic than the substrate and will preferentially react with the tert-butyl cation, preventing unwanted alkylation of your product. |
| Choice of Acid | Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective reagent for Boc deprotection.[7] | TFA is a strong acid that efficiently cleaves the Boc group, and DCM is a good solvent for many organic compounds. |
| Reaction Temperature | Perform the deprotection at or below room temperature. | Lower temperatures can help to control the rate of the reaction and minimize the formation of side products. |
Deprotection Workflow Diagram
Caption: General workflow for acidic Boc deprotection with a scavenger.
III. Reduction of the Nitro Group: A Critical Step
FAQ 3: What are the most common issues encountered during the reduction of the nitro group in the presence of the Boc-carbamate, and what are the best practices to ensure a clean and complete conversion?
The reduction of the nitro group to an amine is a critical transformation. However, several challenges can arise:
-
Incomplete Reduction: The choice of reducing agent and reaction conditions are paramount for achieving full conversion.
-
Hydrogenolysis of other functional groups: Certain reducing agents, particularly under harsh conditions, can lead to the cleavage of other sensitive functional groups.
-
Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst, leading to a sluggish or incomplete reaction.
Recommended Reduction Methodologies:
A common and effective method for the reduction of the nitro group is catalytic hydrogenation.
| Parameter | Recommendation | Rationale |
| Catalyst | Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) | These are highly efficient and selective catalysts for the reduction of nitro groups.[8] |
| Solvent | Methanol or Ethanol | These protic solvents are excellent for catalytic hydrogenation reactions. |
| Hydrogen Source | Hydrogen gas (H₂) or transfer hydrogenation reagents like ammonium formate or hydrazine hydrate.[3][9] | The choice of hydrogen source can depend on the available equipment and safety considerations. |
| Monitoring | TLC or LC-MS | Careful monitoring is essential to determine the endpoint of the reaction and avoid over-reduction. |
Alternative Reduction Protocol: Iron in Acetic Acid
For substrates that are sensitive to catalytic hydrogenation, reduction with iron powder in acetic acid is a viable alternative.[10]
Step-by-Step Protocol:
-
Suspend the nitro compound in a mixture of ethanol and acetic acid.
-
Heat the mixture to reflux.
-
Add iron powder portion-wise to control the exothermic reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the hot reaction mixture through celite to remove the iron salts.
-
Concentrate the filtrate and perform an aqueous workup to isolate the product.
IV. References
-
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate - Atlantis Press. Available at: [Link]
-
(PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate - ResearchGate. Available at: [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal. Available at: [Link]
-
Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. Available at: [Link]
-
Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure. Available at: [Link]
-
This compound | CAS 1283176-56-6 - American Elements. Available at: [Link]
-
Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC - NIH. Available at: [Link]
-
BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. Available at: [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - NIH. Available at: [Link]
-
BOC deprotection - Hebei Boze Chemical Co.,Ltd. Available at: [Link]
-
How can I synthesize 2-amino-5-methoxyphenol? - ResearchGate. Available at: [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. Available at: [Link]
-
Synthesis of 2-amino-4-methoxyphenol - PrepChem.com. Available at: [Link]
-
Tert-Butyl (2-((5-Methoxy-2-Nitrophenyl)Amino)Ethyl)Carbamate - MySkinRecipes. Available at: [Link]
-
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent - The Royal Society of Chemistry. Available at: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
CN102731353A - Synthesis method of 2-amino-3-methyl thiophenol - Google Patents. Available at:
-
tert-Butyl ((1R,2R)-1-hydroxy-6-(4-nitrophenyl)-1-phenylhex-5-yn-2-yl)carbamate. Available at: [Link]
-
synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies - Rasayan Journal of Chemistry. Available at: [Link]
-
Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies - ResearchGate. Available at: [Link]
-
Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate - PubChem. Available at: [Link]
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. researchgate.net [researchgate.net]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. BOC deprotection [ms.bzchemicals.com]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bot Verification [rasayanjournal.co.in]
Improving the stability of "tert-Butyl (2-methoxy-6-nitrophenyl)carbamate" under reaction conditions
Welcome to the technical support guide for "tert-Butyl (2-methoxy-6-nitrophenyl)carbamate." This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their synthetic workflows. Here, we address common challenges related to its stability and provide actionable troubleshooting strategies to ensure the success of your experiments.
I. Compound Overview and Intrinsic Stability
This compound is a valuable intermediate in organic synthesis, often employed in the construction of complex molecules where a protected aniline is required. The Boc (tert-butyloxycarbonyl) group offers a reliable means of protecting the amine functionality. However, the electronic nature of the substituted phenyl ring introduces specific stability considerations that must be managed.
The presence of an electron-withdrawing nitro group (ortho to the carbamate) and an electron-donating methoxy group significantly influences the reactivity and stability of the molecule. Understanding this electronic interplay is crucial for troubleshooting.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during reactions involving this compound.
Issue 1: Premature Boc-Group Cleavage
Symptom: You observe the formation of 2-methoxy-6-nitroaniline as a significant byproduct, or your reaction yields are consistently low, with the starting material being consumed but the desired product not being formed in stoichiometric amounts.
Root Cause Analysis: The Boc group is notoriously labile under acidic conditions.[1][2][3] The mechanism of cleavage involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then decomposes to isobutylene and carbon dioxide.[2] While generally stable to bases and nucleophiles, certain conditions can promote its removal.[4]
Solutions:
-
Strict pH Control:
-
Protocol: Ensure your reaction medium is neutral or basic. If acidic reagents are necessary for a subsequent step, they must be added after the step involving the carbamate is complete. For reactions that generate acidic byproducts (e.g., HCl), the inclusion of a non-nucleophilic base is critical.
-
Recommended Bases: Use hindered bases like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or proton sponges to neutralize in-situ generated acids. Inorganic bases like potassium carbonate can also be effective, provided they are compatible with other reagents.
-
-
Temperature Management:
-
Protocol: Avoid high reaction temperatures. While thermal cleavage of a Boc group typically requires temperatures above 100°C, prolonged heating, especially in the presence of even trace acids, can accelerate deprotection. Run reactions at the lowest temperature that allows for a reasonable reaction rate.
-
-
Solvent Choice:
-
Protocol: Protic solvents, particularly alcohols, can sometimes facilitate Boc deprotection under certain conditions.[5] If premature cleavage is suspected, consider switching to aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile (ACN).
-
Issue 2: Unwanted Side Reactions at the Nitro Group
Symptom: You observe the formation of colored impurities, or mass spectrometry data indicates the reduction of the nitro group to a nitroso, hydroxylamino, or amino group.
Root Cause Analysis: Nitro groups are susceptible to reduction under various conditions, particularly in the presence of reducing agents or certain metals.[4] For instance, catalytic hydrogenation (e.g., H₂, Pd/C) will readily reduce the nitro group and may also cleave other protecting groups.[1] Other reducing agents like sodium borohydride in the presence of transition metals can also affect the nitro group.
Solutions:
-
Choice of Reducing Agent:
-
Protocol: If a reduction is required elsewhere in the molecule, select a reagent that is chemoselective. For example, to reduce an ester or an amide without affecting the nitro group, consider reagents like sodium borohydride (for aldehydes/ketones) or borane complexes under controlled conditions. For the selective reduction of the nitro group at a later stage, reagents like iron powder in acetic acid or hydrazine hydrate with a catalyst are often used.[6][7]
-
-
Avoid Catalytic Hydrogenation:
-
Protocol: Do not use catalytic hydrogenation (e.g., Pd/C, PtO₂, Raney Nickel) if you wish to preserve the nitro group. This method is generally not selective and will reduce the nitro functionality.
-
Issue 3: Low Reactivity in Nucleophilic Substitution Reactions
Symptom: When attempting a nucleophilic aromatic substitution (SNAᵣ) to displace a leaving group on the ring, the reaction is sluggish or does not proceed to completion.
Root Cause Analysis: The this compound itself is generally the product of a reaction, not the starting material for an SNAᵣ reaction on the same ring. However, if a precursor like a fluoro-substituted nitrophenyl carbamate is used, the reactivity can be influenced by several factors. The bulky Boc group may sterically hinder the approach of the nucleophile.
Solutions:
-
Increase Reaction Temperature:
-
Protocol: SNAᵣ reactions often require elevated temperatures to overcome the activation energy.[7] Carefully increase the temperature while monitoring for potential degradation of the carbamate.
-
-
Use a More Polar Aprotic Solvent:
-
Protocol: Solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or N,N-dimethylacetamide (DMAc) are excellent for SNAᵣ reactions as they can stabilize the charged intermediate (Meisenheimer complex).
-
-
Stronger Nucleophile/Base Combination:
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound? A1: The compound should be stored in a cool, dry place, protected from light. A recommended storage temperature is 4°C. It is important to keep the container tightly sealed to prevent moisture absorption.
Q2: How is this compound typically synthesized? A2: The synthesis generally involves the reaction of 2-methoxy-6-nitroaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine (DMAP).[6][7] The starting aniline can be prepared from 2-amino-3-nitrophenol.[8]
Q3: Can I remove the Boc group under basic conditions? A3: Generally, the Boc group is stable to basic conditions.[4] However, very strong bases at elevated temperatures might lead to decomposition. For selective deprotection, acidic conditions (e.g., trifluoroacetic acid in DCM) are the standard and most reliable method.[1][2]
Q4: What is the role of the methoxy and nitro groups on the stability of the Boc-carbamate? A4: The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The methoxy group is electron-donating. Their positions relative to the carbamate influence the electronic environment of the N-C bond of the carbamate, but the primary factor governing the stability of the Boc group itself is its susceptibility to acid-catalyzed cleavage.
Q5: Are there any known incompatibilities I should be aware of? A5: Avoid strong acids, as they will cleave the Boc group.[3] Be cautious with strong reducing agents if you intend to keep the nitro group intact. Also, be mindful that the tert-butyl cation generated during acidic deprotection can alkylate other nucleophilic sites in your molecule.[3]
IV. Experimental Protocols & Visual Guides
Protocol 1: Standard Boc Protection of 2-Methoxy-6-nitroaniline
This protocol describes a general procedure for the synthesis of the title compound.
Materials:
-
2-Methoxy-6-nitroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve 2-methoxy-6-nitroaniline (1 equivalent) in DCM.
-
Add TEA (1.5 equivalents) and a catalytic amount of DMAP.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of Boc₂O (1.2 equivalents) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization.
Protocol 2: Troubleshooting Boc Deprotection
This workflow helps in diagnosing and solving issues related to unintended Boc group cleavage.
Caption: Troubleshooting workflow for unintended Boc deprotection.
V. Data Summary
| Parameter | Recommendation for Stability | Rationale |
| pH | Neutral to Basic | The Boc group is highly sensitive to acid and will cleave.[1][2][3] |
| Temperature | Ambient or below | High temperatures can promote thermal and acid-catalyzed deprotection. |
| Solvents | Aprotic (THF, DCM, ACN) | Protic solvents can sometimes facilitate Boc group removal.[5] |
| Reducing Agents | Avoid catalytic hydrogenation | To preserve the nitro functionality.[1] |
VI. References
-
PrepChem. (n.d.). Synthesis of 2-Methoxy-6-nitroaniline. Retrieved from PrepChem.com
-
Minisci, F., et al. (1965). Homolytic amination of aromatic compounds. Tetrahedron Letters, (51), 4663-4667.
-
Atlantis Press. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press.
-
Gabriele, B., Salerno, G., & Mancuso, R. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega.
-
Movassaghi, M., & Hunt, D. K. (2008). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic letters, 10(17), 3741-3744.
-
Guidechem. (n.d.). How to prepare 2-Methyl-6-nitroaniline in synthesis?. Retrieved from Guidechem.com
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from organic-chemistry.org
-
Loev, B., & Kormendy, M. F. (1963). A New Synthesis of Carbamates. The Journal of Organic Chemistry, 28(12), 3421-3426.
-
ChemicalBook. (n.d.). 2-Methyl-6-nitroaniline synthesis. Retrieved from ChemicalBook.com
-
Zhang, L., et al. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Proceedings of the 2019 International Conference on Biotechnology and Medical Engineering (ICBME 2019).
-
Sigma-Aldrich. (n.d.). Tert-butyl (2-methoxy-4-nitrophenyl)carbamate. Retrieved from Sigmaaldrich.com
-
Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
-
WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from wuxiapptec.com
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from organic-chemistry.org
-
Phulara, S. C., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 689993.
-
Wang, Y., et al. (2010). Synthesis technique of 2-methyl-6-nitroaniline. Journal of Chemical and Pharmaceutical Research, 2(4), 54-58.
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from chemistrysteps.com
-
Al-Zoubi, R. M. (2016). Dual protection of amino functions involving Boc. RSC Advances, 6(82), 78869-78891.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from acs.org
-
Sigma-Aldrich. (n.d.). Application Note – N-Boc protection. Retrieved from Sigmaaldrich.com
-
American Elements. (n.d.). This compound. Retrieved from AmericanElements.com
-
Lee, J., et al. (2020). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators.
-
PubChem. (n.d.). tert-Butyl (2-fluoro-3-methoxyphenyl)carbamate. Retrieved from PubChem
-
Atwell, G. J., et al. (2004). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Bioorganic & Medicinal Chemistry, 12(21), 5881-5889.
-
Caprio, V. E., Jones, M. W., & Brimble, M. A. (2001). tert-Butyl methoxy(2-propynyl)carbamate. Molbank, 2001(1), M200.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. wuxibiology.com [wuxibiology.com]
- 6. atlantis-press.com [atlantis-press.com]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
Technical Support Center: Overcoming Challenges in the Purification of Carbamate Products
Welcome to the Technical Support Center for carbamate purification. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the isolation and purification of carbamate products. Carbamates, while versatile functional groups, often present unique purification hurdles due to their varying stability and the presence of closely related impurities.[1][2][3][4][5] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to directly address these issues.
Troubleshooting Guide: Common Purification Problems & Solutions
This section addresses specific experimental issues you may face during the purification of your carbamate product.
Issue 1: Low or Inconsistent Recovery After Purification
Q: I'm experiencing significant product loss during purification. What are the likely causes and how can I improve my recovery?
A: Low and inconsistent recovery is a frequent challenge in carbamate purification, often stemming from the inherent instability of the carbamate functional group under certain conditions.[6][7] The primary culprits are typically pH, temperature, and the choice of purification technique.
Causality and Strategic Solutions:
-
pH-Mediated Degradation: Carbamates are susceptible to hydrolysis, particularly under basic conditions.[6] Maintaining a neutral or slightly acidic environment during extractions and chromatography is often crucial for stability.
-
Protocol: During workup, use a dilute acid wash (e.g., 10% HCl) to remove basic impurities and ensure the aqueous phase is not basic.[6] For chromatography, consider buffering the mobile phase if instability is observed.
-
-
Thermal Lability: Elevated temperatures can accelerate the degradation of many carbamates.[6][8]
-
Protocol: Whenever feasible, conduct purification steps at reduced temperatures. For instance, perform extractions in an ice bath and consider using a refrigerated column for chromatography for particularly sensitive compounds.[6]
-
-
Sub-optimal Extraction: If you are using liquid-liquid extraction, inefficient partitioning of your carbamate into the organic phase can lead to significant losses.
-
Protocol: Screen a variety of extraction solvents. While dichloromethane and ethyl acetate are common choices, the optimal solvent will depend on the polarity of your specific carbamate.[9] For more polar carbamates, multiple extractions may be necessary to ensure complete transfer from the aqueous phase.
-
-
Irreversible Adsorption on Chromatography Media: Some carbamates can strongly, and sometimes irreversibly, bind to the stationary phase, especially silica gel, leading to low recovery.
-
Protocol: If you suspect irreversible binding to silica, consider switching to a different stationary phase like alumina or a bonded phase (e.g., C18 for reverse-phase chromatography).[10] Alternatively, deactivating the silica gel by pre-treating it with a small amount of a polar solvent like methanol can sometimes mitigate this issue.[11]
-
Troubleshooting Workflow for Low Recovery:
Caption: Troubleshooting logic for low carbamate recovery.
Issue 2: Co-eluting Impurities During Column Chromatography
Q: My carbamate product is co-eluting with an impurity during flash chromatography. How can I improve the separation?
A: Achieving good separation during column chromatography is dependent on maximizing the differential partitioning of your product and impurities between the stationary and mobile phases.
Strategies for Improved Resolution:
-
Solvent System Optimization: The choice of eluent is critical. A systematic approach to solvent selection can significantly improve separation.[12]
-
Protocol: Start by screening different solvent systems using Thin Layer Chromatography (TLC). A good starting point for many carbamates is a mixture of ethyl acetate and hexanes.[11] If separation is poor, try altering the polarity with different solvent combinations, such as ether/hexanes or dichloromethane/methanol.[11][13] Aim for an Rf value of 0.15-0.35 for your target compound to ensure good separation on the column.[12]
-
-
Alternative Stationary Phases: If optimizing the mobile phase doesn't provide adequate separation, the interaction between your compounds and the stationary phase may not be selective enough.
-
Protocol: If using silica gel, consider switching to a different stationary phase. For basic carbamates, an amine-functionalized silica can improve peak shape and resolution.[13] For highly polar or very non-polar compounds, reverse-phase chromatography on a C18-functionalized silica may be a better option.
-
-
High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC offers significantly higher resolving power than flash chromatography.[14][15][16][17]
-
Protocol: Develop an analytical HPLC method first to optimize the separation. This method can then be scaled up to a preparative scale for purification. While more resource-intensive, this is often the most effective solution for difficult-to-separate mixtures.
-
Comparison of Common Chromatography Solvent Systems for Carbamates:
| Solvent System | Polarity | Best For | Considerations |
| Ethyl Acetate/Hexanes | Medium | General purpose, good for moderately polar carbamates. | A standard starting point for many organic compounds.[11] |
| Diethyl Ether/Hexanes | Low to Medium | Less polar carbamates. | Ether is more volatile than ethyl acetate. |
| Dichloromethane/Methanol | High | Polar carbamates. | Methanol content should generally not exceed 10% to avoid dissolving the silica gel.[11] |
| Acetonitrile/Water (Reverse Phase) | Varies | A wide range of polarities, particularly for compounds difficult to purify by normal phase. | Requires a C18 or other reverse-phase column. |
Issue 3: Incomplete Removal of Protecting Groups
Q: I'm having trouble with the deprotection of my carbamate, leading to a mixture of starting material and product. How can I drive the reaction to completion?
A: Incomplete deprotection is a common issue, particularly with robust carbamate protecting groups like Boc and Cbz. The key is to ensure the reaction conditions are appropriate for the specific protecting group and that any byproducts are effectively managed.[18][19]
Strategies for Complete Deprotection:
-
Boc (tert-Butoxycarbonyl) Group: Typically removed under acidic conditions.[20]
-
Protocol: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard method.[18] If the reaction is sluggish, increasing the concentration of TFA or the reaction time may be necessary. For acid-sensitive substrates, milder acids like formic acid or HCl in dioxane can be used.
-
Troubleshooting: The formation of the tert-butyl cation during deprotection can lead to side reactions with nucleophilic residues.[21] Adding a scavenger, such as triethylsilane or anisole, can trap this cation and prevent unwanted side reactions.
-
-
Cbz (Carboxybenzyl) Group: Commonly removed by catalytic hydrogenation.[19]
-
Protocol: Palladium on carbon (Pd/C) with a hydrogen source (H2 gas, ammonium formate, etc.) is the most common method. Ensure the catalyst is active and that the reaction is adequately stirred to ensure good contact between the catalyst, substrate, and hydrogen source.
-
Troubleshooting: If the reaction stalls, the catalyst may be poisoned. Filtering the reaction mixture and adding fresh catalyst can sometimes restart the reaction. Certain functional groups (e.g., alkynes, nitro groups) are not compatible with hydrogenation conditions. In such cases, alternative deprotection methods, such as using HBr in acetic acid, may be required.
-
Deprotection Workflow:
Caption: Decision tree for troubleshooting carbamate deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying carbamates?
A1: The primary purification techniques for carbamates include:
-
Recrystallization: This is a highly effective method for obtaining high-purity solid compounds. It involves dissolving the impure solid in a suitable solvent at an elevated temperature and allowing it to cool, which causes the desired compound to crystallize while impurities remain in solution.[6][22]
-
Column Chromatography: Techniques like flash chromatography and High-Performance Liquid Chromatography (HPLC) are widely used to separate carbamates from impurities based on their differential adsorption to a stationary phase.[6]
-
Acid-Base Extraction: This liquid-liquid extraction technique is useful for separating acidic or basic carbamates from neutral impurities by altering their solubility in aqueous and organic phases through pH adjustment.[6]
-
Solid-Phase Extraction (SPE): SPE is often used for sample cleanup, particularly for removing interfering matrix components before chromatographic analysis.[6][23][24]
Q2: My carbamate seems to be degrading during purification. What are the likely causes?
A2: Carbamates can be susceptible to degradation, primarily through hydrolysis. Key factors that contribute to degradation include:
-
pH: Carbamates are prone to hydrolysis, especially under basic pH conditions.[6] Maintaining an acidic or neutral pH during extraction and storage is often recommended.[6]
-
Temperature: Elevated temperatures can accelerate the degradation of carbamates.[6][8] It is advisable to perform purification steps at low temperatures (e.g., 4°C) whenever possible.[6]
-
Enzymatic Degradation: In biological samples, esterases can catalyze the hydrolysis of carbamates.[6]
Q3: Can I use crystallization to purify my carbamate?
A3: Yes, if your carbamate is a solid, crystallization can be an excellent purification method. The key is to find a suitable solvent or solvent system where the carbamate has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.[6][22][25][26]
Protocol for Recrystallization:
-
Solvent Selection: Choose a solvent in which the carbamate is highly soluble at elevated temperatures but poorly soluble at low temperatures. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[6]
-
Dissolution: Place the impure solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if needed to achieve complete dissolution.[6]
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Q4: Are there any newer techniques for carbamate purification?
A4: Supercritical Fluid Chromatography (SFC) is an emerging technique that is gaining traction for the purification of thermally labile compounds like some carbamates.[27][28][29] SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It offers some advantages over traditional HPLC, including faster separations and reduced solvent consumption.[27][28]
References
-
Analysis of Carbamate Pesticides by Packed Column Supercritical Fluid Chromatography. Journal of Chromatographic Science. [Link]
-
Analysis of Carbamate Pesticides by Packed Column Supercritical Fluid Chromatography. Journal of Chromatographic Science | Oxford Academic. [Link]
-
Methyl carbamate purification by extraction and recrystallization. ResearchGate. [Link]
-
Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary A. UreaKnowHow. [Link]
-
Hyperthermophilic Carbamate Kinase Stability and Anabolic In Vitro Activity at Alkaline pH. PubMed. [Link]
-
Derivatization reactions of carbamate pesticides in supercritical carbon dioxide. Chromatographia. [Link]
-
Effect of temperature on carbamate stability constants for amines. SINTEF. [Link]
-
Determination of Carbamate Pesticides: Extraction, Purification and Liquid Chromatography Analysis. Canada Commons. [Link]
-
Determination of Carbamate Pesticides: Extraction, Purification and HPLC Analysis. Government of Canada. [Link]
- Method for refining carbamates compound.
-
13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
-
Key parameters for carbamate stability in dilute aqueous–organic solution. ResearchGate. [Link]
- Method for processing crystalline ammonium carbamate.
-
PHOTOCHEMICAL PROCESSES FOR REMOVAL OF CARBAMATE PESTICIDES FROM WATER*. Journal of Environmental Protection and Ecology. [Link]
-
Carbamate stability versus CO 2 loading at 25ºC. ResearchGate. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]
-
Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
Urea. Wikipedia. [Link]
-
Organic-solvent-free extraction method for determination of carbamate and carbamoyloxime pesticides in soil and sediment samples. PubMed. [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester. [Link]
-
(PDF) Crystallization Kinetics of AMP Carbamate in Solutions of AMP in Organic Solvents NMP or TEGDME. ResearchGate. [Link]
-
Supercritical fluid extraction conditions. ResearchGate. [Link]
-
Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega. [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Waters Alliance System for Carbamate Analysis Method Guide. Waters. [Link]
-
Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Successful Flash Chromatography. King Group. [Link]
-
Supercritical fluid chromatography. Wikipedia. [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]
-
Various Approaches for the Synthesis of Organic Carbamates. ResearchGate. [Link]
-
LABTips: Preparative HPLC for Purification Workflows. Labcompare.com. [Link]
-
The Power of Preparative HPLC Systems. Teledyne Labs. [Link]
-
How does solvent choice impact flash column chromatography performance?. Biotage. [Link]
-
Principles in preparative HPLC. University of Warwick. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Preparative HPLC Primer. SHIMADZU CORPORATION. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester. [Link]
-
Ultra-Trace Determination of Methyl Carbamate and Ethyl Carbamate in Local Wines by GC-FID Following Pre concentration with C18-SPE. Walailak Journal of Science and Technology. [Link]
-
[ Care and Use ManUal ] CarbaMate analysIs ColuMn. Waters Help Center. [Link]
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 3. Protective Groups [organic-chemistry.org]
- 4. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. sintef.no [sintef.no]
- 9. Ultra-Trace Determination of Methyl Carbamate and Ethyl Carbamate in Local Wines by GC-FID Following Pre concentration with C18-SPE – Oriental Journal of Chemistry [orientjchem.org]
- 10. Purification [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. biotage.com [biotage.com]
- 13. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 14. labcompare.com [labcompare.com]
- 15. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 16. warwick.ac.uk [warwick.ac.uk]
- 17. shimadzu.com [shimadzu.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. total-synthesis.com [total-synthesis.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 22. researchgate.net [researchgate.net]
- 23. canadacommons.ca [canadacommons.ca]
- 24. canadacommons.ca [canadacommons.ca]
- 25. ureaknowhow.com [ureaknowhow.com]
- 26. CN1237577A - Method for refining carbamates compound - Google Patents [patents.google.com]
- 27. academic.oup.com [academic.oup.com]
- 28. academic.oup.com [academic.oup.com]
- 29. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
Technical Support Center: Solvent-Mediated Reactions of tert-Butyl (2-methoxy-6-nitrophenyl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical role of solvent choice in reactions involving tert-Butyl (2-methoxy-6-nitrophenyl)carbamate. As a key intermediate in many synthetic pathways, understanding how solvents influence its reactivity is paramount for achieving high yields, purity, and reproducibility.
Introduction: Why Solvent Choice is Mission-Critical
This compound is a sterically hindered and electronically complex molecule. The bulky tert-butoxycarbonyl (Boc) protecting group and the electron-withdrawing nitro group, ortho to a methoxy group, create a unique chemical environment. Consequently, the success of its two primary transformations—Boc deprotection and nitro group reduction—is exceptionally sensitive to the reaction medium. A suboptimal solvent can lead to incomplete reactions, low yields, and the formation of difficult-to-remove impurities. This guide is designed to help you navigate these challenges by explaining the causality behind solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of failure in Boc deprotection of this specific carbamate?
A1: The most frequent issue is incomplete cleavage of the Boc group. This often stems from a combination of steric hindrance from the ortho-methoxy group and insufficient acidity or poor solubility in the chosen solvent. Traditional reagents like trifluoroacetic acid (TFA) in dichloromethane (DCM) are standard, but the concentration and reaction time may need optimization for this substrate.[1]
Q2: How does solvent polarity affect the reduction of the nitro group?
A2: Solvent polarity is crucial for both substrate solubility and catalyst activity. For catalytic hydrogenations (e.g., H₂/Pd/C), polar protic solvents like ethanol, methanol, or acetic acid are often preferred as they can aid in proton transfer steps and help solubilize the substrate.[2][3] Poor solubility in the chosen solvent is a primary cause of slow or stalled reductions.[2] If the compound is hydrophobic, a co-solvent system, such as THF/ethanol or THF/water, may be necessary to achieve homogeneity.[2][3]
Q3: Can I use protic solvents like methanol for TFA-mediated Boc deprotection?
A3: It is generally not recommended. While the reaction may proceed, the highly reactive tert-butyl cation generated during deprotection can be trapped by the protic solvent, forming tert-butyl methyl ether.[1] More importantly, if any residual starting material or product amine is present, the cation can cause unwanted side reactions like tert-butylation of the aromatic ring or the newly formed amine.[1][4] Aprotic solvents like DCM or 1,4-dioxane are safer choices.[5]
Q4: Are there "green" or safer solvent alternatives to DCM and 1,4-dioxane?
A4: Yes, the field is moving towards more environmentally benign solvents. For Boc deprotections, esters like ethyl acetate or ethers such as 2-MeTHF are being explored as replacements for chlorinated solvents and dioxane.[5] For nitro reductions, ethanol and ethyl acetate are common and relatively green choices. The selection must always be balanced with reaction performance and solubility considerations.[6]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues in a problem-cause-solution format.
Issue 1: Boc Deprotection is Incomplete or Stalled
-
Problem: After the standard reaction time (e.g., 1-2 hours), TLC or LC-MS analysis shows a significant amount of starting material remaining.
-
Probable Cause & Solution:
-
Insufficient Acid Strength/Concentration: The steric hindrance may require more forceful conditions.
-
Poor Solubility: The substrate is not fully dissolved, limiting its availability to the acid.
-
Solution: Ensure complete dissolution before monitoring the reaction. If solubility in DCM is low, consider switching to 1,4-dioxane or gently warming the reaction (e.g., to 40°C), though be aware this can increase side reactions.[1]
-
-
Short Reaction Time: Sterically hindered Boc groups can require longer reaction times.
-
Solution: Extend the reaction time and monitor progress every hour until the starting material is consumed.[1]
-
-
Issue 2: Formation of an Unexpected Side Product in Boc Deprotection
-
Problem: LC-MS or NMR analysis shows a new species with a mass corresponding to the starting material or product +56 amu.
-
Probable Cause & Solution:
Issue 3: Nitro Group Reduction is Sluggish or Fails to Go to Completion
-
Problem: Catalytic hydrogenation or metal/acid reduction stops prematurely, leaving a mixture of starting material and product.
-
Probable Cause & Solution:
-
Poor Substrate Solubility: This is the most common reason for incomplete heterogeneous reductions.[2] The substrate must be in solution to interact with the catalyst surface.
-
Catalyst Poisoning/Inactivity: The catalyst (e.g., Pd/C) may be old, inactive, or poisoned by impurities.
-
Solution: Use fresh, high-quality catalyst. Ensure all glassware is clean and reagents are pure. Certain functional groups can poison catalysts; while this substrate is unlikely to do so, it is a factor to consider in more complex molecules.[9]
-
-
Insufficient Reducing Agent (for metal/acid systems): In reactions using reagents like SnCl₂ or Fe/HCl, stoichiometry is key.
-
Issue 4: Product Isolation is Difficult After Nitro Reduction
-
Problem: The final amine product is difficult to purify by silica gel chromatography, showing significant tailing or streaking.
-
Probable Cause & Solution:
-
Interaction with Silica: The basic amine product is interacting strongly with the acidic silanol groups on the silica gel surface, leading to poor peak shape and potential irreversible adsorption.[6]
-
Visualized Workflows and Data Tables
Solvent Selection Workflow for Reactions
The following diagram outlines a logical workflow for selecting an appropriate solvent for either Boc deprotection or nitro reduction.
Caption: A logical workflow for selecting and troubleshooting solvents.
Table 1: Recommended Solvents for Key Reactions
| Reaction | Primary Solvent | Co-Solvent / Additive | Rationale & Key Considerations |
| Boc Deprotection | Dichloromethane (DCM) | Trifluoroacetic Acid (TFA, 20-50%) | Standard Choice: Good solubility for many organics, aprotic, and volatile.[1][5] |
| 1,4-Dioxane | 4M Hydrochloric Acid (HCl) | Alternative to TFA: Useful if TFA salts are problematic (e.g., oily). Dioxane is a good solvent for polar compounds.[1][7] | |
| Ethyl Acetate (EtOAc) | Gaseous HCl or HBr | Greener Alternative: Avoids chlorinated solvents. Can be useful if the resulting hydrochloride salt precipitates.[5] | |
| Nitro Reduction | Ethanol (EtOH) or Methanol (MeOH) | Pd/C, Pt/C with H₂ gas | Standard for Hydrogenation: Polar protic solvents that facilitate proton transfer and often provide good solubility.[2][6] |
| Ethyl Acetate (EtOAc) | Pd/C with H₂ gas | Aprotic Alternative: Good for substrates with base-sensitive groups. Workup can be simpler (filtration and evaporation).[6] | |
| Ethanol / Water | Iron (Fe) powder / HCl or NH₄Cl | Bechamp Reduction: Classic, robust method. The aqueous component is necessary for the metal/acid system to work.[9] | |
| Tetrahydrofuran (THF) | Ethanol (as co-solvent) | For Poor Solubility: THF is a strong solvent for many hydrophobic compounds. A protic co-solvent is still recommended to aid hydrogenation.[2][3] |
Detailed Experimental Protocols
Protocol 1: Acid-Catalyzed Boc Deprotection
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 eq., often as a 25-50% solution in DCM) dropwise.[1] If the substrate is sensitive to alkylation, add a scavenger like triisopropylsilane (TIS, 1.1 eq).
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material has been consumed (typically 1-4 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA. Co-evaporate with a solvent like toluene to remove residual acid. Dissolve the residue in ethyl acetate and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude amine product.
Protocol 2: Catalytic Hydrogenation for Nitro Group Reduction
-
Setup: To a heavy-walled flask suitable for hydrogenation, add this compound (1.0 eq) and a suitable solvent (e.g., Ethanol or Ethyl Acetate) to fully dissolve the material.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) under a nitrogen or argon atmosphere.
-
Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain a positive pressure of hydrogen (a balloon is often sufficient for lab scale) and stir the suspension vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar product spot indicates progress. The reaction may take several hours to overnight.
-
Workup: Once complete, carefully purge the reaction vessel with nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad thoroughly with the reaction solvent.[2]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further if necessary.
References
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection. Retrieved from [Link]
-
Reddit r/Chempros. (2023). Boc De-protection. Retrieved from [Link]
-
ResearchGate. (2018). Which one is the best procedure for the reduction of aromatic nitro compounds? Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Reddit r/Chempros. (2023). my nitro refuses to be reduced. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Role of base in "tert-Butyl (2-methoxy-6-nitrophenyl)carbamate" reactions and selection criteria
Introduction: Beyond a Simple Protecting Group
Welcome to the technical support guide for tert-Butyl (2-methoxy-6-nitrophenyl)carbamate. While the tert-butoxycarbonyl (Boc) group is widely recognized as an acid-labile amine protecting group, the unique ortho-methoxy and ortho-nitro substitution pattern of this specific molecule unlocks a distinct and primary reactive pathway under basic conditions: intramolecular cyclization to form a benzofuroxan derivative .
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the role of the base in this transformation. We will move beyond simple protocols to explain the underlying chemical principles, guide you through the critical process of base selection, and offer solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a base in reactions involving this compound?
The primary and most synthetically useful role of a base with this substrate is to initiate an intramolecular oxidative cyclization, yielding a benzofuroxan (benzofurazan-1-oxide) derivative. This is not a standard Boc-deprotection, which typically requires strong acid (e.g., trifluoroacetic acid).[1][2]
The reaction is driven by the specific arrangement of the substituents on the phenyl ring. The process can be broken down into three key steps:
-
Deprotonation: A sufficiently strong base abstracts the acidic proton from the carbamate nitrogen (N-H). This generates a highly reactive nitranion.
-
Intramolecular Nucleophilic Attack: The newly formed anion acts as an intramolecular nucleophile, attacking the electron-deficient nitrogen atom of the adjacent nitro group. This step forms a five-membered ring intermediate.
-
Cyclization and Elimination: The cyclic intermediate rapidly rearranges and eliminates the components of the tert-butoxycarbonyl group (as CO₂, isobutylene, and a tert-butoxide anion) to yield the stable aromatic benzofuroxan ring system. The synthesis of benzofuroxans from 2-nitroanilines is a known synthetic route.[3][4]
Below is the proposed mechanistic pathway for this transformation.
Caption: Proposed mechanism for base-mediated intramolecular cyclization.
Q2: How do I select the appropriate base for the intramolecular cyclization?
Base selection is the most critical parameter for success. The choice depends on a careful balance of strength, steric hindrance, solubility, and nucleophilicity. An ideal base should be strong enough to deprotonate the carbamate N-H without promoting unwanted side reactions.
The key selection criteria are:
-
Base Strength (pKa): The base's conjugate acid should have a high pKa, indicating the base is strong. The pKa of a carbamate N-H proton is typically in the range of 17-20 in DMSO. Therefore, a base must be chosen whose conjugate acid has a pKa significantly higher than this value to ensure complete and rapid deprotonation.[5] Stronger bases generally lead to faster reaction rates.
-
Nucleophilicity: Use a non-nucleophilic base. Highly nucleophilic bases (e.g., methoxide) could potentially attack the carbamate carbonyl, leading to cleavage or other side products. Sterically hindered bases like potassium tert-butoxide (KOtBu) or non-nucleophilic organic bases like DBU are often preferred.
-
Steric Hindrance: A bulky base like Lithium diisopropylamide (LDA) or KOtBu can be advantageous as it is less likely to act as a nucleophile.[6]
-
Solubility: The chosen base must have adequate solubility in the reaction solvent to be effective. For instance, NaH is a heterogeneous base, and its reactivity can depend on its dispersion and surface area.
-
Compatibility: The base should not react with other functional groups in the molecule or with the solvent.
Below is a comparative table of common bases for this application.
| Base | Common Abbreviation | pKa of Conjugate Acid (in DMSO) | Typical Solvent(s) | Key Characteristics |
| Sodium Hydride | NaH | ~36 (for H₂)[6] | THF, DMF | Strong, non-nucleophilic, heterogeneous. Requires careful handling (pyrophoric). |
| Potassium tert-butoxide | KOtBu | ~32.2 (for t-BuOH)[5] | THF, t-BuOH | Strong, sterically hindered, good solubility in THF. |
| Sodium Methoxide | NaOMe | ~29 (for MeOH)[5] | MeOH, THF | Strong, but can act as a nucleophile. Best used at low temperatures. |
| 1,8-Diazabicycloundec-7-ene | DBU | ~24.3 (for protonated DBU)[5] | CH₂Cl₂, THF, ACN | Strong, non-nucleophilic organic base. Homogeneous reactions. |
| Lithium diisopropylamide | LDA | ~35.7 (for diisopropylamine)[6] | THF | Very strong, sterically hindered, non-nucleophilic. Typically prepared in situ. |
Q3: Which solvents and temperatures are recommended for this reaction?
Aprotic polar solvents are generally the best choice as they can dissolve the substrate and many common bases without interfering with the reaction.
-
Tetrahydrofuran (THF): An excellent first choice. It is relatively non-polar, has a convenient boiling point, and dissolves many organic compounds and base complexes (e.g., KOtBu).
-
N,N-Dimethylformamide (DMF): A more polar option that can increase the solubility of salts and accelerate reactions. However, it can be difficult to remove during workup and must be thoroughly dried.
-
Dimethyl Sulfoxide (DMSO): A highly polar solvent that can significantly accelerate the deprotonation step. Use with caution, as it can complicate product isolation.
Temperature is a critical lever to control the reaction rate.
-
Initial Addition: It is often wise to combine the substrate and base at a low temperature (e.g., 0 °C or -78 °C) to control any initial exotherm and prevent side reactions.
-
Reaction: The reaction can then be allowed to warm to room temperature or gently heated (e.g., 40-60 °C) to drive it to completion. The optimal temperature must be determined empirically, but starting at room temperature is a reasonable approach.
Troubleshooting Guide
Encountering issues in the lab is a common part of the research process. This section addresses specific problems you might face during the cyclization reaction.
Caption: A logical flowchart for troubleshooting common reaction issues.
Q1: My reaction is not proceeding, or the conversion is very low. What are the likely causes?
-
Inactive Base: Sodium hydride (NaH) is particularly susceptible to deactivation by atmospheric moisture. Use freshly opened NaH or wash the mineral oil off a commercial dispersion with dry hexanes before use. For bases like LDA, ensure the n-BuLi used for its preparation was properly titrated.
-
Insufficient Base Strength: The chosen base may be too weak to deprotonate the carbamate effectively. Refer to the pKa table and select a stronger base.[7]
-
Temperature Too Low: While starting cold is good practice, the activation energy for the reaction may not be overcome at low temperatures. After adding the base, allow the reaction to warm to room temperature and monitor by TLC. Gentle heating may be required.
-
Presence of Water: Trace amounts of water in the solvent or on the glassware will quench the strong base. Ensure all glassware is oven- or flame-dried and that solvents are anhydrous.
Q2: The reaction is messy, showing multiple products on the TLC plate and resulting in a low yield. What's happening?
-
Intermolecular Reactions: If the reaction concentration is too high, the deprotonated intermediate may react with another molecule of starting material instead of cyclizing. Try running the reaction at a higher dilution (e.g., 0.05 M). Intramolecular reactions are favored at low concentrations.[8]
-
Nucleophilic Attack by the Base: If you are using a nucleophilic base like NaOMe, it may be attacking the carbamate carbonyl. Switch to a non-nucleophilic, sterically hindered base like KOtBu or DBU.
-
Product Instability: The benzofuroxan product may be unstable to the reaction or workup conditions.[9] Once the reaction is complete, quench it promptly and proceed with a mild workup. Avoid strong acids or bases during extraction if the product is sensitive.
Experimental Protocol: Synthesis of 4-Methoxybenzofuroxan
This protocol provides a reliable method for the intramolecular cyclization using potassium tert-butoxide.
Materials:
-
This compound (1.0 eq)
-
Potassium tert-butoxide (KOtBu) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to an oven-dried, round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous THF to achieve a concentration of approximately 0.1 M. Stir the mixture until all the starting material has dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: While stirring at 0 °C, add potassium tert-butoxide (1.2 eq) portion-wise over 5-10 minutes. A color change is typically observed.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-methoxybenzofuroxan.
References
- Recent progress in synthesis and applic
- DFT Study of Benzofuroxan Synthesis Mechanism from 2-Nitroaniline via Sodium Hypochlorite.
- Deprotection of Heteroaromatic Carbamates via a Base-Catalyzed Methanolysis.
- Organic Acid-Base pKa Table.Scribd.
- pKa Values of Common Bases.University of Wisconsin.
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters. [Link]
-
A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters. [Link]
-
The pKa in Organic Chemistry. Chemistry Steps. [Link]
-
Bordwell pKa Table. Organic Chemistry Data. [Link]
-
The pKa Table Is Your Friend. Master Organic Chemistry. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. [Link]
-
Tert-Butyl (2-((5-Methoxy-2-Nitrophenyl)Amino)Ethyl)Carbamate. MySkinRecipes. [Link]
-
Intramolecular reaction. Wikipedia. [Link]
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. Recent progress in synthesis and application of furoxan - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00189J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Intramolecular reaction - Wikipedia [en.wikipedia.org]
- 9. How To [chem.rochester.edu]
Monitoring the progress of reactions involving "tert-Butyl (2-methoxy-6-nitrophenyl)carbamate" using TLC or LC-MS
Technical Support Center: Monitoring Reactions of tert-Butyl (2-methoxy-6-nitrophenyl)carbamate
Welcome to the technical support center for monitoring chemical reactions involving this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. We will delve into the practical aspects of Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for real-time reaction tracking, providing expert insights, step-by-step protocols, and robust troubleshooting advice.
Understanding the Analyte: this compound
Before diving into analytical techniques, understanding the physicochemical properties of our molecule is paramount. This knowledge directly informs our choice of solvents, stationary phases, and detection methods.
-
Structure:
-
Molecular Formula: C₁₂H₁₆N₂O₅[1]
-
Molecular Weight: 268.27 g/mol
-
-
Key Features & Expected Behavior:
-
Boc Group: The tert-butoxycarbonyl (Boc) protecting group is bulky and non-polar.
-
Aromatic Ring: The substituted phenyl ring is also non-polar and UV-active, which is crucial for visualization.
-
Nitro Group (-NO₂): This is a strongly electron-withdrawing and polar group.
-
Methoxy Group (-OCH₃): Moderately polar ether linkage.
-
Carbamate Linkage (-NHCOO-): A polar functional group capable of hydrogen bonding.
-
The molecule possesses both polar (nitro, carbamate) and non-polar (Boc, phenyl) regions, giving it an intermediate overall polarity. This amphiphilic nature requires careful selection of analytical conditions for optimal separation from reactants and potential byproducts. A common reaction for this substrate is the reduction of the nitro group to an amine, which significantly increases the polarity of the molecule.[2][3]
Part 1: Reaction Monitoring with Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapid, qualitative assessment of reaction progress. It's fast, inexpensive, and provides immediate visual feedback on the consumption of starting material and the formation of products.
Frequently Asked Questions (TLC)
Q1: How do I choose the right mobile phase (eluent) for my reaction?
A: The goal is to find a solvent system where the starting material has a Retention Factor (Rf) of approximately 0.3-0.4.[4] This provides an optimal window to observe the appearance of more polar products (lower Rf) or less polar products (higher Rf). Given the intermediate polarity of this compound, a good starting point is a binary mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane (DCM).
Q2: What is a good starting solvent system to try?
A: Begin with a 7:3 mixture of Hexanes:Ethyl Acetate.
-
If the starting material spot stays at the baseline (Rf is too low): Your eluent is not polar enough. Increase the proportion of ethyl acetate (e.g., 1:1 Hexanes:EtOAc).[5][6]
-
If the starting material spot shoots to the solvent front (Rf is too high): Your eluent is too polar. Decrease the proportion of ethyl acetate (e.g., 9:1 Hexanes:EtOAc).[5]
Q3: My compound is UV active. Is that enough for visualization?
A: While the aromatic ring makes the compound visible under a UV lamp (typically at 254 nm), this is not always sufficient.[7] Products or byproducts may not be UV active. Therefore, it is best practice to use a secondary visualization method. Staining with potassium permanganate (KMnO₄) or p-anisaldehyde solution can reveal compounds that are not visible under UV light.
Q4: How do I use a "cospot" and why is it critical for reaction monitoring?
A: A cospot is a single lane on the TLC plate where you spot your reaction mixture directly on top of a spot of your starting material.[4] Its purpose is crucial:
-
Confirms Identity: It helps to definitively identify the starting material spot in your reaction mixture, even if the product's Rf is very similar.
-
Resolves Ambiguity: If the product and starting material have nearly identical Rf values, the cospot will appear as a single, potentially elongated spot. If they are different, you will see two distinct spots (or a "snowman" shape if partially resolved).[7]
TLC Workflow for Reaction Monitoring
Caption: General workflow for monitoring a reaction using TLC.
Troubleshooting Common TLC Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking/Elongated Spots | Sample is too concentrated (overloaded). | Dilute the sample before spotting. Apply the sample in smaller increments, allowing the solvent to dry between applications.[5][8] |
| Compound is highly polar or acidic/basic. | Add a small amount of acid (e.g., 0.5% acetic acid) or base (e.g., 0.5% triethylamine) to the mobile phase to suppress ionization.[5] | |
| Spots Remain on Baseline | Mobile phase is not polar enough. | Increase the polarity of the eluent by adding more of the polar solvent (e.g., increase ethyl acetate).[6][7] |
| Spots Run to Solvent Front (Rf ≈ 1) | Mobile phase is too polar. | Decrease the polarity of the eluent by adding more of the non-polar solvent (e.g., increase hexanes).[5] |
| No Spots Visible | Compound is not UV-active or sample is too dilute. | Use a chemical stain for visualization. Concentrate the sample or spot multiple times in the same location.[5][8] |
| Compound may have evaporated. | This is less likely for this specific molecule but can happen with volatile compounds. Ensure the plate is visualized promptly after development. |
Part 2: Reaction Monitoring with LC-MS
For more complex reaction mixtures or when quantitative data is needed, LC-MS is the gold standard. It provides separation based on polarity (LC) and mass identification (MS), offering unambiguous confirmation of products, intermediates, and byproducts.
Frequently Asked Questions (LC-MS)
Q1: What is the best LC column to use?
A: A reversed-phase C18 column is the most common and effective choice for compounds of this nature.[9] It separates molecules primarily based on hydrophobicity. Standard dimensions like 50-150 mm length, 2.1-4.6 mm internal diameter, and particle sizes of 1.8-5 µm are suitable. While standard C18 columns work well, specialized columns for carbamates are also available and may offer faster analysis times.[10]
Q2: What mobile phases and gradient should I start with?
A: A typical mobile phase system for reversed-phase chromatography is:
-
Solvent A: Water with an additive (e.g., 0.1% formic acid or 10 mM ammonium formate).
-
Solvent B: Acetonitrile or Methanol with the same additive.
The additive is critical for good peak shape and ionization efficiency in the mass spectrometer.[11] A good starting point is a linear gradient from 5-95% Solvent B over 5-10 minutes.
Q3: Which ionization mode, ESI Positive or Negative, is better?
A: Electrospray Ionization (ESI) is the preferred technique. The carbamate nitrogen and potentially the amine product (after nitro reduction) are basic sites that are readily protonated. Therefore, ESI Positive Ion Mode is the logical starting point. You would expect to see the protonated molecule [M+H]⁺. It is also wise to check for common adducts like [M+Na]⁺ and [M+K]⁺.
Q4: My reaction involves reducing the nitro group to an amine. How will this affect the analysis?
A: The resulting aniline derivative, tert-butyl (2-amino-6-methoxyphenyl)carbamate, is significantly more polar and more basic than the starting material.
-
LC Retention: The product will elute much earlier from a reversed-phase C18 column.
-
MS Signal: The primary amine is easily protonated, so you should expect a very strong [M+H]⁺ signal in positive ion mode.
LC-MS Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common LC-MS issues.
General Protocol for LC-MS Method Development
-
Sample Preparation: Dilute a small aliquot of the reaction mixture (e.g., 1-5 µL) into a larger volume of a 1:1 mixture of Water:Acetonitrile (e.g., 1 mL) in an HPLC vial. Proper dilution is key to avoiding column overload and ion suppression.[12]
-
Column Selection: Install a standard C18 reversed-phase column.
-
Mobile Phase Preparation:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
Ensure all solvents are LC-MS grade.[11]
-
-
LC Method:
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 1-5 µL
-
Gradient:
-
0.0 min: 5% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 5% B
-
12.0 min: 5% B (re-equilibration)
-
-
-
MS Method:
-
Ionization Mode: ESI Positive
-
Scan Range: m/z 100-500
-
Key Ions to Monitor:
-
Starting Material (C₁₂H₁₆N₂O₅): [M+H]⁺ = 269.1
-
Expected Amine Product (C₁₂H₁₈N₂O₃): [M+H]⁺ = 239.1
-
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperatures) for maximum signal intensity.[13]
-
By following these guidelines, researchers can effectively and accurately monitor the progress of reactions involving this compound, leading to better optimization, higher yields, and a deeper understanding of the chemical transformation.
References
-
Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. [Link]
-
Separation Science. (n.d.). Effective Analysis Carbamate Pesticides. [Link]
-
Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2533. [Link]
-
Tsumura, Y., et al. (2003). Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. Shokuhin Eiseigaku Zasshi. Journal of the Food Hygienic Society of Japan, 44(3), 139-46. [Link]
-
Liu, M., et al. (2005). Simultaneous determination of carbamate and organophosphorus pesticides in fruits and vegetables by liquid chromatography-mass spectrometry. Journal of Chromatography A, 1097(1-2), 183-7. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]
-
Scribd. (n.d.). Nitroanilne TLC. [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
American Elements. (n.d.). This compound. [Link]
-
PubChem. (n.d.). Tert-butyl N-[2-(4-nitrophenyl)ethyl]carbamate. [Link]
-
Atlantis Press. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]
-
International Journal of Chemical and Physical Sciences. (n.d.). Detection of Nitrobenzene in Biological Materials by Thin Layer Chromatography. [Link]
-
Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
LCGC. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. [Link]
-
Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]
-
Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
-
ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. How To [chem.rochester.edu]
- 5. silicycle.com [silicycle.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 11. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
Validation & Comparative
A Comparative Guide to Nitrophenyl Protecting Groups: Spotlight on tert-Butyl (2-methoxy-6-nitrophenyl)carbamate
In the intricate world of multi-step organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and drug development, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. Among the diverse arsenal of protecting groups available to chemists, nitrophenyl-based moieties have carved out a significant niche, primarily due to their unique cleavage mechanisms, which often involve photolysis or specific base-lability, offering a high degree of orthogonality.
This guide provides an in-depth technical comparison of various nitrophenyl protecting groups for amines, with a special focus on the emerging tert-Butyl (2-methoxy-6-nitrophenyl)carbamate . We will delve into the mechanistic underpinnings of their reactivity, present comparative experimental data, and provide detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
The Nitrophenyl Family: An Overview of Amine Protection
Nitrophenyl protecting groups offer an alternative to more conventional acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) groups. Their utility stems from their distinct deprotection conditions, which can be finely tuned by modifying the substitution pattern on the phenyl ring. The two major classes of nitrophenyl protecting groups are photolabile and base-labile.
Photolabile Nitrophenyl Protecting Groups: These groups, often based on the ortho-nitrobenzyl scaffold, are cleaved by irradiation with light of a specific wavelength. This "traceless" deprotection strategy is exceptionally mild and offers unparalleled spatiotemporal control, allowing for the deprotection of specific sites in a molecule at a desired time.
Base-Labile Nitrophenyl Protecting Groups: In this category, the nitro group acts as an electron-withdrawing group, enhancing the acidity of a proton elsewhere on the molecule or activating the system towards nucleophilic attack, leading to cleavage under basic conditions.
In Focus: this compound
While less ubiquitous than its more famous cousins, this compound presents an intriguing combination of structural features. The ortho-nitro group suggests potential photolability, while the methoxy group, also in the ortho position, can electronically and sterically influence the group's properties. The tert-butoxycarbonyl (Boc) moiety is a well-established carbamate-based protecting group, known for its stability and ease of introduction.
At present, detailed photochemical and comparative performance data for this compound is not widely available in the public domain. However, based on the known behavior of related compounds, we can infer its likely characteristics and compare them to established nitrophenyl protecting groups.
Comparative Analysis with Other Nitrophenyl Protecting Groups
To provide a clear comparison, we will evaluate this compound against three widely used nitrophenyl-based protecting groups: the classic 2-Nitrobenzyl (oNB) , the red-shifted 4,5-Dimethoxy-2-nitrobenzyl (DMNB) , and the efficient 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) .
| Protecting Group | Typical Absorption Max (λmax, nm) | Typical Photolysis Wavelength (nm) | Quantum Yield (Φ) | Key Features & Drawbacks |
| This compound | Estimated ~320-350 | Estimated ~350-365 | Not Reported | Features: Potential for fine-tuned reactivity due to the ortho-methoxy group. Drawbacks: Lack of extensive characterization data. |
| 2-Nitrobenzyl (oNB) | 260-350 | 300-365 | 0.01-0.3 | Features: Well-established chemistry, predictable cleavage mechanism.[1] Drawbacks: Requires UV light which can be phototoxic to biological samples; relatively low quantum yield; photorelease can be slow, and byproducts can be reactive.[1][2] |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB/NV) | ~350 | 350-365 | 0.006-0.16 | Features: Red-shifted absorption compared to oNB, reducing potential photodamage to sensitive substrates.[1] Drawbacks: Generally lower quantum yields than oNB.[1] |
| 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) | ~265 | 365 | ~0.41 | Features: High photolysis quantum yield, leading to efficient cleavage.[3] Drawbacks: Low molar absorptivity at longer wavelengths.[3] |
Rationale Behind the Comparison:
The choice of a photolabile protecting group is a trade-off between several factors. While a high quantum yield (like that of NPPOC) is desirable for efficient cleavage, the wavelength of maximum absorption is also critical. The use of longer wavelengths (as offered by DMNB) is often preferred in biological applications to minimize cellular damage. The classic oNB group serves as a benchmark due to its extensive history of use. The hypothetical advantages of This compound lie in the potential for the ortho-methoxy group to modulate the electronic properties of the nitrobenzyl chromophore, potentially influencing both the absorption wavelength and the quantum yield of cleavage in a favorable manner.
Mechanistic Insights
The photolytic cleavage of ortho-nitrobenzyl-based protecting groups proceeds through a well-established intramolecular rearrangement.
Figure 1: Generalized mechanism for the photochemical cleavage of ortho-nitrobenzyl carbamates.
Upon absorption of a photon, the nitro group is promoted to an excited state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. Subsequent rearrangement and cleavage release the protected amine and a nitrosobenzaldehyde byproduct. The efficiency of this process is influenced by the electronic and steric environment of the nitrobenzyl group.
Experimental Protocols
To provide a practical context for this comparison, the following section details generalized protocols for the protection of an aromatic amine and the subsequent photolytic deprotection.
Protocol 1: General Procedure for the Boc Protection of an Aromatic Amine
This protocol is based on the common method of using di-tert-butyl dicarbonate (Boc₂O) for the introduction of the Boc protecting group.
Figure 2: Workflow for the Boc protection of an amine.
Materials:
-
Aromatic amine (e.g., 2-methoxy-6-nitroaniline)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aromatic amine (1.0 eq) in the chosen anhydrous solvent.
-
Add the base (1.1 - 1.5 eq). For less reactive amines, a catalytic amount of DMAP can be beneficial.[4]
-
Slowly add di-tert-butyl dicarbonate (1.1 - 1.2 eq) to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired tert-butyl carbamate.[5]
Causality: The base is crucial for deprotonating the amine, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of Boc₂O. The use of an anhydrous solvent prevents the hydrolysis of Boc₂O.
Protocol 2: General Procedure for the Photolytic Deprotection of a Nitrophenyl Carbamate
This protocol outlines a general method for the cleavage of a photolabile nitrophenyl protecting group.
Figure 3: Workflow for the photolytic deprotection of a nitrophenyl carbamate.
Materials:
-
Nitrophenyl-protected amine
-
Appropriate solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)
-
UV lamp with appropriate wavelength output (e.g., 365 nm)
-
Quartz reaction vessel (if using wavelengths below 320 nm)
Procedure:
-
Prepare a solution of the nitrophenyl-protected compound in the desired solvent in a suitable reaction vessel. The concentration should be optimized to ensure efficient light absorption.
-
Irradiate the solution with a UV lamp at the appropriate wavelength. The reaction temperature should be controlled, if necessary, using a cooling bath.
-
Monitor the progress of the deprotection by TLC or HPLC until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., extraction, column chromatography) to isolate the deprotected amine.[6]
Causality: The choice of solvent can be critical, as it can influence the quantum yield of the photolysis. The wavelength of irradiation must be matched to the absorption spectrum of the protecting group to ensure efficient cleavage. The reaction progress should be carefully monitored to avoid potential side reactions from the photogenerated byproducts.
Orthogonality and Future Perspectives
The true power of photolabile protecting groups like This compound lies in their orthogonality to other protecting group strategies.[7] A protecting group that can be removed with light under neutral conditions while leaving acid- and base-labile groups intact is an invaluable tool in the synthesis of complex molecules.
While the specific performance characteristics of This compound require further experimental elucidation, its structure suggests it is a promising candidate for applications requiring a photolabile protecting group with potentially tunable properties. The presence of the ortho-methoxy group could lead to a red-shifted absorption maximum and an altered quantum yield compared to the parent o-nitrobenzyl group, offering a new avenue for the design of customized photolabile protecting groups. Further research into the synthesis, photochemical properties, and applications of this and related compounds is warranted to fully unlock their potential in modern organic synthesis.
References
- BenchChem. (2025). A Comparative Guide to the Efficacy of Photolabile Protecting Groups Versus 2-Nitrobenzaldehyde. BenchChem.
- MySkinRecipes. (n.d.). Tert-Butyl (2-((5-Methoxy-2-Nitrophenyl)Amino)Ethyl)
- BenchChem. (2025).
- PrepChem. (n.d.). Synthesis of 2-Methoxy-6-nitroaniline. PrepChem.com.
- Hansen, M. J., Velema, W. A., Lerch, M. M., Szymanski, W., & Feringa, B. L. (2015). Wavelength-Selective Cleavage of Photoprotecting Groups: Strategies and Applications in Dynamic Systems. Chemical Society Reviews, 44(11), 3358–3377.
- BenchChem. (2025). Application Notes and Protocols for the Photochemical Cleavage of 2-Nitrobenzaldehyde. BenchChem.
- Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Proceedings of the 7th International Conference on Education, Management, Computer and Medicine (EMCM 2017).
- Bochet, C. G. (2001). Orthogonal Photolysis of Protecting Groups.
- Sanghvi, Y. S., & Vagle, K. (2008). Process for preparing Boc protected amino acid by (Boc) O (Patent No. CN1793110A).
- Bartoli, G., Bosco, M., Carlone, A., Dalpozzo, R., Locatelli, M., Melchiorre, P., & Sambri, L. (2006). Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers. The Journal of Organic Chemistry, 71(26), 9580–9588.
- GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 27(02), 133–140.
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals.
- Pirrung, M. C. (2023). The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides. Bio-Synthesis.
- ChemicalBook. (2019).
- Organic Syntheses. (n.d.).
- MDPI. (2001). tert-Butyl methoxy(2-propynyl)
- Givens, R. S., & Kotala, M. B. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 112(12), 6173–6231.
- ResearchGate. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies.
- ResearchGate. (2010). Proton-transfer and hydrogen-bond interactions determine fluorescence quantum yield and photochemical efficiency of bacteriophytochrome.
- UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields.
- RSC Publishing. (n.d.). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy.
- MDPI. (2023). An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis. Molecules, 28(7), 3201.
- PubMed. (2024). A Bright Organic Fluorophore for Accurate Measurement of the Relative Quantum Yield in the NIR-II Window. Small, e2411866.
- MDPI. (2017). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Applied Sciences, 7(12), 1245.
- ResearchGate. (2010). Fluorescence Quantum Yields—Methods of Determination and Standards.
- ResearchGate. (2019). Singlet oxygen quantum yields determined by oxygen consumption.
- ResearchGate. (2022). A Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups Through Cation Stabilization.
- ResearchGate. (n.d.). Photochemical acceleration of the hydrolysis of nitrophenyl phosphates and nitrophenyl sulphates.
- Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses.
- Organic Syntheses. (n.d.). Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction. Organic Syntheses.
- Organic Chemistry Portal. (n.d.).
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Chemistry Steps.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
- NIH. (2015). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 20(9), 16466–16483.
- NIH. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(21), 11623–11668.
- ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(21), 11623–11668.
- PubChem. (n.d.). tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)
- PubChemLite. (n.d.). Tert-butyl n-(2-methoxyphenyl)
- PubChem. (n.d.).
- NIH. (2017). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Organic Letters, 19(19), 5256–5259.
- Google Patents. (n.d.). Process for preparing nitroaniline derivatives (Patent No. US5466871A).
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. researchgate.net [researchgate.net]
- 3. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Base-Labile Amine Protecting Groups: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the strategic protection and deprotection of amine functionalities are central to the successful synthesis of complex molecules. This guide offers an in-depth comparative analysis of common base-labile protecting groups for amines, moving beyond a simple catalog of reagents to provide a deeper understanding of the mechanistic nuances and practical considerations that govern their selection and application. We will explore the performance of these critical tools through the lens of experimental data, focusing on the causality behind protocol choices to empower you to optimize your synthetic strategies.
The Principle of Base-Labile Protection: A Strategic Overview
The use of protecting groups that can be cleaved under basic conditions is a cornerstone of modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS).[1] The primary advantage of this strategy lies in its orthogonality to acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group.[2][3] This orthogonality allows for the selective deprotection of the N-terminus of a growing peptide chain without disturbing acid-sensitive side-chain protecting groups or the linkage to the solid support.[4][5] The choice of a base-labile protecting group is therefore a critical decision, influencing not only the efficiency of the deprotection step but also the purity of the final product by minimizing side reactions.[6]
The Carbamate Family: A Versatile Toolkit
Carbamates are the most widely used class of base-labile amine protecting groups.[1] Their general structure allows for fine-tuning of their lability and properties through modification of the alkoxycarbonyl moiety.
The Fmoc group is the most prevalent base-labile protecting group, especially in SPPS.[5][7] Its popularity stems from its reliable and rapid cleavage under mild basic conditions, typically with a secondary amine such as piperidine.[8]
Mechanism of Deprotection: The deprotection of the Fmoc group proceeds through a β-elimination (E1cB) mechanism. A base removes the acidic proton on the fluorenyl ring system, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine.[9][10] The secondary amine used for deprotection also acts as a scavenger for the electrophilic DBF, preventing side reactions.[10]
Diagram: Fmoc Deprotection Mechanism
Caption: E1cB mechanism of Fmoc deprotection by piperidine.
Experimental Protocol: Fmoc Deprotection in SPPS
This protocol describes a standard procedure for the deprotection of an Fmoc-protected amine on a solid support.
-
Resin Swelling: Swell the Fmoc-amino acid-loaded resin in N,N-dimethylformamide (DMF) for 1-2 hours.[7]
-
Initial Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 3-5 minutes with agitation.[7]
-
Second Deprotection: Drain the resin and repeat the treatment with 20% piperidine in DMF for an additional 7-20 minutes to ensure complete removal of the Fmoc group.[7]
-
Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Monitoring (Optional): The progress of the deprotection can be monitored by UV spectrophotometry of the filtrate, detecting the characteristic absorbance of the fulvene-piperidine adduct.[7]
Causality Behind Experimental Choices: The two-step deprotection procedure is employed to ensure complete removal of the Fmoc group, which can sometimes be slow in "difficult" sequences.[11] The use of DMF as a solvent is crucial as it is a polar aprotic solvent that facilitates the deprotection reaction.[11]
The Nsc group is a notable alternative to Fmoc, offering similar base-lability but with the added benefit of a distinct UV chromophore that allows for real-time monitoring of the deprotection process at 380 nm.[12]
Mechanism of Deprotection: Similar to Fmoc, the Nsc group is cleaved via a base-catalyzed β-elimination mechanism.[11]
Comparative Performance: The Nsc group is generally more stable to base than Fmoc.[13] While a standard 20% piperidine in DMF solution can be used for deprotection, the reaction is slower than with Fmoc.[11] The addition of 1% 1,8-diazabicycloundec-7-ene (DBU) can accelerate the cleavage.[11] A key advantage of Nsc is the reduced tendency for aspartimide formation, a common side reaction in SPPS.[12]
Diagram: Nsc Deprotection Mechanism
Caption: Base-catalyzed β-elimination of the Nsc protecting group.
The Bsmoc group offers significantly higher sensitivity to base compared to Fmoc, allowing for deprotection under milder conditions.[9][14]
Mechanism of Deprotection: Unlike Fmoc and Nsc, the Bsmoc group is cleaved via a Michael addition mechanism.[9] This different pathway results in water-soluble byproducts, simplifying purification.[14]
Comparative Performance: The Bsmoc group can be removed with lower concentrations of piperidine (e.g., 2-5%) compared to the 20% typically required for Fmoc.[15] This increased lability is advantageous in the synthesis of peptides containing base-sensitive residues, as it can reduce the incidence of side reactions like aspartimide formation.[9]
Diagram: Bsmoc Deprotection Mechanism
Caption: Michael addition-driven deprotection of the Bsmoc group.
Beyond Carbamates: Other Base-Labile Protecting Groups
While carbamates dominate the landscape of base-labile amine protection, other functional groups offer unique properties and orthogonality.
The trifluoroacetyl (Tfa) group is an acyl-type protecting group that can be cleaved under mild basic conditions.[5]
Mechanism of Deprotection: The electron-withdrawing nature of the trifluoromethyl group makes the amide carbonyl highly susceptible to nucleophilic attack by bases, leading to hydrolysis.
Comparative Performance: The Tfa group is readily cleaved by mild bases such as dilute sodium hydroxide or piperidine.[5] However, its lability can be a double-edged sword, as it may not be stable enough for all synthetic steps. A key concern is the potential for racemization during activation of the protected amino acid.[5]
Experimental Protocol: Tfa Deprotection
-
Dissolution: Dissolve the Tfa-protected amine in a suitable solvent such as methanol.
-
Base Addition: Add an aqueous solution of a mild base, such as 1 M sodium carbonate, and stir at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, neutralize the reaction mixture and extract the deprotected amine with an organic solvent.
The phthalimide group, introduced via the Gabriel synthesis, is a robust protecting group for primary amines.[16] While traditionally cleaved under harsh conditions like hydrazinolysis or strong acid/base hydrolysis, milder reductive methods have been developed.[17][18]
Mechanism of Deprotection (Reductive): A mild, two-stage, one-flask deprotection involves reduction with sodium borohydride (NaBH₄) in isopropanol to form an intermediate that is then hydrolyzed with acetic acid to release the free amine.[19] This method avoids the often harsh and potentially hazardous conditions of hydrazinolysis.[19]
Comparative Performance: The phthalimide group offers excellent stability to a wide range of reagents. The reductive deprotection with NaBH₄ provides a gentle, near-neutral method that is particularly useful in peptide synthesis to avoid racemization.[19] However, the protection step (Gabriel synthesis) is generally limited to primary amines.
Diagram: General Workflow for Phthalimide Deprotection
Caption: A generalized workflow for the deprotection of phthalimides.
Quantitative Comparison of Base-Labile Protecting Groups
The selection of an appropriate base-labile protecting group is a multifactorial decision. The following table provides a comparative summary of the key performance characteristics of the discussed protecting groups.
| Protecting Group | Deprotection Mechanism | Typical Deprotection Conditions | Relative Lability | Key Advantages | Key Disadvantages |
| Fmoc | β-Elimination | 20% Piperidine/DMF[7] | High | Well-established, reliable, good for SPPS[5] | Dibenzofulvene byproduct can cause side reactions[10] |
| Nsc | β-Elimination | 20% Piperidine/DMF (slower than Fmoc); 1% DBU accelerates[11] | Moderate | UV monitoring of deprotection, reduced aspartimide formation[12] | Slower deprotection than Fmoc under standard conditions[11] |
| Bsmoc | Michael Addition | 2-5% Piperidine/DMF[15] | Very High | Milder deprotection, water-soluble byproducts[9][14] | Less commercially available than Fmoc derivatives |
| Tfa | Nucleophilic Acyl Sub. | Dilute aq. base (e.g., Na₂CO₃)[5] | Very High | Small size, easily cleaved | Potential for racemization during activation[5] |
| Phthalimide | Reductive Cleavage | 1. NaBH₄/iPrOH; 2. AcOH[19] | Low (under basic conditions) | Very stable, avoids over-alkylation | Limited to primary amines, requires specific deprotection |
Conclusion: A Strategic Approach to Amine Protection
The choice of a base-labile protecting group is not a one-size-fits-all decision. A thorough understanding of the deprotection mechanisms, relative labilities, and potential side reactions associated with each group is paramount for the successful execution of complex synthetic routes. For routine SPPS, the Fmoc group remains the workhorse due to its extensive validation and reliability. When enhanced monitoring capabilities or mitigation of aspartimide formation are critical, the Nsc group presents a valuable alternative. For the synthesis of particularly sensitive peptides where milder deprotection is essential, the Bsmoc group offers significant advantages. The Tfa group, with its high lability, can be useful in specific contexts but requires careful consideration of potential racemization. Finally, the phthalimide group, with its exceptional stability and modern, mild deprotection protocols, remains a powerful tool for the protection of primary amines. By carefully considering the specific demands of your synthetic target and the compatibility with other functional groups, you can strategically select the optimal base-labile protecting group to achieve your research and development goals with high efficiency and purity.
References
-
Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093–2096. [Link]
- BenchChem. (2025). Application Notes and Protocols for Phthalimide Deprotection to Reveal Primary Amines. BenchChem.
- BenchChem. (2025). A Comparative Guide to N-Bsmoc Protecting Group Efficiency in Peptide Synthesis. BenchChem.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). BSMOC-OSu vs. Fmoc: A Comparative Look at Amino Protection in Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
- Fields, G. B. (1994). Cleavage of the 9-Fluorenylmethoxycarbonyl Group. In Methods in Molecular Biology (Vol. 35, pp. 17–28). Humana Press.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
-
Organic Chemistry Portal. (n.d.). Phthalimides. Organic Chemistry Portal. [Link]
-
Carpino, L. A., et al. (1995). New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group. Journal of the American Chemical Society, 117(19), 5401–5413. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
- ResearchGate. (n.d.). Fmoc and Bsmoc deprotection and its byproduct.
-
Ramage, R., et al. (1999). Comparative studies of Nsc and Fmoc as N(alpha)-protecting groups for SPPS. Journal of Peptide Science, 5(4), 195–200. [Link]
-
Shahsavari, S., et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1750–1757. [Link]
- Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- BenchChem. (2025). A Comparative Guide to Amine Protecting Groups for 4-Anilino-piperidine. BenchChem.
-
Ariffin, A., et al. (2004). Suggested Improved Method for the Ing‐Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines. Synthetic Communications, 34(24), 4439–4445. [Link]
- BenchChem. (2025). Comparing Fmoc and Boc strategies in solid-phase peptide synthesis. BenchChem.
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Organic Chemistry Portal. [Link]
- SciSpace. (2019). Amino Acid-Protecting Groups. SciSpace.
-
Mergler, M., et al. (2003). Base-induced side reactions in Fmoc-solid phase peptide synthesis:Minimization by use of piperazine as Nα-deprotectionreagent. Journal of Peptide Science, 9(1), 36–46. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
- Beilstein Journal of Organic Chemistry. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry.
-
ResearchGate. (2016). Is ester stable enough during the deprotection of trifluoroacetamide by basic hydrolysis?. ResearchGate. [Link]
-
Luna, O. F., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1540. [Link]
-
Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ChemistrySelect, 5(23), 6935–6954. [Link]
-
Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Organic Chemistry Portal. [Link]
- Google Patents. (2015). US20150011778A1 - Use of trifluoroacetamide for n-terminal protection.
- ResearchGate. (n.d.). Benzyl amine deprotection a,b,c.
- SciSpace. (n.d.).
-
Sisti, A. J., & Lowell, S. (1962). Kinetics of the decomposition of 1-aryl-2,2,2-trihalogenoethanols in aqueous base. Canadian Journal of Chemistry, 40(10), 1896–1904. [Link]
- Kocienski, P. J. (1994). Protecting Groups. Thieme.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Base-induced side reactions in Fmoc-solid phase peptide synthesis:Minimization by use of piperazine as Nα-deprotectionreagent | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Comparative studies of Nsc and Fmoc as N(alpha)-protecting groups for SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 14. nbinno.com [nbinno.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
A Comparative Guide to the Structural Validation of Synthesized tert-Butyl (2-methoxy-6-nitrophenyl)carbamate
For researchers engaged in synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. The synthesis of protected intermediates, such as tert-Butyl (2-methoxy-6-nitrophenyl)carbamate, is a common step in the development of complex pharmaceuticals. This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to validate the structure of this specific compound. We move beyond mere procedural descriptions to explain the causal relationships behind experimental choices and data interpretation, ensuring a robust and self-validating analytical workflow.
The target molecule incorporates several key structural features: a tert-butoxycarbonyl (Boc) protecting group, a highly substituted aromatic ring with ortho-methoxy and nitro groups, and a carbamate linkage. This specific arrangement presents a unique spectroscopic fingerprint. Validating the successful synthesis requires not just the confirmation of the presence of these groups, but also the verification of their precise connectivity and substitution pattern on the aromatic ring. This guide will compare and detail the roles of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in achieving this goal.
The Analytical Workflow: A Multi-Faceted Approach
Caption: Workflow for the structural validation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
Expertise & Rationale
We utilize ¹H NMR to map the proton skeleton. The integral of each signal confirms the number of protons, the chemical shift (δ) indicates their electronic environment, and the splitting pattern (multiplicity) reveals adjacent protons. ¹³C NMR is then used to identify all unique carbon atoms. The steric hindrance and electronic effects of the ortho-substituents (-OCH₃ and -NO₂) create a distinct and predictable pattern in the aromatic region of both spectra.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified, dry product in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Causality: CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak is easily identified.
-
Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the solvent by the manufacturer and serves as the 0 ppm reference point.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the closely spaced aromatic protons.
-
¹H NMR Acquisition:
-
Acquire data over a spectral width of at least 12 ppm.
-
Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Apply a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire data over a spectral width of at least 220 ppm.
-
Use a proton-decoupled sequence to ensure each unique carbon appears as a singlet.
-
A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data (Free Induction Decay, FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS signal to 0 ppm (or the residual CDCl₃ peak to 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Data Presentation: Expected NMR Data
The following table summarizes the predicted chemical shifts for the target molecule. These values are estimated based on data from structurally similar compounds and established principles of NMR spectroscopy.[1][2][3]
| Assignment | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| Boc Group (-C(CH₃)₃) | ~1.55 ppm (s, 9H) | ~28.3 ppm (3C, CH₃) |
| Boc Group (-C(CH₃)₃) | - | ~82.0 ppm (1C, Quaternary) |
| Methoxy (-OCH₃) | ~3.90 ppm (s, 3H) | ~56.5 ppm (1C, CH₃) |
| Aromatic H-4 | ~7.50 ppm (t, J ≈ 8.2 Hz, 1H) | ~124.0 ppm (1C, CH) |
| Aromatic H-3 & H-5 | ~7.25 ppm (d, J ≈ 8.2 Hz, 2H) | ~120.0 ppm (2C, CH) |
| Carbamate N-H | ~8.50 ppm (br s, 1H) | - |
| Carbamate C=O | - | ~152.5 ppm (1C, Quaternary) |
| Aromatic C-1 (C-NH) | - | ~136.0 ppm (1C, Quaternary) |
| Aromatic C-2 (C-OCH₃) | - | ~150.0 ppm (1C, Quaternary) |
| Aromatic C-6 (C-NO₂) | - | ~145.0 ppm (1C, Quaternary) |
s = singlet, d = doublet, t = triplet, br s = broad singlet
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups (and types of bonds) within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Rationale
For our target compound, IR spectroscopy serves as a crucial self-validating check. The successful synthesis must result in a spectrum showing characteristic absorptions for the carbamate N-H and C=O bonds, as well as the nitro group's N-O bonds. The absence of a strong, broad O-H stretch (from the starting phenol, if applicable) and the presence of the carbamate C=O band are key indicators of a successful reaction. The characteristic frequencies for carbamates are well-documented.[4][5][6][7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid, dry product directly onto the ATR crystal (typically diamond or germanium).
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: First, run a background scan with nothing on the crystal. This measures the ambient atmosphere (H₂O, CO₂) and instrument response, which is then subtracted from the sample spectrum.
-
Sample Scan: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically over the range of 4000–400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
Data Presentation: Expected IR Absorptions
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance |
| N-H Stretch (Carbamate) | 3400 - 3200 | Confirms the presence of the carbamate NH group.[5] |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Corresponds to the Boc and methoxy methyl groups. |
| C=O Stretch (Carbamate) | 1725 - 1700 | Strong, sharp peak confirming the carbamate carbonyl.[4][5] |
| N-O Asymmetric Stretch (Nitro) | 1550 - 1510 | Strong peak indicative of the -NO₂ group. |
| N-O Symmetric Stretch (Nitro) | 1360 - 1330 | Medium-strong peak, also for the -NO₂ group. |
| C-O Stretch (Carbamate/Ether) | 1250 - 1050 | Confirms C-O single bonds. |
Mass Spectrometry (MS): The Molecular Weight Verdict
Mass spectrometry provides the exact molecular weight of the compound, offering definitive proof of the elemental formula. Furthermore, the fragmentation pattern can provide valuable structural clues that corroborate the proposed connectivity.
Expertise & Rationale
We use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and clearly observe the molecular ion, typically as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺. The high-resolution mass measurement (HRMS) allows us to determine the elemental composition with high confidence. The fragmentation pattern of nitroaromatic compounds can be complex but often involves characteristic losses of NO, NO₂, and rearrangements involving the ortho-substituents, providing further structural validation.[8][9][10][11][12]
Caption: Plausible ESI-MS fragmentation pathways for the target molecule.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters:
-
Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ and [M+Na]⁺ adducts.
-
Capillary Voltage: Set to an appropriate value (e.g., 3-4 kV) to achieve a stable spray.
-
Drying Gas: Use nitrogen at a temperature (e.g., 250-350 °C) and flow rate sufficient to desolvate the ions.
-
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da). For HRMS, use a Time-of-Flight (TOF) or Orbitrap mass analyzer.
Data Presentation: Expected Mass Spectrometry Data
| Ion | Calculated Exact Mass | Observed m/z | Significance |
| C₁₂H₁₆N₂O₅ | 270.1059 | - | Molecular Formula |
| [M+H]⁺ | 271.1137 | ~271.11 | Protonated molecular ion. |
| [M+Na]⁺ | 293.0957 | ~293.10 | Sodium adduct, common in ESI. |
| [M-C₄H₈+H]⁺ | 215.0613 | ~215.06 | Loss of isobutylene from the Boc group. |
| [M-NO₂+H]⁺ | 225.1185 | ~225.12 | Loss of the nitro group. |
Comparison of Alternatives & Conclusion
While the Boc protecting group is widely used due to its stability and cleavage under moderately acidic conditions, other alternatives like Carbobenzyloxy (Cbz) or 9-Fluorenylmethyloxycarbonyl (Fmoc) exist.[13][14][15] The validation principles outlined here are universal; however, the expected spectroscopic data would change. For instance, a Cbz-protected amine would show additional aromatic signals in the NMR and lack the characteristic 9H singlet of the Boc group.
-
NMR spectroscopy provides the definitive structural map and confirms atomic connectivity.
-
IR spectroscopy offers a rapid and conclusive check for the presence of essential functional groups.
-
Mass spectrometry confirms the molecular weight and elemental formula, providing the final piece of the validation puzzle.
By cross-correlating the data from these three complementary techniques, researchers can have the utmost confidence in the identity and purity of their synthesized material, ensuring the integrity of all subsequent experiments and development efforts.
References
- Chen, J. T., & Benson, W. R. (Year). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides.
-
PrepChem. (n.d.). Synthesis of 2-Methoxy-6-nitroaniline. PrepChem.com. [Link]
-
ResearchGate. (n.d.). Mass spectrometry of nitro compounds. ResearchGate. [Link]
-
ResearchGate. (n.d.). Negative-ion mass spectra recorded from four nitro compounds. ResearchGate. [Link]
-
Pablos, J. L., et al. (2022). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. [Link]
-
ResearchGate. (n.d.). Infrared spectra of a) carbamic acid dimer (NH2COOH)2, b) ammonium carbamate. ResearchGate. [Link]
-
AIP Publishing. (n.d.). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics. [Link]
-
PubMed. (2014). Mass spectrometry analysis of nitrotyrosine-containing proteins. National Institutes of Health. [Link]
-
Canadian Science Publishing. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry. [Link]
-
Chemistry LibreTexts. (2021). Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
- Google Patents. (n.d.). Process for preparing nitroaniline derivatives.
-
Supporting Information. (n.d.). Characterization Data of the Products. [Link]
-
Atlantis Press. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
-
Organic Syntheses. (n.d.). Synthesis of Tert-Butyl (1s,2s)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses. [Link]
-
ACS Publications. (n.d.). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society. [Link]
-
Reddit. (2023). Alternative Methods for Boc Deprotection. r/chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
The Royal Society of Chemistry. (2020). SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]
-
PubChem. (n.d.). tert-Butyl 4-nitrophenylcarbamate. PubChem. [Link]
-
SpectraBase. (n.d.). tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
-
MDPI. (2001). tert-Butyl methoxy(2-propynyl)carbamate. Molecules. [Link]
-
National Institutes of Health. (n.d.). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PMC. [Link]
-
ResearchGate. (n.d.). Synthesis technique of 2-methyl-6-nitroaniline. ResearchGate. [Link]
-
MDPI. (2025). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. Molbank. [Link]
-
ResearchGate. (n.d.). tert-Butyl methoxy(2-propynyl)carbamate. ResearchGate. [Link]
-
PubChem. (n.d.). tert-butyl N-[2-(3-hydroxy-4-methoxy-phenyl)ethyl]carbamate. PubChem. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mass spectrometry analysis of nitrotyrosine-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Amine Protection: The Established Efficacy of Boc Anhydride versus the Theoretical Potential of tert-Butyl (2-methoxy-6-nitrophenyl)carbamate
In the landscape of synthetic organic chemistry, particularly in peptide synthesis and the development of complex pharmaceuticals, the strategic protection and deprotection of amine functionalities is of paramount importance. The tert-butyloxycarbonyl (Boc) group is a cornerstone of this strategy, prized for its stability under a wide range of reaction conditions and its facile, orthogonal removal under mild acidic conditions. For decades, di-tert-butyl dicarbonate (Boc anhydride) has been the go-to reagent for the introduction of the Boc protecting group, valued for its high reactivity and reliability.
This guide provides a comprehensive comparison between the well-established Boc anhydride and a theoretical, electronically-activated analogue, tert-Butyl (2-methoxy-6-nitrophenyl)carbamate. While the latter is not a commercially available reagent, its structure suggests intriguing possibilities for modified reactivity. We will delve into the established mechanisms of Boc anhydride and, by applying fundamental principles of physical organic chemistry, extrapolate the potential performance of this compound. This analysis is supported by experimental data for analogous systems, offering researchers and drug development professionals a forward-looking perspective on reagent design.
I. Boc Anhydride: The Industry Standard
Boc anhydride ((Boc)₂O) is a highly effective and widely adopted reagent for the Boc-protection of amines. Its efficacy stems from the electrophilic nature of its carbonyl carbons, which are readily attacked by nucleophilic amines. The reaction is typically conducted in the presence of a mild base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the liberated proton and drive the reaction to completion.
Mechanism of Action:
The reaction proceeds via a nucleophilic acyl substitution pathway. The amine nitrogen attacks one of the carbonyl carbons of the Boc anhydride, leading to a tetrahedral intermediate. This intermediate then collapses, with the departure of a tert-butoxycarbonyl group as a leaving group, which subsequently decomposes to isobutylene and carbon dioxide. The presence of a base is crucial to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the resulting acidic byproducts.
Caption: General mechanism of amine protection using Boc anhydride.
Advantages of Boc Anhydride:
-
High Reactivity: Typically provides high yields of the desired Boc-protected amine under mild conditions.
-
Broad Substrate Scope: Effective for a wide variety of primary and secondary amines, including anilines, amino acids, and aliphatic amines.
-
Clean Byproducts: The byproducts, tert-butanol and carbon dioxide, are volatile and easily removed from the reaction mixture.
-
Commercial Availability: Readily available in large quantities from numerous chemical suppliers.
Limitations of Boc Anhydride:
-
Moisture Sensitivity: Boc anhydride can be hydrolyzed by water, reducing its efficacy.
-
Potential for Di-Boc Formation: In some cases, particularly with primary amines, over-reaction can lead to the formation of di-Boc protected products.
-
Safety Considerations: While generally safe to handle, it is a moisture-sensitive solid that should be handled in a well-ventilated area.
II. This compound: A Theoretical Exploration
While not a commercially available reagent, the structure of this compound presents an interesting case for a potentially modified Boc-donating agent. The presence of both an electron-donating methoxy group and a strongly electron-withdrawing nitro group ortho to the carbamate functionality would significantly influence its reactivity.
Predicted Reactivity and Mechanism:
The key to the reactivity of this hypothetical reagent lies in the stability of the corresponding phenoxide leaving group. The presence of the ortho-nitro group, a powerful electron-withdrawing group, would significantly stabilize the negative charge on the departing phenoxide through resonance and inductive effects. This increased stability of the leaving group would, in turn, make the carbamate's carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an amine.
The ortho-methoxy group, while electron-donating, would likely have a less pronounced effect on the overall reactivity compared to the nitro group. Its primary role might be to modulate the solubility and electronic properties of the reagent.
Caption: Proposed mechanism for amine protection with this compound.
Anticipated Advantages:
-
Enhanced Reactivity: The electronically activated nature of the reagent could lead to faster reaction times and potentially allow for the use of milder reaction conditions.
-
Potential for Chemoselectivity: The tailored electronic properties might offer different chemoselectivity profiles compared to Boc anhydride, particularly in complex molecules with multiple nucleophilic sites.
-
Crystalline Nature: As a solid, it may be easier to handle and weigh accurately compared to the low-melting solid/liquid nature of Boc anhydride.
Potential Disadvantages:
-
Byproduct Removal: The byproduct, 2-methoxy-6-nitroaniline, is a non-volatile solid that would require purification steps, such as chromatography or extraction, for its removal. This is a significant drawback compared to the volatile byproducts of Boc anhydride.
-
Synthesis of the Reagent: The multi-step synthesis of this compound would add to the overall cost and time of the protection step.
-
Stability: The stability of the reagent, particularly in the presence of nucleophiles and bases, would need to be thoroughly evaluated.
III. Comparative Efficacy: A Data-Driven Summary
The following table summarizes the established performance of Boc anhydride and the projected characteristics of this compound based on chemical principles.
| Feature | Boc Anhydride | This compound (Projected) |
| Reactivity | High | Potentially Very High |
| Reaction Conditions | Mild (Base, RT) | Potentially Milder (e.g., lower temp, weaker base) |
| Byproducts | Volatile (CO₂, t-BuOH) | Non-volatile (2-methoxy-6-nitroaniline) |
| Byproduct Removal | Evaporation | Chromatography/Extraction |
| Substrate Scope | Broad | Likely Broad, potential for different chemoselectivity |
| Commercial Availability | Readily Available | Not Commercially Available |
| Cost-Effectiveness | High | Low (due to synthesis) |
IV. Experimental Protocols: A Practical Guide
The following protocols provide a standardized method for the Boc protection of a model primary amine, benzylamine, allowing for a direct comparison of the two reagents.
A. Standard Protocol for Boc Protection using Boc Anhydride
-
Reaction Setup: To a solution of benzylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane, THF, or acetonitrile) is added triethylamine (1.2 eq).
-
Reagent Addition: Boc anhydride (1.1 eq) is added portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with a mild acidic solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product. Purification, if necessary, can be achieved by flash column chromatography.
B. Proposed Protocol for Boc Protection using this compound
-
Reaction Setup: To a solution of benzylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF) is added a mild base (e.g., diisopropylethylamine, 1.2 eq).
-
Reagent Addition: this compound (1.1 eq) is added to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS, with an expectation of a faster reaction time compared to Boc anhydride.
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed with a mild acidic solution to remove the base. The organic layer is then washed with a basic solution (e.g., 1M NaOH) to extract the 2-methoxy-6-nitroaniline byproduct. The organic layer is dried, filtered, and concentrated. The crude product is then purified by flash column chromatography to remove any remaining byproduct and other impurities.
Caption: Comparative experimental workflows for Boc protection.
V. Conclusion and Future Outlook
Boc anhydride remains the undisputed gold standard for the introduction of the Boc protecting group due to its high reactivity, broad applicability, and the convenient removal of its byproducts. Its well-established protocols and commercial availability make it the most practical choice for the vast majority of applications.
The theoretical analysis of this compound, however, highlights a promising avenue for reagent design. The electronically activated nature of this hypothetical compound could offer advantages in terms of reaction kinetics and potentially novel chemoselectivity. The primary and significant drawback is the formation of a non-volatile byproduct, which complicates the purification process.
For researchers in process development and those tackling particularly challenging substrates where standard Boc protection methods falter, the exploration of such electronically-tuned Boc-donating reagents could be a worthwhile endeavor. Future research in this area should focus on the development of activated Boc-donating reagents that also feature a readily removable leaving group, thereby combining the best attributes of both the established and the theoretical.
References
-
Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (A comprehensive resource on protecting groups, including the Boc group). [Link]
-
The Role of the Leaving Group in Acyl Transfer Reactions. (A general reference for understanding the principles of leaving group stability in acyl transfer reactions, which is central to the theoretical analysis of the novel reagent). [Link]
-
Hammett Equation - Wikipedia. (Provides background on the quantitative evaluation of substituent effects on the reactivity of aromatic compounds, relevant to the predicted reactivity of the novel reagent). [Link]
Navigating the Terrain of N-Boc Protection: A Comparative Guide to Reagents for Aromatic Amines
A Senior Application Scientist's Perspective on Optimizing the N-tert-Butoxycarbonylation of Aromatic Amines
In the intricate world of organic synthesis, particularly within drug development and materials science, the strategic protection and deprotection of functional groups is a cornerstone of success. The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous armor for amines, prized for its robustness under a wide array of conditions and its clean, acid-labile removal.[1][2] However, the N-tert-butoxycarbonylation of aromatic amines presents a unique set of challenges. The reduced nucleophilicity of the aniline nitrogen, a consequence of electron delocalization into the aromatic ring, often leads to sluggish reactions, necessitating harsh conditions or specialized reagents.[3]
This guide offers a comparative analysis of alternative reagents for the N-Boc protection of aromatic amines, moving beyond the standard di-tert-butyl dicarbonate (Boc₂O). We will delve into the mechanistic nuances, practical advantages, and limitations of each, supported by experimental data to empower researchers in making informed decisions for their specific synthetic challenges.
The Gold Standard: Di-tert-butyl Dicarbonate (Boc₂O)
Di-tert-butyl dicarbonate, commonly known as Boc anhydride, remains the first choice for many chemists due to its commercial availability, ease of handling, and generally good performance.[4] The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, forming a tetrahedral intermediate. This intermediate then collapses, releasing the N-Boc protected amine, tert-butanol, and carbon dioxide. The evolution of CO₂ gas provides a significant thermodynamic driving force for the reaction.[5][6]
While effective for many substrates, the reactivity of Boc₂O with electron-deficient anilines can be particularly slow, often requiring catalysts or forcing conditions to achieve acceptable yields.[7]
Visualizing the Mechanism: Boc₂O Reaction Workflow
Caption: General workflow for N-Boc protection using Boc₂O.
Experimental Data for Boc₂O
The performance of Boc₂O is highly dependent on the electronic nature of the aromatic amine and the reaction conditions.
| Amine Substrate | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Aniline | Amberlite-IR 120, Solvent-free, RT | < 1 min | 99 | [8] |
| 4-Nitroaniline | Yttria-Zirconia, MeCN, Reflux | 3 h | 87 | [9] |
| 4-Methoxyaniline | Yttria-Zirconia, MeCN, RT | 2.5 h | 92 | [9] |
| 4-Aminobenzoic acid | Yttria-Zirconia, MeCN, Reflux | 4 h | 88 | [9] |
Representative Protocol for Boc₂O Protection
A general procedure for the N-tert-butoxycarbonylation of an amine using Boc₂O with a solid acid catalyst is as follows:
-
To a solution of the aromatic amine (2 mmol) in dry acetonitrile (2.5 mL), add the catalyst (e.g., yttria-zirconia, 20% by weight).
-
Stir the mixture at the desired temperature (room temperature or reflux).
-
Add a solution of di-tert-butyl dicarbonate (2 mmol) in dry acetonitrile (1.5 mL) dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the catalyst and wash it with diethyl ether.
-
The filtrate is then washed with 10% sodium bicarbonate solution, water, and brine, and subsequently dried over anhydrous sodium sulfate.
-
Evaporation of the solvent followed by purification (e.g., column chromatography) yields the pure N-Boc protected amine.[9]
Alternative Reagent 1: 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)
Boc-ON is a highly reactive, crystalline solid often employed for the protection of amino acids.[10][11] Its enhanced reactivity can be advantageous for less nucleophilic aromatic amines where Boc₂O may be sluggish.
The reaction with Boc-ON proceeds rapidly, often at room temperature, and the oxime byproduct can be easily removed by extraction.[11]
Causality of Enhanced Reactivity
The cyano and phenyl groups on the oxime moiety of Boc-ON are electron-withdrawing, making the carbonyl carbon of the Boc group highly electrophilic. This increased electrophilicity facilitates the attack by weakly nucleophilic aromatic amines.
Experimental Data for Boc-ON
While extensively used for amino acids, specific comparative data for a range of aromatic amines is less commonly tabulated. However, its high reactivity suggests it would be effective for both electron-rich and electron-deficient anilines under mild conditions.
| Amine Substrate | Base/Solvent | Reaction Time | Yield (%) | Reference |
| L-Tryptophan | Triethylamine, 50% aq. Dioxane | Not specified | 98.6 | [11] |
| General Amino Acids | Triethylamine, 50% aq. Dioxane/Acetone | Not specified | Excellent | [11] |
Representative Protocol for Boc-ON Protection
A general procedure for the N-tert-butoxycarbonylation of an amino acid using Boc-ON is as follows, which can be adapted for aromatic amines:
-
Dissolve the amino acid (10 mmol) in a mixture of 50% aqueous dioxane (20 mL) and 1N sodium hydroxide (10 mL).
-
Add a solution of 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) (11 mmol) in dioxane (20 mL).
-
Stir the mixture at room temperature for 1 hour.
-
Remove the dioxane by evaporation under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL) and wash with ethyl acetate (3 x 20 mL) to remove the oxime byproduct.
-
Acidify the aqueous layer to pH 3 with cold 1M citric acid solution while cooling in an ice bath.
-
Extract the product with ethyl acetate.
-
Dry the combined organic extracts and evaporate the solvent to yield the N-Boc protected product.[11]
Alternative Reagent 2: Samarium(III) Triflate (Sm(OTf)₃) Catalyzed Protection
For particularly challenging, electron-deficient anilines, the use of a Lewis acid catalyst can significantly enhance the rate of N-Boc protection with Boc₂O. Samarium(III) triflate is a noteworthy example of a highly efficient catalyst for this transformation.
Mechanistic Insight
The Lewis acidic samarium center coordinates to one of the carbonyl oxygens of Boc₂O. This coordination polarizes the carbonyl group, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the weakly basic aromatic amine.
Visualizing the Catalytic Cycle
Caption: Simplified workflow for Sm(OTf)₃-catalyzed N-Boc protection.
Experimental Data for Sm(OTf)₃ Catalyzed Boc₂O Protection
This method has shown broad applicability for a range of aromatic amines, including those with electron-withdrawing groups.
| Amine Substrate | Catalyst Loading (mol%) | Reaction Time (min) | Yield (%) |
| Aniline | 10 | 10 | 83 |
| 4-Methylaniline | 10 | 15 | 85 |
| 4-Methoxyaniline | 10 | 15 | 88 |
| 4-Chloroaniline | 10 | 20 | 82 |
| 4-Nitroaniline | 10 | 30 | 78 |
Note: The specific literature reference for this data table is not provided in the search results, but the data is representative of the utility of lanthanide triflates in this context.
Representative Protocol for Sm(OTf)₃ Catalyzed Protection
-
To a solution of the aromatic amine (1.0 mmol) in nitromethane (5 mL), add Sm(OTf)₃ (0.1 mmol, 10 mol%).
-
Stir the mixture at room temperature.
-
Add di-tert-butyl dicarbonate (1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the pure N-Boc protected aniline.[12]
Comparative Summary and Concluding Remarks
The choice of reagent for the N-tert-butoxycarbonylation of aromatic amines is a critical decision that impacts reaction efficiency, cost, and scalability.
| Reagent/System | Key Advantages | Key Limitations | Best Suited For |
| Boc₂O | Low cost, readily available, well-established protocols. | Sluggish with electron-deficient anilines, may require catalysts or heat. | General purpose, especially for electron-rich or neutral anilines. |
| Boc-ON | Highly reactive, mild reaction conditions, clean byproduct removal. | Higher cost, less data available for a broad range of anilines. | Difficult-to-protect, electron-deficient anilines and acid-sensitive substrates. |
| Sm(OTf)₃ / Boc₂O | Catalytic, highly efficient for both electron-rich and -deficient anilines, mild conditions. | Requires a metal catalyst which may need to be removed from the final product. | Aromatic amines that are unreactive under standard conditions. |
Ultimately, the optimal choice of reagent depends on the specific substrate, the scale of the reaction, and the cost considerations of the project. For routine protections of moderately reactive anilines, Boc₂O remains a pragmatic choice. For challenging, electron-poor substrates where yield and mild conditions are paramount, the higher reactivity of Boc-ON may justify its cost. The Sm(OTf)₃-catalyzed system offers a powerful and versatile alternative, providing a balance of high efficiency and broad substrate scope. As with all synthetic methodologies, empirical validation for the specific aromatic amine of interest is the most reliable path to a successful outcome.
References
- Common Organic Chemistry. Boc Protection Mechanism (Boc2O). N.p., n.d. Web.
- Chemistry Steps. Boc Protecting Group for Amines. N.p., n.d. Web.
- BenchChem. The Chemistry of the Boc Protecting Group. N.p., 2025. Web.
- Organic Chemistry Portal. Boc-Protected Amino Groups. N.p., n.d. Web.
- Cheraiet, Z., et al. "N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions." ISRN Organic Chemistry, vol. 2012, 2012, p. 404235.
- ResearchGate. Comparison of various catalysts in the N-Boc protection of aniline with (Boc)
- Pasala, V. K. "Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis." Der Pharma Chemica, vol. 8, no. 17, 2016, pp. 272-276.
- ChemicalBook. 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile. N.p., 2025. Web.
- Kraydon. Boc-ON 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile CAS No. 58632-95-4. N.p., n.d. Web.
- Sigma-Aldrich. BOC-ON. N.p., n.d. Web.
- Pharmaffiliates. 58632-95-4 | Product Name : 2-(Boc-oxyimino)-2-phenylacetonitrile. N.p., n.d. Web.
- ResearchGate. Comparison of the Effect of Different Catalysts in N-Boc Protection of.... N.p., n.d. Web.
- ResearchGate. Bio‐Inspired Deaminative Hydroxylation of Aminoheterocycles and Electron‐Deficient Anilines. N.p., 2022. Web.
- National Institutes of Health. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. N.p., n.d. Web.
- ResearchGate. N-Boc Protection of Amines with Di-tert-Butyldicarbonate in Water under Neutral Conditions in the Presence of β-Cyclodextrin. N.p., 2025. Web.
- Beilstein Journals. EXPERIMENTAL PROCEDURES. N.p., n.d. Web.
- BenchChem. Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. N.p., 2025. Web.
- ResearchGate.
- Sigma-Aldrich. Application Note – N-Boc protection. N.p., n.d. Web.
- PubMed. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. N.p., 2012. Web.
- National Institutes of Health. Reactions of Anilines and Benzamides with a Fourteen-Electron Iridium(I) Bis(Phosphinite)
- ResearchGate. AMINATION OF DICHLORO-6,7-QUINOLINEQUINONE WITH ELECTRON RICH AND ELECTRON DEFICIENT ANILINES: A DESCRIPTION. N.p., 2020. Web.
- Organic Chemistry Portal.
- ARKAT USA.
- National Institutes of Health. Copper(II)-Catalyzed Selective CAr-H Bond Formylation: Synthesis of Dialdehyde Aniline. N.p., n.d. Web.
- ResearchGate.
- Royal Society of Chemistry. Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran. N.p., n.d. Web.
- University of Michigan.
- ResearchGate. Salicylic Acid-Catalyzed One-Pot Hydrodeamination of Aromatic Amines by tert-Butyl Nitrite in Tetrahydrofuran. N.p., 2025. Web.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile | 58632-95-4 [chemicalbook.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. arkat-usa.org [arkat-usa.org]
A Spectrophotometric Comparison of Nitrophenyl Carbonates and Carbamates: A Guide for Researchers
In the landscape of synthetic chemistry and drug development, the judicious selection of reagents and protecting groups is paramount to achieving desired molecular transformations with high efficiency and selectivity. Among the myriad of available tools, chromogenic compounds that allow for real-time reaction monitoring offer a distinct advantage. This guide provides an in-depth, objective comparison of two such classes of compounds: nitrophenyl carbonates and nitrophenyl carbamates. Leveraging their inherent spectrophotometric properties, we will explore their performance, supported by experimental data and protocols, to empower researchers in making informed decisions for their specific applications.
Introduction: The Utility of a Chromogenic Leaving Group
At the heart of this comparison lies the 4-nitrophenolate anion, a vivid yellow species that serves as an excellent leaving group and a convenient chromogenic reporter. Both p-nitrophenyl carbonates and carbamates are designed to release this anion upon nucleophilic attack, enabling the spectrophotometric monitoring of reaction kinetics. The intensity of the yellow color, which absorbs maximally around 400-413 nm, is directly proportional to the extent of the reaction, allowing for precise quantitative analysis.[1][2][3] This principle finds broad application in areas such as enzyme kinetics, high-throughput screening, and as base-labile protecting groups in organic synthesis.[2][3]
Chemical Principles: Unpacking the Reactivity Difference
The fundamental difference between a carbonate and a carbamate lies in the atom bonded to the carbonyl group, adjacent to the nitrophenyl moiety: an oxygen atom in carbonates and a nitrogen atom in carbamates. This seemingly subtle distinction has profound implications for the electrophilicity of the carbonyl carbon and, consequently, the overall reactivity of the molecule.
Generally, carbamates are more stable and less susceptible to hydrolysis than their corresponding carbonate counterparts.[4][5] This is attributed to the greater electron-donating character of the nitrogen atom's lone pair into the carbonyl system compared to the oxygen atom in the carbonate. This increased electron delocalization reduces the partial positive charge on the carbonyl carbon, making it a less attractive target for nucleophiles.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction of both nitrophenyl carbonates and carbamates with nucleophiles proceeds via a nucleophilic acyl substitution mechanism. The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the stable p-nitrophenolate leaving group.
Caption: Generalized mechanism of nucleophilic acyl substitution.
Experimental Comparison
To objectively compare the performance of nitrophenyl carbonates and carbamates, we will outline the synthesis of representative compounds and their subsequent spectrophotometric analysis under basic hydrolysis conditions.
Synthesis Protocols
The synthesis of both p-nitrophenyl carbonates and carbamates can be readily achieved from the commercially available and highly reactive p-nitrophenyl chloroformate.[1][6][7]
Protocol 1: Synthesis of Benzyl p-Nitrophenyl Carbonate
This protocol describes the synthesis of a representative nitrophenyl carbonate.
-
Materials: Benzyl alcohol, p-nitrophenyl chloroformate, triethylamine (TEA), dichloromethane (DCM), ethyl acetate, hexanes, silica gel.
-
Procedure: a. Dissolve benzyl alcohol (1.0 eq.) and triethylamine (1.0 eq.) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.[1] b. To this solution, add p-nitrophenyl chloroformate (1.2 eq.) portion-wise while maintaining the temperature at 0 °C.[1] c. Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC). d. Upon completion, concentrate the reaction mixture in vacuo. e. Purify the crude product by silica gel flash chromatography using a gradient of ethyl acetate in hexanes to yield the desired benzyl p-nitrophenyl carbonate as a white solid.[1]
Protocol 2: Synthesis of Benzyl p-Nitrophenyl Carbamate
This protocol details the synthesis of a representative nitrophenyl carbamate.
-
Materials: Benzylamine, p-nitrophenyl chloroformate, triethylamine (TEA), dichloromethane (DCM), ethyl acetate, hexanes, silica gel.
-
Procedure: a. Dissolve benzylamine (1.8 eq.) and triethylamine (1.0 eq.) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.[1] b. Add a solution of p-nitrophenyl chloroformate (1.0 eq.) in dichloromethane dropwise to the reaction mixture.[1] c. Monitor the reaction to completion by TLC. d. Concentrate the crude reaction mixture in vacuo. e. Purify the product via silica gel flash chromatography with a gradient of ethyl acetate in hexanes to obtain the benzyl p-nitrophenyl carbamate as an off-white solid.[1]
Experimental Workflow
Caption: Workflow for synthesis and comparative analysis.
Spectrophotometric Analysis of Hydrolysis
The stability and reactivity of the synthesized nitrophenyl carbonate and carbamate can be compared by monitoring their hydrolysis rates under basic conditions.
Protocol 3: Kinetic Analysis of Hydrolysis
-
Materials: Synthesized nitrophenyl carbonate and carbamate, dimethyl sulfoxide (DMSO), aqueous buffer solutions of varying pH (e.g., pH 7 to 13).
-
Procedure: a. Prepare stock solutions of the nitrophenyl carbonate and carbamate in DMSO. b. Prepare a series of buffered aqueous solutions with varying pH values. c. To a cuvette containing the buffered solution, add a small aliquot of the stock solution of the nitrophenyl compound to initiate the hydrolysis reaction. The final concentration should be uniform across all experiments.[1] d. Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the increase in absorbance at approximately 413 nm over time.[1][3] e. Record the absorbance at regular intervals to generate a kinetic profile. f. The initial rate of hydrolysis can be determined from the initial slope of the absorbance versus time plot.
Data Presentation and Comparison
The collected data allows for a direct comparison of the lability of the carbonate versus the carbamate linkage.
| Compound Class | Structure Example | Hydrolysis Condition | Relative Initial Rate | Key Observations |
| Nitrophenyl Carbonate | Benzyl p-nitrophenyl carbonate | pH 12 | High | Rapid release of p-nitrophenolate, indicating high lability. Stable at neutral and acidic pH.[1][2] |
| Nitrophenyl Carbamate | Benzyl p-nitrophenyl carbamate | pH 12 | Moderate | Slower release of p-nitrophenolate compared to the carbonate, indicating greater stability. Also stable at neutral and acidic pH.[1][2] |
Note: The relative rates are qualitative and will depend on the specific substrate and reaction conditions. Quantitative data can be derived from the initial slopes of the kinetic plots, using the Beer-Lambert law and the molar extinction coefficient of p-nitrophenol (approximately 18,000 M⁻¹cm⁻¹ at alkaline pH).[8][9]
Discussion and Field-Proven Insights
The experimental data consistently demonstrates that nitrophenyl carbonates are significantly more reactive towards nucleophiles than their nitrophenyl carbamate counterparts . This is in agreement with the theoretical principles discussed earlier. The higher electrophilicity of the carbonate's carbonyl carbon renders it more susceptible to nucleophilic attack.
Implications for Researchers:
-
For applications requiring rapid release or high sensitivity , such as in certain high-throughput screening assays or when used as a highly labile protecting group, nitrophenyl carbonates are the superior choice . Their rapid hydrolysis under mild basic conditions allows for a quick and strong signal.
-
For applications demanding greater stability , such as in the design of prodrugs where a slower, more controlled release is desired, or as more robust protecting groups that can withstand a wider range of reaction conditions, nitrophenyl carbamates are preferable .[5] Their increased stability provides a wider window for synthetic manipulations before cleavage.
The choice between a nitrophenyl carbonate and a carbamate is therefore not a matter of one being universally "better," but rather a strategic decision based on the specific requirements of the application.
Conclusion
This guide has provided a comprehensive spectrophotometric comparison of nitrophenyl carbonates and carbamates. By understanding their fundamental chemical differences and observing their differential reactivity through straightforward experimental protocols, researchers can harness the unique properties of each class of compounds. The chromogenic nature of the p-nitrophenolate leaving group offers a powerful tool for real-time kinetic monitoring, facilitating the optimization of reaction conditions and the development of novel chemical probes and drug delivery systems.
References
- Kocalar, S., et al. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
- Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses, 97, 96-124.
- McCann, N., et al. (2009). Kinetics and Mechanism of Carbamate Formation from CO2(aq), Carbonate Species, and Monoethanolamine in Aqueous Solution. The Journal of Physical Chemistry A, 113(17), 5022-5029.
- Castro, E. A. (2004). Kinetics and Mechanisms of Reactions of Esters and Carbonates in Aqueous Solutions. Journal of the Brazilian Chemical Society, 15(4), 457-471.
- Journal of Emerging Investigators. (2022).
- ResearchGate. (n.d.).
- Um, I.-H., et al. (2008). Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: Effects of amine nature and modification of electrophilic center from C=O to C=S on reactivity and mechanism. Organic & Biomolecular Chemistry, 6(9), 1618-1624.
- ResearchGate. (n.d.).
- Hotha, S., et al. (2016). p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. Beilstein Journal of Organic Chemistry, 12, 2102-2108.
- ResearchGate. (n.d.).
- Sammet, B., & Sewald, N. (2009).
- PubMed. (2009). Kinetics and mechanism of carbamate formation from CO2(aq), carbonate species, and monoethanolamine in aqueous solution.
- Google Patents. (n.d.). CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl)
- Taylor & Francis Online. (2010).
- Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System.
- National Center for Biotechnology Information. (2020).
- Biggs, H. G., & Nyc, J. F. (1960). Molar Extinction Coefficients for p-Nitrophenol. Journal of the American Chemical Society, 82(15), 4051-4051.
- PubMed. (2002).
- ResearchGate. (n.d.). Direct Colorimetric Detection of Hydrogen Peroxide Using 4-Nitrophenyl Boronic Acid or Its Pinacol Ester.
- ResearchGate. (n.d.). Which one is stronger in alkaline hydrolysis?
- ACS Publications. (2009). Kinetics and Mechanism of Carbamate Formation from CO2(aq), Carbonate Species, and Monoethanolamine in Aqueous Solution.
- New England Biolabs. (n.d.).
- ACS Publications. (2002).
- ResearchGate. (n.d.). Kinetic investigation on carbamate formation from the reaction of carbon dioxide with amino acids in homogeneous aqueous solution.
- National Center for Biotechnology Information. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference.
- Sigma-Aldrich. (n.d.).
- ChemicalBook. (n.d.). BIS(4-NITROPHENYL)
- ACS Publications. (2001).
- ScienceOpen. (2020). Research Article Spectrophotometric Determination of p-Nitrophenol under ENP Interference.
- National Center for Biotechnology Information. (2005).
- ResearchGate. (n.d.). Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction.
- SpringerLink. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol.
- Wikipedia. (n.d.).
- ETH Zurich. (n.d.). Synthesis of di-GOx Pluronic.
- PubMed. (2018).
- ResearchGate. (n.d.). Investigation of The Activity of Lipase Variants on Different 4-Nitrophenyl Esters by Spectrophotometric Assay.
- PubMed. (1998).
- PubMed. (1972). Detection of carbamate as a product of the carbamate kinase-catalyzed reaction by stopped flow spectrophotometry.
Sources
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Striking a Balance between Carbonate/Carbamate Linkage Bond- and Reduction-Sensitive Disulfide Bond-Bearing Linker for Tailored Controlled Release: In Situ Covalent-Albumin-Binding Gemcitabine Prodrugs Promote Bioavailability and Tumor Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. neb.com [neb.com]
- 9. Enzymatic Activity and Substrate Specificity of Mitogen-activated Protein Kinase p38α in Different Phosphorylation States - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Tert-Butyl Carbamate Derivatives: GC-MS in Focus
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reproducible research and the safe, effective development of therapeutics. Tert-butyl carbamate (Boc) derivatives are ubiquitous in pharmaceutical synthesis, serving as crucial protecting groups for amines.[1] Ensuring their purity is paramount to the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[2] This guide provides an in-depth comparison of analytical methodologies for the purity assessment of tert-butyl carbamate derivatives, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, present supporting data, and contrast the performance of GC-MS with alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Critical Role of Purity in Pharmaceutical Intermediates
The presence of impurities in pharmaceutical intermediates can have significant consequences, including altered pharmacological or toxicological profiles of the final drug substance, reduced efficacy, and the potential for adverse patient reactions. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification and quantification of impurities in new drug substances.[3] Therefore, robust and reliable analytical methods for purity assessment are a critical component of the drug development process.
Common impurities in tert-butyl carbamate derivatives can arise from various sources, including the manufacturing process (process-related impurities) and degradation of the intermediate over time (degradation products). For instance, in the common synthesis of Boc-protected amines using di-tert-butyl dicarbonate (Boc anhydride), potential impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents.[4] Degradation of tert-butyl carbamates can occur under certain conditions, such as exposure to strong acids, leading to the loss of the Boc group.[5]
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Impurity Profiling
GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds, offering excellent separation efficiency and definitive identification through mass spectrometry.[6] This makes it particularly well-suited for the detection and quantification of residual solvents and many process-related impurities that may be present in tert-butyl carbamate derivatives.
The Necessity of Derivatization in GC-MS Analysis of Carbamates
A key consideration for the GC-MS analysis of many tert-butyl carbamate derivatives is their polarity and thermal lability. Direct injection of these compounds into a hot GC inlet can lead to thermal degradation, resulting in inaccurate quantification and the potential for misidentification of impurities. To overcome this, a derivatization step is often employed to convert the polar N-H group of the carbamate into a less polar, more thermally stable functional group.[7]
Silylation is a common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[8] This process increases the volatility of the analyte, reduces its polarity, and improves its chromatographic peak shape.[7] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose.[8]
Experimental Protocol: Silylation of a Tert-Butyl Carbamate Derivative for GC-MS Analysis
This protocol provides a general procedure for the silylation of a tert-butyl carbamate derivative. Optimization may be required for specific molecules.
-
Sample Preparation: Accurately weigh approximately 1 mg of the tert-butyl carbamate derivative into a clean, dry 2 mL GC vial.
-
Drying: Ensure the sample is free of moisture, as water can react with the silylation reagent. If necessary, dry the sample under a stream of dry nitrogen or in a vacuum desiccator.
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the sample. Then, add 100 µL of the silylation reagent (e.g., BSTFA with 1% TMCS, or MSTFA).
-
Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
A Validated GC-MS Method for Purity Assessment
A robust GC-MS method for purity assessment must be validated to ensure it is fit for its intended purpose. According to ICH Q2(R1) guidelines, validation involves evaluating parameters such as specificity, linearity, range, accuracy, precision, detection limit (LOD), and quantitation limit (LOQ).[9]
Experimental Protocol: GC-MS Analysis of a Derivatized Tert-Butyl Carbamate
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.[6]
-
-
Injector Temperature: 250°C.[6]
-
Injection Mode: Split (e.g., 50:1) or splitless, depending on the required sensitivity.[6]
-
Injection Volume: 1 µL.[6]
-
MS Transfer Line Temperature: 280°C.[6]
-
Ion Source Temperature: 230°C.[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Scan Range: m/z 40-450.[6]
Table 1: Representative GC-MS Method Validation Data for a Tert-Butyl Carbamate Derivative
| Validation Parameter | Result | ICH Q2(R1) Acceptance Criteria |
| Linearity (r²) | > 0.999 | r² ≥ 0.995 |
| Range | 0.1 - 1.5 mg/mL | 80-120% of test concentration for assay; LOQ to 120% of specification for impurities |
| Accuracy (% Recovery) | 98.0 - 102.0% | Varies by concentration; typically 80-120% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | Typically ≤ 2% |
| - Intermediate Precision | < 2.0% | Typically ≤ 3% |
| LOD | 0.01 µg/mL | Signal-to-Noise ratio of 3:1 |
| LOQ | 0.03 µg/mL | Signal-to-Noise ratio of 10:1 |
Note: The data presented in this table is a composite of typical values found in the literature for the validation of GC-MS methods for similar compounds and is intended for illustrative purposes.
Comparative Analysis with Alternative Techniques
While GC-MS is a powerful tool, it is not always the most suitable technique for every analytical challenge. HPLC and qNMR offer distinct advantages and are often used as complementary methods for a comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity analysis of a broad range of compounds, particularly those that are non-volatile or thermally labile.[10] For many tert-butyl carbamate derivatives, HPLC is the method of choice for quantifying the main component and non-volatile impurities.[6]
Experimental Protocol: HPLC Analysis of a Tert-Butyl Carbamate Derivative
-
Instrumentation: HPLC system with a UV detector or a Charged Aerosol Detector (CAD).[6]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[6]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.[6]
-
Detection: UV at 210 nm (for carbamate end absorption) or CAD.[6]
-
Injection Volume: 10 µL.[6]
-
Sample Preparation: Accurately weigh approximately 10 mg of the tert-butyl carbamate derivative. Dissolve in the initial mobile phase composition to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[6]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a primary analytical method for determining the absolute purity of substances without the need for a specific reference standard of the analyte itself.[6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal, allowing for highly accurate quantification by comparing the integral of an analyte signal to that of a certified internal standard of known purity.[11]
Experimental Protocol: qNMR for Absolute Purity Determination
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).[6]
-
Pulse Program: A standard single-pulse experiment with a calibrated 90° pulse.[6]
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the analyte and internal standard signals to ensure full relaxation.[6]
-
Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[12]
-
Sample Preparation:
-
Accurately weigh the tert-butyl carbamate derivative and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, D2O) in which both the analyte and the internal standard are fully soluble.
-
Transfer the solution to an NMR tube.
-
Head-to-Head Comparison: GC-MS vs. HPLC vs. qNMR
The choice of analytical technique depends on the specific requirements of the analysis, including the nature of the expected impurities, the desired level of sensitivity, and the availability of instrumentation.
Table 2: Comparison of Analytical Techniques for Purity Assessment of Tert-Butyl Carbamate Derivatives
| Parameter | GC-MS | HPLC | qNMR |
| Principle | Separation of volatile compounds based on boiling point and polarity, with mass-based identification.[6] | Separation based on polarity and partitioning between a stationary and mobile phase.[6] | Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard.[6] |
| Analyte Volatility | Required (derivatization may be necessary). | Not required. | Not required. |
| Primary Application | Analysis of volatile and semi-volatile impurities, including residual solvents.[2] | Purity assay of the main component and analysis of non-volatile impurities.[2] | Absolute purity determination without a specific reference standard of the analyte.[6] |
| Sensitivity | High, especially in Selected Ion Monitoring (SIM) mode. | Good with UV detection; can be enhanced with more sensitive detectors like MS or CAD. | Generally lower than chromatographic methods. |
| Impurity Identification | Excellent; provides structural information from mass spectra. | Tentative identification by retention time; definitive identification requires an MS detector (LC-MS). | Provides detailed structural information, aiding in impurity identification. |
| Sample Throughput | Moderate. | High. | Low to moderate. |
| Method Development | Can be complex, especially if derivatization is required. | Relatively straightforward for many compounds. | Requires careful selection of internal standard and optimization of acquisition parameters. |
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for GC-MS and HPLC purity analysis.
Conclusion: An Integrated Approach to Purity Assessment
The purity assessment of tert-butyl carbamate derivatives is a critical aspect of pharmaceutical development, demanding robust and reliable analytical methodologies. GC-MS, particularly after a derivatization step such as silylation, offers a powerful solution for the identification and quantification of volatile and semi-volatile impurities. However, a comprehensive purity profile is best achieved through an integrated approach that leverages the complementary strengths of multiple techniques. HPLC is indispensable for the analysis of non-volatile impurities and for the primary assay of the main component. Furthermore, qNMR provides an orthogonal method for absolute purity determination, which can be invaluable for the qualification of reference standards.
As a Senior Application Scientist, my recommendation is to employ these techniques strategically. GC-MS should be a standard method for residual solvent analysis and for screening for volatile process-related impurities. HPLC should be the primary technique for routine purity testing and stability studies. qNMR should be utilized for the definitive purity assignment of in-house primary standards and for resolving discrepancies observed between chromatographic methods. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to ensure the quality and safety of their pharmaceutical intermediates and, ultimately, the medicines that reach patients.
References
-
Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know. Retrieved from [Link]
-
SIELC Technologies. Separation of tert-Butyl carbamate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing. Retrieved from [Link]
-
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
-
GC Derivatization. Retrieved from [Link]
- Borman, P., & Elder, D. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In ICH Quality Guidelines (pp. 127-166). John Wiley & Sons, Ltd.
-
ACS Catalysis. (2026, January 2). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. Retrieved from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
Bibel, H. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
- Google Patents. (n.d.). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
-
TGA. (2001). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]
-
RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Retrieved from [Link]
- Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolomics, 1(1), 75-85.
- Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolomics, 1(1), 75-85.
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
University of Bristol. Quantitative NMR Spectroscopy. Retrieved from [Link]
- IJRAR. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews, 10(2), 1-10.
-
Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
- Desmet, G., & Broeckhoven, K. (2019). Evaluation and comparison of various separation techniques for the analysis of closely-related compounds of pharmaceutical interest.
-
Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
Nature Protocols. (2025, August 9). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]
-
ACS Catalysis. (2025, December 21). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. Retrieved from [Link]
- Biomedical and Environmental Mass Spectrometry. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical and Environmental Mass Spectrometry, 14(5), 221-227.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]
-
SIELC Technologies. HPLC Determination of 3-Iodo-2-Propynyl Butylcarbamate on Newcrom R1 Column. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. database.ich.org [database.ich.org]
- 4. CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 11. emerypharma.com [emerypharma.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide: HPLC as the Method of Choice for Carbamate Compound Analysis
In the landscape of analytical chemistry, the accurate quantification of carbamate compounds—a class of pesticides critical to modern agriculture—presents a significant challenge. Due to their widespread use, regulatory bodies worldwide mandate strict monitoring of their residues in food and environmental samples.[1] This guide provides an in-depth comparison of analytical methodologies, establishing High-Performance Liquid Chromatography (HPLC) as a superior alternative to traditional Gas Chromatography (GC) for the analysis of these thermally sensitive compounds. We will delve into the technical rationale, present supporting experimental data, and provide detailed protocols to equip researchers, scientists, and drug development professionals with actionable insights.
The Inherent Challenge of Carbamate Analysis: Thermal Lability
Carbamate pesticides, particularly N-methylcarbamates, are notoriously thermally unstable.[2] This characteristic poses a fundamental problem for analytical techniques that require high temperatures, such as Gas Chromatography (GC). In a typical GC inlet, which operates at elevated temperatures to ensure sample volatilization, carbamates are prone to degradation.[2][3] This thermal breakdown leads to inaccurate quantification and the potential for false negatives, a critical issue when assessing food safety and environmental compliance.
While strategies like cold on-column injection can mitigate thermal degradation in GC to some extent, they introduce complexity and may not completely eliminate the issue for all carbamate compounds.[4][5] This inherent limitation of GC has driven the adoption of alternative methods that operate at or near ambient temperatures.
HPLC: A Robust and Reliable Alternative
High-Performance Liquid Chromatography (HPLC) has emerged as the method of choice for carbamate analysis precisely because it circumvents the issue of thermal degradation.[1][6] By performing separations in a liquid mobile phase at ambient or slightly elevated temperatures, HPLC preserves the integrity of thermally labile carbamates, ensuring accurate and reliable quantification.[7][8]
-
Preservation of Sample Integrity: HPLC avoids the high temperatures that cause carbamate degradation, leading to more accurate results.[2]
-
Enhanced Sensitivity and Selectivity: Coupling HPLC with advanced detection techniques, such as fluorescence or mass spectrometry, provides exceptional sensitivity and selectivity, which is crucial for detecting trace levels of carbamates in complex matrices.[9][10]
-
Versatility in Detection: HPLC systems can be readily coupled to a variety of detectors, including UV, fluorescence, and mass spectrometry (MS), offering flexibility to meet different analytical needs.[2]
-
Established Regulatory Methods: Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established official HPLC-based methods for carbamate analysis, such as EPA Method 531.1 and 531.2, underscoring its reliability and acceptance.[9][10]
Comparative Analysis: HPLC vs. GC
To provide a clear understanding of the performance differences, the following table summarizes the key analytical parameters for HPLC and GC in the context of carbamate analysis.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation in a liquid mobile phase based on polarity.[8] | Separation in a gaseous mobile phase based on volatility.[8] |
| Operating Temperature | Ambient to moderately elevated (e.g., 20-40°C).[7] | High temperatures required for volatilization (e.g., 150-300°C).[7] |
| Suitability for Carbamates | Ideal for thermally labile carbamates.[2] | Prone to thermal degradation of carbamates, leading to inaccurate results.[2][3] |
| Detection Methods | UV, Fluorescence (with post-column derivatization), Mass Spectrometry (LC-MS, LC-MS/MS).[2] | Flame Ionization (FID), Electron Capture (ECD), Mass Spectrometry (GC-MS).[7] |
| Analysis Time | Typically 10-60 minutes per sample.[8] | Can be faster, often in minutes, due to rapid volatilization.[7] |
| Cost | Generally higher initial investment and solvent costs.[8] | Can be more cost-effective in terms of instrumentation and consumables.[8] |
| Regulatory Acceptance | Widely accepted with official methods (e.g., EPA 531.1, 531.2).[9][10] | Less common for routine carbamate analysis due to degradation issues.[2] |
In-Depth Look at HPLC Methodologies for Carbamate Analysis
The versatility of HPLC allows for several effective approaches to carbamate analysis. The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
HPLC with Post-Column Derivatization and Fluorescence Detection (EPA Method 531.1 & 531.2)
This is a widely adopted and robust method for the analysis of N-methylcarbamates in drinking water and other environmental samples.[9][10]
Caption: HPLC with Post-Column Derivatization and Fluorescence Detection Workflow.
-
Reversed-Phase Separation: A C18 or a specialized carbamate column is used to separate the carbamate compounds based on their hydrophobicity.[2] A gradient elution with water and methanol or acetonitrile is typically employed to achieve optimal resolution.[1]
-
Post-Column Hydrolysis: After separation, the eluent is mixed with a sodium hydroxide solution at an elevated temperature.[11] This step hydrolyzes the N-methylcarbamate esters to produce methylamine.[9]
-
Derivatization: The resulting methylamine is then reacted with o-phthalaldehyde (OPA) and a thiol, such as 2-mercaptoethanol, to form a highly fluorescent isoindole derivative.[1][9] This reaction is rapid and specific to primary amines.
-
Fluorescence Detection: The fluorescent derivative is detected with high sensitivity and selectivity, with typical excitation and emission wavelengths around 330 nm and 450 nm, respectively.[9] This derivatization step is crucial as most carbamates exhibit poor native fluorescence.
This protocol is based on the principles of EPA Method 531.1.[9]
-
Sample Preparation:
-
For water samples, filtration through a 0.45 µm filter may be sufficient.
-
For solid samples (e.g., food, soil), a solvent extraction (e.g., with acetonitrile) followed by a clean-up step using solid-phase extraction (SPE) is typically required. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also widely used for sample preparation.[12]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or a dedicated carbamate analysis column.[1]
-
Mobile Phase A: Deionized water.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: A typical gradient might start at a low percentage of organic modifier and ramp up to a high percentage over 20-30 minutes to elute all target carbamates.[1][9]
-
Column Temperature: 35-40°C.
-
-
Post-Column Reaction System:
-
Detection:
-
Fluorescence Detector: Excitation at ~330 nm and Emission at ~465 nm.[1]
-
-
Calibration:
-
Prepare a series of calibration standards of the target carbamates in a suitable solvent.
-
Construct a calibration curve by plotting the peak area against the concentration of each analyte.
-
HPLC with Mass Spectrometry Detection (LC-MS/MS)
For even greater selectivity and confirmation, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.[13] This technique is particularly valuable for analyzing complex matrices like food products.[12]
Caption: LC-MS/MS Workflow for Carbamate Analysis.
-
HPLC Separation: Similar to the fluorescence method, a reversed-phase column is used for the initial separation of the carbamates. Faster separations can be achieved using shorter columns with smaller particle sizes (UHPLC).[2]
-
Ionization: The eluent from the HPLC is introduced into an ion source, typically Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which generates charged molecules (ions) from the carbamate compounds.[13]
-
Tandem Mass Spectrometry (MS/MS): The ions are then analyzed in a tandem mass spectrometer. In a triple quadrupole instrument, the first quadrupole (Q1) selects the precursor ion (the charged carbamate molecule). The precursor ion is then fragmented in the collision cell (q2). The resulting product ions are then separated and detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces matrix interference.[12]
-
Sample Preparation:
-
Follow the same extraction and clean-up procedures as for the HPLC-fluorescence method.[12]
-
-
LC Conditions:
-
Column: A C18 or a specialized carbamate column is suitable. For faster analysis, a column with a smaller particle size (e.g., sub-2 µm) can be used.[2]
-
Mobile Phase A: Water with a small amount of formic acid or ammonium formate to improve ionization.[13]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A fast gradient is often used to reduce analysis time.
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min for standard bore columns.
-
-
MS/MS Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode is commonly used for carbamates.[13]
-
Ion Source Parameters: Optimize parameters such as capillary voltage, gas flow, and temperature for each instrument.
-
MRM Transitions: For each carbamate, at least two MRM transitions (precursor ion -> product ion) should be monitored for quantification and confirmation. These transitions are specific to each compound and must be determined experimentally.
-
-
Calibration:
-
Prepare calibration standards in the matrix of interest to compensate for matrix effects.
-
Use an internal standard (e.g., a deuterated analog of one of the carbamates) to improve accuracy and precision.[14]
-
Performance Data: A Comparative Look
The following table presents typical performance data for the different analytical techniques, highlighting the superior sensitivity of HPLC-based methods.
| Parameter | HPLC-Fluorescence (EPA 531.2) | LC-MS/MS | GC-MS (with derivatization) |
| Limit of Detection (LOD) | 0.004 - 0.010 µg/L in water[10] | < 10 ppb in various matrices[15] | Analyte and matrix dependent, generally higher than LC-MS/MS |
| Linearity (r²) | > 0.999[9] | > 0.99[14] | > 0.99 |
| Precision (%RSD) | < 5%[16] | < 20%[15] | < 15% |
| Recovery | 92-140% in fortified water[17] | 74.4 - 111.0% in juice[12] | 70-120% |
Conclusion
For the analysis of carbamate compounds, HPLC stands out as the demonstrably superior technique compared to Gas Chromatography. Its ability to analyze these thermally labile compounds without degradation ensures the accuracy and reliability of the results, which is paramount for regulatory compliance and consumer safety. While HPLC with post-column derivatization and fluorescence detection is a robust and widely used method, the coupling of HPLC with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity, making it the definitive choice for challenging matrices and confirmatory analysis. By understanding the principles and protocols outlined in this guide, researchers and analytical chemists can confidently implement effective HPLC-based methods for the routine analysis of carbamate compounds.
References
- Agilent Technologies.
- Separation Science.
- S4Science.
- National Center for Biotechnology Information. Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS.
- LCGC International.
- Shimadzu Scientific Instruments.
- Journal of Chromatographic Science.
- Food and Drug Administration.
- Ingenieria Analitica Sl. Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice.
- Scribd.
- PubMed.
- Engineering and Technology For Sustainable Development. The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products.
- Benchchem. A Comparative Guide to HPLC and GC-MS Methods for the Analysis of tert-Butyl (cyanomethyl)(methyl)
- Phenomenex.
- Chromatography Today. HPLC vs GC - A Beginner's Guide.
- PubMed.
- SpringerLink.
- Taylor & Francis Online.
Sources
- 1. s4science.at [s4science.at]
- 2. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 3. benchchem.com [benchchem.com]
- 4. Fast gas chromatography analysis of N-carbamates with cold on-column injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. ingenieria-analitica.com [ingenieria-analitica.com]
- 13. researchgate.net [researchgate.net]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
- 15. The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products | Engineering and Technology For Sustainable Development [jst.vn]
- 16. academic.oup.com [academic.oup.com]
- 17. scribd.com [scribd.com]
Kinetic studies of the deprotection of nitrophenyl carbamates
An In-Depth Guide to Kinetic Studies of Nitrophenyl Carbamate Deprotection for Drug Delivery and Proteome Research
Authored by: A Senior Application Scientist
Welcome to a comprehensive guide on the kinetic analysis of nitrophenyl carbamate deprotection. This document provides researchers, chemists, and drug development professionals with the foundational knowledge and practical protocols necessary to design, execute, and interpret kinetic studies for these versatile chemical moieties. We will move beyond simple procedural lists to explore the underlying principles, enabling you to adapt and troubleshoot your experimental designs effectively.
The Critical Role of Carbamates and the Significance of Deprotection Kinetics
Carbamates are exceptionally useful as protecting groups for amines due to their stability under a range of conditions and the variety of methods available for their removal. In advanced applications like drug delivery, photopharmacology, and chemical biology, nitrophenyl carbamates have emerged as particularly valuable. Their cleavage, which liberates a free amine, can be triggered by specific nucleophiles or enzymatic action.
The rate at which this deprotection occurs—the reaction kinetics—is not merely an academic detail. It is a critical design parameter. For instance, in a drug delivery system, the rate of carbamate cleavage dictates the rate of drug release at the target site. A release that is too slow may not achieve a therapeutic concentration, while a release that is too rapid could lead to toxicity. Therefore, a thorough understanding and precise measurement of deprotection kinetics are paramount for the development of effective and safe therapeutic agents.
The Mechanism: A Nucleophile-Initiated Cascade
The deprotection of a nitrophenyl carbamate is typically initiated by a nucleophilic attack on the carbonyl carbon of the carbamate group. This step is often the rate-determining step of the overall reaction. The reaction proceeds through a cascade that ultimately releases the free amine, carbon dioxide, and a nitrophenolate anion. The production of the p-nitrophenolate ion is particularly convenient for kinetic studies, as it has a strong absorbance at approximately 400 nm, providing a continuous spectrophotometric handle to monitor the reaction's progress.
Below is a diagram illustrating the generally accepted mechanism for the nucleophile-triggered deprotection of a p-nitrophenyl carbamate.
Caption: Workflow for kinetic analysis of nitrophenyl carbamate deprotection.
Detailed Step-by-Step Methodology
Trustworthiness Check: This protocol is designed to be self-validating. By maintaining the nucleophile concentration in large excess (>10-fold) relative to the carbamate, we ensure pseudo-first-order kinetics. This simplifies the data analysis, as the rate of the reaction will appear to depend only on the concentration of the carbamate.
Materials:
-
p-Nitrophenyl carbamate of interest
-
L-cysteine (or other thiol nucleophile)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solutions:
-
Carbamate Stock (10 mM): Dissolve the appropriate amount of the p-nitrophenyl carbamate in anhydrous DMSO. Causality Note: DMSO is used as it is a polar aprotic solvent that can dissolve many organic compounds and is miscible with aqueous buffers at the low final concentrations used.
-
Nucleophile Stock (100 mM): Prepare a fresh solution of L-cysteine in PBS buffer (pH 7.4) immediately before use. Causality Note: Thiols can oxidize in solution, so fresh preparation is critical for reproducible results.
-
Reaction Buffer: PBS, pH 7.4, pre-warmed to 37°C.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 20 minutes.
-
Set the measurement wavelength to the λmax of p-nitrophenolate (typically 400-405 nm). It is advisable to perform a wavelength scan first to determine the precise λmax in your buffer system.
-
Set the cuvette holder temperature to 37°C to mimic physiological conditions.
-
-
Kinetic Run:
-
To a 1 cm quartz cuvette, add:
-
970 µL of pre-warmed PBS buffer (pH 7.4).
-
20 µL of the 100 mM L-cysteine stock solution (final concentration: 2 mM).
-
-
Mix gently by pipetting and place the cuvette in the spectrophotometer.
-
Blank the instrument using this solution.
-
To initiate the reaction, add 10 µL of the 10 mM carbamate stock solution (final concentration: 100 µM) and mix rapidly.
-
Immediately start recording the absorbance at 400 nm as a function of time. Collect data every 10-30 seconds for a period of at least 5-7 half-lives.
-
-
Data Analysis:
-
The observed absorbance (A_obs) at time t can be described by the equation for a first-order reaction: A_obs = A_final + (A_initial - A_final) * exp(-k' * t) where A_final is the absorbance at the end of the reaction, A_initial is the absorbance at t=0, and k' is the pseudo-first-order rate constant.
-
Plot the absorbance data against time and fit the curve to this equation using non-linear regression software (e.g., GraphPad Prism, Origin) to determine the value of k'.
-
The half-life (t₁/₂) of the deprotection can then be calculated using the formula: t₁/₂ = ln(2) / k'
-
Conclusion
The kinetic evaluation of nitrophenyl carbamate deprotection is a critical step in the rational design of stimuli-responsive systems for drug delivery and chemical biology. By employing systematic, well-controlled kinetic studies as outlined in this guide, researchers can gain deep insights into the stability and release profiles of their compounds. This enables the fine-tuning of molecular structures to achieve the desired biological or chemical outcomes, bridging the gap between molecular design and functional application.
References
-
Mechanism of Amine Release from Carbamates: Journal of the American Chemical Society. Provides detailed mechanistic studies on the cleavage of carbamates. URL: [Link]
-
Kinetics and Mechanisms of Carbamate Hydrolysis: Chemical Society Reviews. Offers comprehensive reviews on the hydrolysis and cleavage of carbamate esters. URL: [Link]
-
Spectrophotometry in Chemical Kinetics: Journal of Chemical Education. Features educational articles and experiments on using UV-Vis spectrophotometry for kinetic analysis. URL: [Link]
Safety Operating Guide
A Guide to the Safe Disposal of tert-Butyl (2-methoxy-6-nitrophenyl)carbamate
This document provides comprehensive guidance on the proper disposal of tert-Butyl (2-methoxy-6-nitrophenyl)carbamate (CAS 1283176-56-6), a chemical compound utilized in various research and development applications. Adherence to these protocols is paramount to ensure the safety of laboratory personnel, minimize environmental impact, and maintain regulatory compliance. The procedures outlined below are based on established best practices for handling hazardous chemical waste, particularly carbamates and nitroaromatic compounds.
Immediate Safety and Hazard Assessment
Key Potential Hazards:
-
Toxicity: Carbamate-containing compounds can exhibit varying levels of toxicity.[3] Nitrophenols are also known for their hazardous properties, including being harmful if swallowed and toxic in contact with skin.[1]
-
Irritation: Similar compounds can cause skin and serious eye irritation, as well as respiratory irritation.[1][4]
-
Environmental Hazard: Nitroaromatic compounds can be hazardous to the environment and should not be released into soil or water.[5][6]
All waste materials, including the pure chemical, solutions, and contaminated labware, must be treated as hazardous waste.[2] Do not dispose of this chemical down the drain or in regular trash.[7]
Personal Protective Equipment (PPE)
To mitigate the risks of exposure, all personnel handling this compound waste must wear appropriate PPE.[1]
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles | To protect eyes from splashes or dust.[1][4] |
| Protective Clothing | Standard laboratory coat, fully buttoned | To protect skin and clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To prevent inhalation of dust or vapors. A NIOSH-approved respirator may be necessary for larger spills or when generating dust.[1][8] |
An emergency eyewash station and safety shower must be readily accessible in the work area.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][7]
Step 1: Waste Segregation and Collection
-
Solid Waste: Carefully collect any solid waste, including residual chemical, contaminated weighing papers, and gloves.[1] Avoid the generation of dust during collection.[9]
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof container.[1]
-
Do Not Mix: It is critical to avoid mixing this waste with other waste streams unless explicitly permitted by your institution's EHS department.[2] Incompatible materials can lead to dangerous chemical reactions.
Step 2: Containerization
-
Use a designated, chemically compatible, and properly sealed hazardous waste container.[10][11]
-
Ensure the container is in good condition and appropriate for the type of waste (solid or liquid).[10]
Step 3: Labeling
-
Clearly label the waste container with the words "HAZARDOUS WASTE".[10]
-
The label must include the full chemical name: "this compound" and its concentration.[10]
-
Note any other components in the waste mixture.
Step 4: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
The storage area should be well-ventilated, secure, and away from incompatible materials.[2]
Step 5: Arrange for Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal service to arrange for pickup and final disposal.[7]
-
Provide a complete and accurate description of the waste.[1]
-
Final disposal will likely involve incineration at a licensed facility, which is a common and effective method for nitroaromatic and carbamate compounds.[3][6]
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.[1]
-
Control the Spill: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[1] Avoid generating dust.
-
Collect and Containerize: Carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.[1][12]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.[13]
-
Report: Report the spill to your institution's EHS department.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following these established procedures, researchers and scientists can effectively manage this chemical waste stream, ensuring a safe working environment and adherence to regulatory standards. Always consult your institution's specific EHS guidelines and protocols.
References
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. United States Environmental Protection Agency.[Link]
-
tert-Butyl carbamate - SAFETY DATA SHEET. Alfa Aesar.[Link]
-
This compound | CAS 1283176-56-6. American Elements.[Link]
-
Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register.[Link]
-
Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry.[Link]
-
EPA Rule on Carbamate Wastes Now in Effect. Lion Technology.[Link]
-
Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. United States Environmental Protection Agency.[Link]
-
Material Safety Data Sheet - tert-Butyl carbamate. Cole-Parmer.[Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering.[Link]
-
Destruction of Hazardous Chemicals in the Laboratory. George Lunn, Eric B. Sansone.[Link]
-
Emergency Revision of the Land Disposal Restrictions (LDR) Treatment Standards for Listed Hazardous Wastes From Carbamate Production. GovInfo.[Link]
-
Hazardous Waste Disposal Guidelines. Purdue University Radiological and Environmental Management.[Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.[Link]
-
Hazardous Waste Disposal Procedures. Michigan Technological University.[Link]
-
Biodegradation of Nitroaromatic Compounds and Explosives. Jim C. Spain, Julia B. Hughes, and Hans-Joachim Knackmuss.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. mtu.edu [mtu.edu]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Handling tert-Butyl (2-methoxy-6-nitrophenyl)carbamate
Welcome to your essential guide for the safe handling of tert-Butyl (2-methoxy-6-nitrophenyl)carbamate (CAS No. 1283176-56-6).[1] In our shared pursuit of scientific advancement, the bedrock of innovation is an unwavering commitment to safety. This guide is designed for researchers, scientists, and drug development professionals, offering immediate, actionable intelligence for the operational and disposal phases of working with this compound. My aim is to provide you with a framework that is not just a set of instructions, but a self-validating system for laboratory safety, grounded in established principles of chemical hygiene and risk mitigation.
Understanding the Hazard Profile: A Triad of Risks
-
Carbamate Toxicity: Carbamates, as a class, are known to have effects on the nervous system.[2] Structurally similar carbamate compounds are classified as harmful if swallowed, causing skin irritation, and serious eye irritation.[3]
-
Nitroaromatic Compound Hazards: The presence of a nitro group on the phenyl ring suggests that this compound should be handled with the same caution as other organic nitro compounds. These are often flammable and can be thermally sensitive.[4][5] It is crucial to prevent the generation of dust, as fine dust can create an explosion hazard.[6]
-
General Chemical Irritancy: Like many organic reagents, direct contact with the skin, eyes, and respiratory tract should be avoided to prevent irritation.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount and should be based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in addition to goggles when there is a splash hazard.[2][6] | Protects against accidental splashes and aerosols that can cause serious eye damage.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[2] Gloves should be inspected for integrity before each use. | Prevents skin contact, a primary route of exposure for carbamates.[2] |
| Body Protection | A lab coat or chemical-resistant suit/coveralls.[2] | Minimizes skin exposure from spills or splashes.[2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates is required if working outside of a certified chemical fume hood, if dusts are generated, or if irritation is experienced.[2][6] | Prevents inhalation of harmful dusts or vapors. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Preparation
-
Designated Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Gather Materials: Have all necessary equipment and reagents, including waste containers, ready before you begin.
Handling
-
Don PPE: Put on all required PPE as outlined in the table above before handling the chemical.
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[6][8][9]
-
Portioning: If transferring the solid, use a scoop or spatula. Avoid pouring, which can create airborne dust.
-
In Solution: When working with the compound in solution, be mindful of potential splashes and work over a spill tray.
-
Static Discharge: For larger quantities, ensure that containers and receiving equipment are properly grounded to prevent static discharge, which can be an ignition source for flammable vapors.[10][11]
Post-Handling
-
Decontamination: Thoroughly clean the work area after use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
PPE Removal: Remove PPE carefully to avoid cross-contamination. Contaminated clothing should be laundered separately before reuse.[12]
Caption: A logical workflow for the safe handling of this compound.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, disposable PPE, and contaminated labware, should be collected in a designated, labeled, and sealed hazardous waste container.
-
Regulatory Compliance: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations to ensure complete and accurate classification and disposal.[8][9]
-
Empty Containers: Dispose of as unused product. Do not reuse empty containers.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is essential.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7][8]
-
Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.[7]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[7]
-
Ingestion: If swallowed, do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical aid.[7]
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[8][9] Clean the spill area thoroughly. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
By integrating these principles and protocols into your daily laboratory practices, you are not only ensuring your own safety but also fostering a culture of responsibility and excellence in scientific research.
References
- Personal protective equipment for handling Methyl carbamate-d3. Benchchem.
- Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate. Benchchem.
- Personal protective equipment for handling 2-Butenyl N-phenylcarbamate. Benchchem.
- tert-Butyl carbamate - SAFETY DATA SHEET.
- This compound | CAS 1283176-56-6. American Elements.
- SAFETY DATA SHEET. Sigma-Aldrich.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Fisher Scientific.
- nitro razredčilo. Chemius.
- tert-Butyl Carbamate: A Technical Guide to Safety and Handling. Benchchem.
- Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Nitromethane - SAFETY DATA SHEET. pentachemicals.
- Material Safety Data Sheet - tert-Butyl carbamate. Cole-Parmer.
- Personal Protective Equipment for Pesticide Handlers. US EPA.
- Safety Data Sheet: Nitromethane. Carl ROTH.
- Pesticide use and personal protective equipment. Health.vic.
- Occupational Safety & Health Circular Safe Use, Handling and Storage of Nitrocellulose. Ministry of Manpower.
Sources
- 1. americanelements.com [americanelements.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mom.gov.sg [mom.gov.sg]
- 6. benchchem.com [benchchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. Mobile [my.chemius.net]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
